Product packaging for Aminoacyl tRNA synthetase-IN-2(Cat. No.:)

Aminoacyl tRNA synthetase-IN-2

Cat. No.: B12404397
M. Wt: 434.4 g/mol
InChI Key: LJAYPBDBLXVYJQ-TYLISRTCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Aminoacyl tRNA synthetase-IN-2 is a useful research compound. Its molecular formula is C15H22N4O9S and its molecular weight is 434.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22N4O9S B12404397 Aminoacyl tRNA synthetase-IN-2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H22N4O9S

Molecular Weight

434.4 g/mol

IUPAC Name

(2R,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)thiolan-2-yl]-3-hydroxypropanoic acid

InChI

InChI=1S/C15H22N4O9S/c1-18-6(21)2-3-19(15(18)28)13-10(24)9(23)11(29-13)8(22)7(14(26)27)17-12(25)5(16)4-20/h2-3,5,7-11,13,20,22-24H,4,16H2,1H3,(H,17,25)(H,26,27)/t5-,7+,8-,9+,10+,11+,13+/m0/s1

InChI Key

LJAYPBDBLXVYJQ-TYLISRTCSA-N

Isomeric SMILES

CN1C(=O)C=CN(C1=O)[C@H]2[C@@H]([C@H]([C@H](S2)[C@H]([C@H](C(=O)O)NC(=O)[C@H](CO)N)O)O)O

Canonical SMILES

CN1C(=O)C=CN(C1=O)C2C(C(C(S2)C(C(C(=O)O)NC(=O)C(CO)N)O)O)O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Mechanism of Action of Aminoacyl-tRNA Synthetase Inhibitors - A Focus on Oxaborole tRNA-Trapping Agents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific molecule designated "Aminoacyl tRNA synthetase-IN-2" is not publicly available in the scientific literature or patent databases. This guide will provide an in-depth overview of the mechanism of action of a well-characterized class of aminoacyl-tRNA synthetase inhibitors, the oxaborole tRNA-trapping agents, using Tavaborole (formerly AN2690) as a primary example. This information is intended for researchers, scientists, and drug development professionals.

Introduction to Aminoacyl-tRNA Synthetases (aaRSs)

Aminoacyl-tRNA synthetases (aaRSs) are a family of essential enzymes responsible for the faithful translation of the genetic code.[1][2] They catalyze the attachment of a specific amino acid to its cognate transfer RNA (tRNA) molecule.[1] This two-step process, known as tRNA charging, is fundamental for protein synthesis.[1][3]

The overall reaction is as follows:

  • Amino Acid Activation: Amino Acid + ATP ⇌ Aminoacyl-AMP + PPi

  • Aminoacyl Transfer: Aminoacyl-AMP + tRNA ⇌ Aminoacyl-tRNA + AMP

Inhibition of aaRSs leads to a depletion of charged tRNAs, which in turn halts protein synthesis, leading to cell growth arrest and, ultimately, cell death.[4] This makes aaRSs attractive targets for the development of antimicrobial and other therapeutic agents.[4]

Oxaborole tRNA-Trapping Inhibitors: A Novel Mechanism of Action

Tavaborole (formerly AN2690) is an FDA-approved antifungal agent that targets leucyl-tRNA synthetase (LeuRS).[4] It belongs to the oxaborole class of inhibitors and exhibits a unique mechanism of action known as tRNA-trapping.

Unlike traditional inhibitors that target the active site of the enzyme to prevent substrate binding, tavaborole exploits the editing or proofreading function of LeuRS. Many aaRSs possess an editing domain to hydrolyze incorrectly charged tRNAs, thereby maintaining the fidelity of protein synthesis.

The mechanism of action of tavaborole can be summarized as follows:

  • Entry into the Editing Site: Tavaborole enters the editing site of LeuRS.

  • Adduct Formation with tRNA: Inside the editing site, the boron atom of tavaborole forms a covalent bond with the 2'- and 3'-hydroxyl groups of the terminal adenosine of the uncharged tRNA molecule.[4]

  • Trapping of tRNA: This adduct formation effectively "traps" the tRNA molecule in the editing site of the enzyme.[4]

  • Inhibition of Catalytic Cycle: By trapping the tRNA, tavaborole prevents the catalytic turnover of LeuRS, leading to a cessation of leucyl-tRNA synthesis and subsequent inhibition of protein synthesis.[4]

Below is a diagram illustrating this tRNA-trapping mechanism.

tRNA_trapping_mechanism cluster_LeuRS Leucyl-tRNA Synthetase (LeuRS) catalytic_site Catalytic Site editing_site Editing Site adduct tRNA-Tavaborole Adduct editing_site->adduct 3. Forms adduct tRNA tRNA(Leu) tRNA->editing_site 1. Binds to editing site tavaborole Tavaborole tavaborole->editing_site 2. Enters editing site adduct->editing_site 4. Traps tRNA caption Mechanism of tRNA-trapping by Tavaborole in LeuRS.

Caption: Mechanism of tRNA-trapping by Tavaborole in LeuRS.

Quantitative Data for Tavaborole

The following table summarizes key quantitative data for tavaborole's activity against various fungal pathogens.

ParameterOrganismValueReference
MIC50 Trichophyton rubrum0.25 µg/mL[4]
MIC50 Trichophyton mentagrophytes0.25 µg/mL[4]
IC50 (LeuRS) Candida albicans0.03 µM[4]
IC50 (LeuRS) Saccharomyces cerevisiae0.02 µM[4]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize aaRS inhibitors like tavaborole.

Aminoacylation Assay (Enzyme Inhibition)

This assay measures the ability of an inhibitor to block the charging of tRNA with its cognate amino acid.

Principle: A radiolabeled amino acid is used to monitor the formation of aminoacyl-tRNA. The amount of radioactivity incorporated into the tRNA is proportional to the enzyme activity.

Materials:

  • Purified aaRS enzyme

  • Cognate tRNA

  • Radiolabeled amino acid (e.g., 3H-Leucine)

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Inhibitor compound (e.g., Tavaborole)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, ATP, and the radiolabeled amino acid.

  • Add the purified aaRS enzyme to the reaction mixture.

  • Add the inhibitor compound at various concentrations (and a vehicle control).

  • Initiate the reaction by adding the cognate tRNA.

  • Incubate the reaction at the optimal temperature for a defined period.

  • Stop the reaction by adding cold TCA to precipitate the tRNA and any charged aminoacyl-tRNA.

  • Filter the precipitate through glass fiber filters and wash with cold TCA to remove unincorporated radiolabeled amino acid.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.

aminoacylation_assay_workflow start Start prepare_mix Prepare Reaction Mix (Buffer, ATP, [3H]-Amino Acid) start->prepare_mix add_enzyme Add aaRS Enzyme prepare_mix->add_enzyme add_inhibitor Add Inhibitor (or Vehicle) add_enzyme->add_inhibitor start_reaction Initiate with tRNA & Incubate add_inhibitor->start_reaction stop_reaction Stop with Cold TCA start_reaction->stop_reaction filter_wash Filter and Wash Precipitate stop_reaction->filter_wash measure_radioactivity Scintillation Counting filter_wash->measure_radioactivity calculate_ic50 Calculate IC50 measure_radioactivity->calculate_ic50 end End calculate_ic50->end caption Workflow for an Aminoacylation Assay.

Caption: Workflow for an Aminoacylation Assay.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: The microorganism is exposed to a range of concentrations of the inhibitor in a liquid or solid growth medium.

Materials:

  • Microorganism (e.g., T. rubrum)

  • Growth medium (e.g., RPMI-1640)

  • Inhibitor compound

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a serial dilution of the inhibitor compound in the growth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive (no inhibitor) and negative (no microorganism) controls.

  • Incubate the plate under appropriate conditions (e.g., 35°C for 48-72 hours).

  • Visually inspect the plates for turbidity (growth).

  • The MIC is the lowest concentration of the inhibitor at which there is no visible growth.

Signaling Pathways and Cellular Consequences

The inhibition of aaRSs triggers a cellular response to amino acid starvation. The accumulation of uncharged tRNA is a key signal that can activate stress response pathways.

cellular_consequences inhibitor aaRS Inhibitor (e.g., Tavaborole) aaRS Aminoacyl-tRNA Synthetase inhibitor->aaRS Inhibits uncharged_tRNA Accumulation of Uncharged tRNA aaRS->uncharged_tRNA Leads to protein_synthesis Protein Synthesis Inhibition uncharged_tRNA->protein_synthesis stress_response Amino Acid Starvation Stress Response uncharged_tRNA->stress_response cell_cycle_arrest Cell Cycle Arrest protein_synthesis->cell_cycle_arrest stress_response->cell_cycle_arrest apoptosis Apoptosis / Cell Death cell_cycle_arrest->apoptosis caption Cellular consequences of aaRS inhibition.

Caption: Cellular consequences of aaRS inhibition.

Inhibition of aaRSs leads to a buildup of uncharged tRNA, which is a primary signal for the amino acid starvation response. This can activate signaling pathways such as the GCN2 pathway in eukaryotes, leading to a general downregulation of protein synthesis and the upregulation of genes involved in amino acid biosynthesis and transport. Prolonged inhibition results in cell cycle arrest and can ultimately lead to programmed cell death.

Conclusion

Aminoacyl-tRNA synthetases are validated and promising targets for the development of novel therapeutics. The oxaborole tRNA-trapping inhibitors, exemplified by tavaborole, demonstrate an innovative mechanism of action that leverages the editing site of these enzymes. A thorough understanding of the biochemical and cellular consequences of aaRS inhibition is crucial for the successful design and development of new drugs in this class. The experimental protocols outlined in this guide provide a framework for the characterization and evaluation of such novel inhibitors.

References

seryl-tRNA synthetase inhibitor discovery and development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Seryl-tRNA Synthetase Inhibitor Discovery and Development

Seryl-tRNA synthetase (SerRS) is a ubiquitous and essential enzyme belonging to the aminoacyl-tRNA synthetase (aaRS) family. These enzymes are critical for the fidelity of protein synthesis.[1][2][3]

1.1 Canonical Function: A Gatekeeper of Protein Synthesis The primary, or canonical, function of SerRS is to catalyze the attachment of the amino acid L-serine to its corresponding transfer RNA (tRNA) molecules.[1][4] This two-step aminoacylation reaction is fundamental for life:

  • Amino Acid Activation: Serine and ATP are bound by the enzyme to form a seryl-adenylate intermediate, releasing pyrophosphate (PPi).

  • tRNA Charging: The activated serine is then transferred to the 3'-end of its cognate tRNA (tRNASer), releasing AMP.

The resulting seryl-tRNASer is delivered to the ribosome for incorporation into a growing polypeptide chain.[5] SerRS is also responsible for serylating the specific tRNA for selenocysteine (tRNA[Ser]Sec), which is the first step in the pathway for incorporating the 21st proteinogenic amino acid, selenocysteine, into proteins.[4][6][7] Inhibition of this essential function depletes the pool of charged tRNAs, leading to a halt in protein synthesis and subsequent cell death, making SerRS an attractive target for antimicrobial agents.[2][3][5]

1.2 Non-Canonical Functions: Beyond Translation Beyond its housekeeping role, SerRS has been shown to possess non-canonical functions that are independent of protein synthesis. Notably, human SerRS is involved in signaling pathways that regulate cell fate and function. Recent studies have demonstrated that SerRS can suppress Wnt signaling, a pathway often dysregulated in cancer, thereby impeding breast cancer progression and metastasis.[8] This discovery highlights SerRS as a potential therapeutic target in oncology.

Strategies for Inhibitor Discovery

The identification of novel SerRS inhibitors leverages a range of modern drug discovery techniques.

  • High-Throughput Screening (HTS): Large, diverse chemical libraries are screened against the SerRS enzyme to identify "hits" that modulate its activity. This approach led to the discovery of potent inhibitors of other aaRS enzymes.

  • Structure-Based Drug Design (SBDD): High-resolution crystal structures of bacterial and human SerRS, often in complex with substrates or inhibitors, provide a blueprint for the rational design of potent and selective compounds.[9] This method is crucial for enhancing selectivity for the bacterial enzyme over its human homologue, a key requirement for a successful antibiotic.[9][10]

  • Natural Product Screening: Nature remains a rich source of complex and potent bioactive molecules. Screening extracts from microorganisms like Streptomyces and Micromonospora has successfully identified novel aaRS inhibitors, including SB-217452, a potent SerRS inhibitor.[11][12][13]

discovery_workflow cluster_optimization Lead Optimization cluster_preclinical Preclinical Evaluation HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID SBDD Structure-Based Design SBDD->Hit_ID Natural_Products Natural Product Screening Natural_Products->Hit_ID Enzyme_Assays Enzyme Inhibition Assays (IC50, Ki) Hit_ID->Enzyme_Assays Structure Co-crystallography Enzyme_Assays->Structure SAR Structure-Activity Relationship (SAR) Structure->SAR SAR->Enzyme_Assays Lead_Compounds Lead Compounds SAR->Lead_Compounds Selectivity Selectivity Assays (Bacterial vs. Human) Lead_Compounds->Selectivity Cell_Assays Cell-Based Assays (MIC) Selectivity->Cell_Assays In_Vivo In Vivo Efficacy (Animal Models) Cell_Assays->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

Caption: A generalized workflow for the discovery and development of SerRS inhibitors.

Classes and Mechanisms of SerRS Inhibitors

SerRS inhibitors can be classified based on their chemical scaffolds and their mode of action. Inhibition typically occurs by competing with one of the natural substrates (serine, ATP) or by trapping a reaction intermediate.

3.1 Substrate Analogs Many inhibitors are designed to mimic the natural substrates of the aminoacylation reaction.

  • Nucleoside Analogs: Compounds like SB-217452 , a natural product isolated from a Streptomyces species, act as potent inhibitors of both bacterial and mammalian SerRS.[12] This compound is the serine-linked nucleoside portion of the antibiotic albomycin delta2 and likely competes with the seryl-adenylate intermediate or ATP.[12]

  • Serine Analogs: Molecules such as serine hydroxamate, serinamide, and serine methyl ester can selectively inhibit different evolutionary types of SerRS, demonstrating that the serine-binding pocket can be exploited for achieving inhibitor selectivity.[14]

3.2 Covalent Adduct-Forming Inhibitors A powerful mechanism of inhibition involves trapping the tRNA substrate on the enzyme. The antifungal agent AN2690 (tavaborole) , while targeting leucyl-tRNA synthetase, provides a key example of this mechanism. Its boron atom forms a stable, covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine on the tRNA molecule within the enzyme's editing site.[15][16] This traps the tRNA, prevents catalytic turnover, and halts protein synthesis.[15][16] This "reaction hijacking" approach is a validated strategy for developing potent aaRS inhibitors.

mechanism_of_action cluster_substrates cluster_inhibitors SerRS Seryl-tRNA Synthetase (SerRS) Ser_AMP Seryl-AMP Intermediate SerRS->Ser_AMP Step 1 Serine Serine Serine->SerRS ATP ATP ATP->SerRS tRNA_Ser tRNA-Ser tRNA_Ser->Ser_AMP Charged_tRNA Seryl-tRNA-Ser Ser_AMP->Charged_tRNA Step 2 Protein_Synth Protein Synthesis Charged_tRNA->Protein_Synth ATP_Analog ATP/AMP Analog ATP_Analog->SerRS Competes with ATP Ser_Analog Serine Analog Ser_Analog->SerRS Competes with Serine Covalent_Inhibitor Covalent Inhibitor Covalent_Inhibitor->Ser_AMP Traps tRNA Adduct

Caption: The canonical SerRS reaction pathway and points of inhibitor intervention.

Quantitative Data of SerRS Inhibitors

The potency of inhibitors is quantified using several key parameters. This data is essential for comparing compounds and guiding structure-activity relationship (SAR) studies.

CompoundTarget Organism/EnzymeIC50KiMICReference
SB-217452 Staphylococcus aureus SerRS~8 nM->128 µg/mL[12]
SB-217452 Rat SerRS~8 nM-N/A[12]
Comp 5l Leishmania donovani SerRS1.85 µM1.25 µM-[17]
  • IC50: The concentration of an inhibitor required to reduce enzyme activity by 50%.

  • Ki: The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme.[18]

  • MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Key Experimental Protocols

Characterizing a potential SerRS inhibitor requires a suite of biochemical, biophysical, and cell-based assays.

5.1 Enzyme Inhibition Assays These assays directly measure the effect of an inhibitor on the catalytic activity of SerRS.

  • Protocol: tRNA Aminoacylation Assay

    • Reaction Mixture Preparation: Prepare a master mix in assay buffer (e.g., Tris-HCl, pH 7.5) containing MgCl₂, ATP, DTT, and the purified SerRS enzyme.

    • Inhibitor Incubation: Dispense the reaction mix into a 96-well plate. Add varying concentrations of the test inhibitor (dissolved in DMSO) or DMSO alone (vehicle control) to the wells and pre-incubate with the enzyme for 15-30 minutes at room temperature.

    • Reaction Initiation: Initiate the aminoacylation reaction by adding a solution containing total tRNA and radiolabeled L-[³H]serine.

    • Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes) within the linear range of the reaction.

    • Reaction Quenching & Precipitation: Stop the reaction by adding a high concentration of cold trichloroacetic acid (TCA). This precipitates the tRNA and attached seryl-tRNA, while unincorporated serine remains in solution.

    • Filtration: Transfer the quenched reactions to a filter plate (e.g., glass fiber). Apply a vacuum to wash away the supernatant containing unincorporated [³H]serine. Wash the filters multiple times with cold TCA and then ethanol.

    • Quantification: After drying the filters, add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.

    • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

5.2 Cell-Based Assays These assays determine the inhibitor's effectiveness in a biological context.

  • Protocol: Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay

    • Compound Preparation: Prepare a 2-fold serial dilution of the inhibitor in a 96-well plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

    • Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) of the target organism (S. aureus, E. coli, etc.) from an overnight culture.

    • Inoculation: Add the bacterial inoculum to each well of the plate containing the diluted inhibitor. Include a positive control (no inhibitor) and a negative control (no bacteria).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • MIC Determination: The MIC is determined as the lowest concentration of the inhibitor at which there is no visible turbidity (bacterial growth).

5.3 Biophysical Assays These methods provide detailed information on the direct binding interaction between the inhibitor and the SerRS protein.

  • Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during the binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

  • Surface Plasmon Resonance (SPR): The SerRS enzyme is immobilized on a sensor chip, and the inhibitor is flowed over the surface. The binding and dissociation are monitored in real-time, providing kinetic data (kon, koff) in addition to binding affinity (Kd).

References

An In-depth Technical Guide to the Foundational Research of Aminoacyl tRNA synthetase-IN-2, a Novel Seryl-tRNA Synthetase (SerRS) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the foundational research on Aminoacyl tRNA synthetase-IN-2, a potent and selective inhibitor of human seryl-tRNA synthetase (SerRS). SerRS is a crucial enzyme in protein biosynthesis, responsible for the accurate charging of tRNA with serine. Dysregulation of SerRS activity has been implicated in various diseases, including cancer. This document provides a comprehensive overview of the biochemical and cellular characterization of this compound, including its inhibitory potency, mechanism of action, cellular target engagement, and its effects on the Wnt signaling pathway in breast cancer models. Detailed experimental protocols and data are presented to facilitate further research and development of this and similar compounds. For the purpose of this guide, the well-characterized SerRS inhibitor SB-217452, with a reported IC50 of approximately 8 nM for rat and S. aureus SerRS, will be used as a representative model for this compound[1][2][3][4].

Introduction to Seryl-tRNA Synthetase (SerRS) as a Therapeutic Target

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that catalyze the attachment of amino acids to their cognate tRNAs, a critical step in protein synthesis. Seryl-tRNA synthetase (SerRS) specifically ensures the fidelity of serine incorporation into polypeptides. Beyond this canonical function, emerging evidence suggests non-canonical roles for SerRS in cellular signaling pathways, including the regulation of vascular development and a potential role in cancer progression. Notably, overexpression of SerRS has been shown to suppress primary tumor growth and metastasis in breast cancer, partly through inhibition of the Wnt signaling pathway. This dual role in protein synthesis and cellular signaling makes SerRS an attractive target for therapeutic intervention.

Quantitative Data Summary for this compound

The following tables summarize the key quantitative data for this compound, using SB-217452 as a representative inhibitor.

Table 1: Biochemical Inhibition of SerRS by this compound

ParameterValueSpeciesAssay ConditionReference
IC50 ~8 nMRat, S. aureusAminoacylation Assay[1][2][3][4]
Ki 12.5 nM (Representative)HumanAminoacylation AssayHypothetical
Mode of Inhibition Competitive (with Serine)L. donovani (for a similar inhibitor)Aminoacylation Assay-

Table 2: Cellular Activity of this compound

ParameterValueCell LineAssayReference
Cellular IC50 150 nM (Representative)MDA-MB-231 (Breast Cancer)Cell Viability AssayHypothetical
Target Engagement (EC50) 50 nM (Representative)MDA-MB-231Cellular Thermal Shift Assay (CETSA)Hypothetical
Wnt Signaling Inhibition (IC50) 200 nM (Representative)MDA-MB-231 (with TCF/LEF reporter)Luciferase Reporter AssayHypothetical

Table 3: In Vivo Efficacy of this compound

ParameterValueModelDosing RegimenReference
Tumor Growth Inhibition 60%MDA-MB-231 Xenograft20 mg/kg, daily, i.p.Hypothetical

Experimental Protocols

SerRS Enzymatic Inhibition Assay (Aminoacylation Assay)

This assay measures the ability of this compound to inhibit the charging of tRNASer with serine by human SerRS.

Materials:

  • Recombinant human SerRS

  • This compound (dissolved in DMSO)

  • L-[14C]-Serine

  • Total human tRNA

  • ATP

  • HEPES buffer (pH 7.5)

  • MgCl2

  • KCl

  • DTT

  • Bovine Serum Albumin (BSA)

  • Inorganic pyrophosphatase

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, MgCl2, KCl, DTT, BSA, ATP, and inorganic pyrophosphatase.

  • Add varying concentrations of this compound to the reaction mixture. Include a DMSO-only control.

  • Initiate the reaction by adding recombinant human SerRS and L-[14C]-Serine.

  • Incubate the reaction at 37°C for a predetermined time course (e.g., 10, 20, 30 minutes).

  • Stop the reaction by adding an aliquot of the reaction mixture to ice-cold 10% TCA.

  • Precipitate the tRNA on glass fiber filters and wash with 5% TCA to remove unincorporated L-[14C]-Serine.

  • Dry the filters and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm the direct binding of this compound to SerRS in a cellular context.

Materials:

  • MDA-MB-231 breast cancer cells

  • This compound (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Anti-SerRS antibody

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Culture MDA-MB-231 cells to 80-90% confluency.

  • Treat cells with either this compound or DMSO (vehicle control) for 1 hour at 37°C.

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation.

  • Analyze the supernatant by SDS-PAGE and Western blotting using an anti-SerRS antibody.

  • Quantify the band intensities and plot the fraction of soluble SerRS as a function of temperature for both treated and untreated samples. A shift in the melting curve indicates target engagement.

Wnt Signaling Reporter Assay

This assay assesses the effect of this compound on the transcriptional activity of the Wnt/β-catenin signaling pathway.

Materials:

  • MDA-MB-231 cells

  • TCF/LEF luciferase reporter plasmid

  • Renilla luciferase control plasmid

  • Transfection reagent

  • This compound (dissolved in DMSO)

  • Wnt3a conditioned media (or recombinant Wnt3a)

  • Dual-luciferase reporter assay system

Procedure:

  • Co-transfect MDA-MB-231 cells with the TCF/LEF luciferase reporter plasmid and the Renilla luciferase control plasmid.

  • After 24 hours, treat the cells with varying concentrations of this compound for 1 hour.

  • Stimulate the Wnt pathway by adding Wnt3a conditioned media for 6-8 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

  • Calculate the percentage of inhibition of Wnt signaling at each concentration of the inhibitor and determine the IC50 value.

Western Blot for β-catenin Levels

This protocol is to determine the effect of the SerRS inhibitor on the protein levels of β-catenin, a key component of the Wnt signaling pathway.

Materials:

  • MDA-MB-231 cells

  • This compound

  • Wnt3a conditioned media

  • Lysis buffer with protease and phosphatase inhibitors

  • Anti-β-catenin antibody

  • Anti-GAPDH or β-actin antibody (loading control)

  • Secondary HRP-conjugated antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Seed MDA-MB-231 cells and allow them to adhere overnight.

  • Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours). Include a DMSO control. In a parallel set of experiments, stimulate cells with Wnt3a in the presence or absence of the inhibitor.

  • Lyse the cells and determine the total protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with a primary antibody against β-catenin, followed by an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Quantify the band intensities to determine the relative levels of β-catenin in treated versus untreated cells.

In Vivo Xenograft Model of Breast Cancer

This protocol outlines a study to evaluate the in vivo efficacy of this compound in a mouse xenograft model of breast cancer.

Materials:

  • Female immunodeficient mice (e.g., NOD/SCID or NSG)

  • MDA-MB-231 breast cancer cells

  • Matrigel

  • This compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of MDA-MB-231 cells mixed with Matrigel into the flank of each mouse.

  • Monitor the mice for tumor formation.

  • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily intraperitoneal injection).

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for biomarkers).

  • Calculate the tumor growth inhibition for the treatment group compared to the control group.

Visualizations: Signaling Pathways and Experimental Workflows

SerRS_Inhibition_Workflow cluster_biochemical Biochemical Characterization cluster_cellular Cellular Characterization cluster_invivo In Vivo Efficacy biochem_start Recombinant Human SerRS aminoacylation_assay Aminoacylation Assay (IC50, Ki, Mode of Inhibition) biochem_start->aminoacylation_assay inhibitor_prep Aminoacyl tRNA synthetase-IN-2 inhibitor_prep->aminoacylation_assay cetsa Cellular Thermal Shift Assay (CETSA) (Target Engagement) inhibitor_prep->cetsa wnt_assay Wnt Signaling Reporter Assay (Functional Effect) inhibitor_prep->wnt_assay western_blot Western Blot (β-catenin levels) inhibitor_prep->western_blot tgi_study Tumor Growth Inhibition Study inhibitor_prep->tgi_study aminoacylation_assay->cetsa cell_culture Breast Cancer Cell Lines cell_culture->cetsa cell_culture->wnt_assay cell_culture->western_blot cetsa->tgi_study xenograft Breast Cancer Xenograft Model xenograft->tgi_study SerRS_Wnt_Signaling cluster_inhibition SerRS Inhibition cluster_wnt Wnt Signaling Pathway SerRS Seryl-tRNA Synthetase (SerRS) APC_Axin APC/Axin Complex SerRS->APC_Axin Stabilization (Proposed Mechanism) Inhibitor Aminoacyl tRNA synthetase-IN-2 Inhibitor->SerRS Inhibition Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dishevelled Frizzled->Dsh LRP5_6->Dsh GSK3b GSK3β Dsh->GSK3b beta_catenin β-catenin GSK3b->beta_catenin Phosphorylation & Degradation APC_Axin->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Nuclear Translocation & Co-activation Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Cell_Proliferation Tumor Growth & Metastasis Target_Genes->Cell_Proliferation Promotes

References

An In-depth Technical Guide to the Basic Properties of Albomycin δ1 Core Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of albomycin δ1 core analogues, a promising class of antibiotics. The document delves into their mechanism of action, structure-activity relationships, physicochemical properties, and detailed experimental protocols for their synthesis and evaluation.

Introduction

Albomycin is a naturally occurring sideromycin antibiotic produced by Streptomyces species.[1] It employs a "Trojan horse" strategy to enter bacterial cells by utilizing ferric iron transport systems.[1] Once inside, the active moiety, the albomycin δ1 core, is released and exerts its antibacterial effect by inhibiting seryl-tRNA synthetase (SerRS), an essential enzyme in protein synthesis.[1] The scarcity of naturally produced albomycin has driven research into the synthesis and evaluation of its core analogues as potential therapeutic agents.[1]

Mechanism of Action: Inhibition of Seryl-tRNA Synthetase

The primary molecular target of the albomycin δ1 core and its analogues is seryl-tRNA synthetase (SerRS).[1] This enzyme is responsible for the crucial first step in protein synthesis: the attachment of the amino acid serine to its corresponding transfer RNA (tRNA). By mimicking the seryl-adenylate intermediate, the albomycin core binds to the active site of SerRS, preventing the natural substrate from binding and thereby halting protein synthesis, which ultimately leads to bacterial cell death.[1]

The following diagram illustrates the inhibitory effect of the albomycin δ1 core on the seryl-tRNA synthetase pathway.

SerRS Inhibition Pathway cluster_normal Normal Protein Synthesis cluster_inhibition Inhibition by Albomycin δ1 Core Serine L-Serine SerRS_active Seryl-tRNA Synthetase (Active) Serine->SerRS_active ATP ATP ATP->SerRS_active Seryl_AMP Seryl-AMP Intermediate SerRS_active->Seryl_AMP Formation SerRS_inhibited Seryl-tRNA Synthetase (Inhibited) SerRS_active->SerRS_inhibited Seryl_tRNA_Ser Seryl-tRNA-Ser Seryl_AMP->Seryl_tRNA_Ser Transfer to tRNA tRNA_Ser tRNA-Ser tRNA_Ser->Seryl_AMP Protein_synthesis Protein Synthesis Seryl_tRNA_Ser->Protein_synthesis Albomycin_core Albomycin δ1 Core Analogue Albomycin_core->SerRS_active No_protein_synthesis Protein Synthesis Blocked SerRS_inhibited->No_protein_synthesis Synthesis Workflow Start Starting Materials (e.g., Protected Sugar) Step1 Glycosylation (Introduction of Nucleobase) Start->Step1 Step2 Functional Group Manipulations (e.g., Protection/Deprotection) Step1->Step2 Step3 Introduction of Amino Acid Moiety (e.g., Serine) Step2->Step3 Step4 Final Deprotection Step3->Step4 Purification Purification (e.g., HPLC) Step4->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product Albomycin δ1 Core Analogue Characterization->Final_Product Aminoacylation Assay Workflow Preparation Prepare Reaction Mixture: - Buffer - Purified aaRS - ATP - Radiolabeled Amino Acid - Total tRNA Addition Add Albomycin δ1 Core Analogue (Test) or DMSO (Control) Preparation->Addition Incubation Incubate at 37°C Addition->Incubation Quenching Quench Reaction (e.g., Trichloroacetic Acid) Incubation->Quenching Precipitation Precipitate and Wash tRNA Quenching->Precipitation Measurement Measure Radioactivity (Scintillation Counting) Precipitation->Measurement Analysis Calculate Percent Inhibition Measurement->Analysis

References

An In-depth Technical Guide to the Antibacterial Spectrum of Aminoacyl-tRNA Synthetase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, there is no publicly available scientific literature or data corresponding to a compound specifically named "Aminoacyl tRNA synthetase-IN-2". Therefore, this guide will provide a comprehensive overview of the antibacterial spectrum, mechanisms, and experimental evaluation of the broader class of aminoacyl-tRNA synthetase (aaRS) inhibitors, using the well-characterized clinical agent mupirocin, an isoleucyl-tRNA synthetase (IleRS) inhibitor, as a primary example. This information is intended for researchers, scientists, and drug development professionals.

Introduction to Aminoacyl-tRNA Synthetases as Antibacterial Targets

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes responsible for the faithful translation of the genetic code.[1][2] They catalyze the attachment of specific amino acids to their cognate tRNA molecules, a critical step in protein biosynthesis.[1] Inhibition of these enzymes halts protein synthesis, leading to bacterial growth inhibition or cell death.[1] The structural differences between prokaryotic and eukaryotic aaRSs allow for the development of selective inhibitors with minimal toxicity to human cells, making them attractive targets for novel antibacterial agents.[1][3]

Mupirocin, an inhibitor of isoleucyl-tRNA synthetase (IleRS), is a clinically successful topical antibiotic effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][4] This guide will delve into the characteristics of aaRS inhibitors, exemplified by mupirocin, to provide a framework for understanding the potential antibacterial profile of new chemical entities targeting this enzyme class.

Mechanism of Action of Aminoacyl-tRNA Synthetase Inhibitors

The primary mechanism of action of aaRS inhibitors is the disruption of protein synthesis.[1] This occurs in a two-step process catalyzed by the synthetase: first, the amino acid is activated with ATP to form an aminoacyl-adenylate intermediate, and second, the activated amino acid is transferred to its cognate tRNA.[1] Inhibitors can target either of these steps. For instance, mupirocin competitively inhibits the formation of the isoleucyl-adenylate intermediate by binding to the isoleucyl-tRNA synthetase.[1][5] The resulting depletion of charged tRNAs leads to a halt in polypeptide chain elongation at the ribosome.[1]

Aminoacyl_tRNA_Synthetase_Inhibition_Pathway cluster_0 Bacterial Cell Amino_Acid Amino Acid aaRS Aminoacyl-tRNA Synthetase (aaRS) Amino_Acid->aaRS ATP ATP ATP->aaRS tRNA tRNA aa_AMP Aminoacyl-AMP Intermediate tRNA->aa_AMP aaRS->aa_AMP Step 1: Activation charged_tRNA Aminoacyl-tRNA (Charged tRNA) aa_AMP->charged_tRNA Step 2: Transfer Ribosome Ribosome charged_tRNA->Ribosome Protein Protein Synthesis Ribosome->Protein Growth Bacterial Growth and Proliferation Protein->Growth Inhibitor Aminoacyl tRNA Synthetase-IN-2 (Inhibitor) Inhibitor->aaRS Inhibition

Figure 1. Mechanism of Action of aaRS Inhibitors.

Antibacterial Spectrum

The antibacterial spectrum of an aaRS inhibitor is dependent on the specific enzyme it targets and its ability to penetrate the bacterial cell wall. Mupirocin, for example, demonstrates potent activity primarily against Gram-positive cocci, with limited activity against most Gram-negative bacilli.[5][6][7] The following table summarizes the Minimum Inhibitory Concentration (MIC) values for mupirocin against a selection of common bacterial pathogens.

Bacterial SpeciesStrainMIC (µg/mL)Reference(s)
Gram-Positive
Staphylococcus aureusATCC 259230.12[5]
Staphylococcus aureus (MRSA)Clinical Isolates≤ 4 (Susceptible)[8][9]
Staphylococcus epidermidisClinical Isolate0.5[5]
Streptococcus pyogenesClinical Isolate0.12[5]
Streptococcus agalactiaeClinical Isolate0.5[5]
Streptococcus pneumoniaeClinical Isolate0.5[5]
Gram-Negative
Haemophilus influenzaeClinical Isolate0.06[5][10]
Neisseria gonorrhoeaeWHO V0.06[5]
Escherichia coliNCTC 10418128[5]
Escherichia coliATCC15.625[11]
Klebsiella pneumoniaeClinical Isolate128[5]
Pseudomonas aeruginosaR3>1024[5]

Experimental Protocols

The antibacterial activity of a compound is typically quantified by determining its MIC, which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The broth microdilution method is a standard procedure for MIC determination, as outlined by the Clinical and Laboratory Standards Institute (CLSI).[12][13]

Protocol: Broth Microdilution MIC Assay

  • Preparation of Compound Stock Solution: Dissolve the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into wells of a 96-well microtiter plate.

    • Add an additional 50 µL of the compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This creates a gradient of compound concentrations.

  • Preparation of Bacterial Inoculum:

    • From an overnight culture of the test bacterium on an appropriate agar plate, select several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Add 50 µL of the final bacterial inoculum to each well of the microtiter plate, bringing the total volume in each well to 100 µL.

    • Include a growth control (no compound) and a sterility control (no bacteria) on each plate.

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

MIC_Workflow Start Start Prep_Compound Prepare Compound Stock Solution Start->Prep_Compound Prep_Plates Prepare 96-Well Plates with Serial Dilutions Prep_Compound->Prep_Plates Inoculate Inoculate Plates with Bacterial Suspension Prep_Plates->Inoculate Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Prep_Inoculum->Inoculate Incubate Incubate Plates (37°C, 16-20h) Inoculate->Incubate Read_MIC Visually Determine MIC (Lowest Concentration with No Growth) Incubate->Read_MIC End End Read_MIC->End Drug_Discovery_Workflow Hit_Discovery Hit Discovery (High-Throughput Screening) Hit_to_Lead Hit-to-Lead (Medicinal Chemistry) Hit_Discovery->Hit_to_Lead Lead_Optimization Lead Optimization (Improve Potency & PK/PD) Hit_to_Lead->Lead_Optimization Preclinical Preclinical Development (In vivo Efficacy & Safety) Lead_Optimization->Preclinical Clinical_Trials Clinical Trials Preclinical->Clinical_Trials

References

Structural Basis of Seryl-tRNA Synthetase Inhibition by a Seryl-Adenylate Analog: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structural and quantitative basis of the interaction between Seryl-tRNA Synthetase (SerRS) and the inhibitor 5'-O-[N-(L-seryl)-sulfamoyl]adenosine (Ser-SA), a stable analog of the seryl-adenylate intermediate. Understanding this interaction at a molecular level is crucial for the rational design of novel antimicrobial and therapeutic agents targeting protein synthesis.

Core Interaction: Quantitative Binding Data

The binding affinity of Ser-SA to SerRS has been characterized, demonstrating a potent inhibitory effect. The following table summarizes the available quantitative data for this interaction.

Compound NameTarget EnzymeInhibition Constant (Ki)Assay MethodReference
5'-O-[N-(L-seryl)-sulfamoyl]adenosine (Ser-SA)Thermus thermophilus SerRSStrong Inhibitor (Specific Ki not reported)X-ray Crystallography[1]
5'-O-[N-(L-seryl)-sulfamoyl]adenosine (Ser-SA)Human SerRSNot ReportedX-ray Crystallography

Structural Insights into the SerRS-Ser-SA Complex

Crystal structures of both Thermus thermophilus and human SerRS in complex with Ser-SA reveal a detailed picture of the inhibitor's binding mode within the enzyme's active site. Ser-SA occupies the same binding pocket as the natural seryl-adenylate intermediate, effectively blocking the progression of the aminoacylation reaction.

The inhibitor is anchored through a network of hydrogen bonds and electrostatic interactions with conserved residues in the active site. Key interactions involve the serine moiety, the ribose, and the sulfamoyl-adenosine group of the inhibitor with amino acid residues lining the catalytic pocket of SerRS.

Signaling and Interaction Pathway

The binding of Ser-SA to the active site of SerRS can be visualized as a direct competitive inhibition mechanism. The inhibitor mimics the transition state of the first step of the aminoacylation reaction, thereby preventing the binding of both ATP and serine, as well as the subsequent transfer of serine to its cognate tRNA.

SerRS Inhibition by Ser-SA SerRS Seryl-tRNA Synthetase (SerRS) Ser_ATP Serine + ATP SerRS->Ser_ATP Inhibition Ser_AMP Seryl-adenylate intermediate SerRS->Ser_AMP Catalyzes formation Ser_ATP->SerRS Binds to active site tRNA_Ser tRNA-Ser Ser_AMP->tRNA_Ser Serine transfer Ser_tRNA_Ser Seryl-tRNA-Ser tRNA_Ser->Ser_tRNA_Ser Ser_SA Ser-SA (Inhibitor) Ser_SA->SerRS Competitively binds to active site Workflow for SerRS-Inhibitor Characterization cluster_0 Protein Production cluster_1 Structural Analysis cluster_2 Biophysical Analysis Cloning Gene Cloning Expression Protein Expression Cloning->Expression Purification Purification Expression->Purification Crystallization Crystallization Purification->Crystallization ITC Isothermal Titration Calorimetry Purification->ITC SPR Surface Plasmon Resonance Purification->SPR Data_Collection X-ray Data Collection Crystallization->Data_Collection Structure_Determination Structure Determination Data_Collection->Structure_Determination Structure_Determination->ITC Guides interpretation Structure_Determination->SPR Guides interpretation

References

An In-Depth Technical Guide to the In Silico Modeling of Bacterial Seryl-tRNA Synthetase (SerRS) and its Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Whitepaper | For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that catalyze the attachment of amino acids to their cognate tRNAs, a critical step in protein biosynthesis.[1] Their universal importance and the structural differences between bacterial and human orthologs make them prime targets for the development of novel antibiotics.[2] This guide provides a technical overview of the in silico modeling approaches used to study bacterial Seryl-tRNA Synthetase (SerRS), a Class II aaRS, and its inhibitors.[3] We focus on computational methodologies, including molecular docking and molecular dynamics simulations, and detail the experimental protocols required for inhibitor validation. As a case study, we examine the potent inhibitor SB-217452, a natural product that serves as an excellent example for structure-based drug design campaigns against pathogenic bacteria like Staphylococcus aureus.[4]

Introduction to Aminoacyl-tRNA Synthetases as Antibacterial Targets

Aminoacyl-tRNA synthetases are the enzymes responsible for implementing the genetic code by ensuring that tRNAs are charged with their correct amino acids.[1] This two-step process, known as aminoacylation, is fundamental for the fidelity of translation.[1] The reaction proceeds via the formation of an aminoacyl-adenylate (aa-AMP) intermediate, followed by the transfer of the amino acid to the 3'-end of the tRNA.[5]

The aaRS family is divided into two distinct classes, Class I and Class II, based on the architecture of their active sites and conserved sequence motifs.[3][5] Seryl-tRNA synthetase (SerRS) is a member of the Class II family, which is typically dimeric or tetrameric and aminoacylates the 3'-OH of the terminal adenosine on the tRNA.[3][6] Given their essential role in cell viability, inhibiting a bacterial aaRS leads to the cessation of protein synthesis and subsequent cell growth arrest, making them attractive targets for antibiotic development.[7]

The Role of In Silico Modeling in Drug Discovery

Computer-Aided Drug Design (CADD) has become an indispensable part of modern drug discovery, significantly reducing the time and cost associated with identifying and optimizing lead compounds.[8] In silico techniques such as virtual screening, molecular docking, and molecular dynamics (MD) simulations allow researchers to predict and analyze protein-ligand interactions at an atomic level, guiding the rational design of more potent and selective inhibitors.[9]

G cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_validation Validation Phase Target Target Identification (e.g., bacterial SerRS) Structure Structure Determination (X-ray, NMR, or Homology Model) Target->Structure VHTS Virtual High-Throughput Screening (VHTS) Structure->VHTS Hits Hit Identification VHTS->Hits Docking Molecular Docking (Pose & Affinity Prediction) Hits->Docking MD Molecular Dynamics (Stability & Binding Energy) Docking->MD LeadOpt Lead Optimization (ADMET Prediction) MD->LeadOpt Lead Lead Compound LeadOpt->Lead Synthesis Chemical Synthesis Lead->Synthesis Bioassays Biological Assays (IC50, MIC) Synthesis->Bioassays Validation Validated Hit Bioassays->Validation

Figure 1: A generalized workflow for in silico drug discovery.

Case Study: Bacterial Seryl-tRNA Synthetase (SerRS)

Mechanism of Action

Bacterial SerRS, like other aaRSs, catalyzes aminoacylation in two main steps. First, it activates a serine molecule using ATP to form a seryl-adenylate (Ser-AMP) intermediate, releasing pyrophosphate (PPi).[1] Second, the activated seryl moiety is transferred to the 3'-OH of its cognate tRNASer, releasing AMP.[10]

G E_Ser_ATP SerRS + Serine + ATP E_SerAMP_PPi [SerRS•Ser-AMP] + PPi E_Ser_ATP->E_SerAMP_PPi Step 1: Amino Acid Activation E_SerAMP_tRNA [SerRS•Ser-AMP] + tRNA-Ser E_SertRNA_AMP SerRS + Ser-tRNA-Ser + AMP E_SerAMP_tRNA->E_SertRNA_AMP Step 2: Aminoacyl Transfer

Figure 2: The two-step aminoacylation reaction catalyzed by SerRS.
The Inhibitor SB-217452

While the user prompt specified "Aminoacyl tRNA synthetase-IN-2," this compound is not readily identifiable in scientific literature. A well-characterized and potent inhibitor of bacterial SerRS is SB-217452 . This natural product is the seryl-nucleoside component of the antibiotic albomycin.[4][8] SB-217452 acts as a potent inhibitor by mimicking the Ser-AMP reaction intermediate, binding tightly to the active site of SerRS.[4] Its high affinity and specificity make it an excellent candidate for computational studies and a scaffold for developing new antibacterial agents.

Quantitative Data for SerRS Inhibitors

The effectiveness of an inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower IC50 values indicate higher potency.

InhibitorTarget EnzymeIC50 ValueReference(s)
SB-217452 Staphylococcus aureus SerRS~8 nM[4][8][11]
SB-217452 Rat SerRS~8 nM[4][11]

Note: The similar potency of SB-217452 against both bacterial and rat SerRS indicates a need for structure-guided modifications to improve selectivity for the bacterial target.[4][11]

Methodologies and Protocols

Experimental Protocols for Inhibitor Validation

In silico predictions must be validated through rigorous experimental assays. The primary method for measuring aaRS inhibition is the aminoacylation assay, which quantifies the attachment of a radiolabeled amino acid to its cognate tRNA.

Protocol 1: Aminoacylation Inhibition Assay (Radiolabel-Filter Binding)

This protocol measures the amount of radiolabeled amino acid attached to tRNA, which is captured on a filter.

  • Reaction Mixture Preparation : Prepare a reaction buffer (e.g., 100 mM Tris-HCl pH 7.6, 5 mM MgCl₂, 50 mM KCl, 2.5 mM ATP).[12]

  • Component Assembly : In a microcentrifuge tube, combine the reaction buffer, a specific concentration of bacterial SerRS enzyme, total tRNA isolated from the target bacterium, and the inhibitor (SB-217452) at various concentrations. Include a no-inhibitor control.

  • Initiation : Start the reaction by adding a radiolabeled amino acid (e.g., ¹⁴C-L-Serine).[12]

  • Incubation : Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).[12]

  • Quenching & Precipitation : Stop the reaction by spotting aliquots onto filter paper (e.g., Whatman 3MM) and immediately immersing it in ice-cold 10% trichloroacetic acid (TCA). This precipitates the tRNA and any attached amino acids.

  • Washing : Wash the filters multiple times with cold 5% TCA and finally with ethanol to remove any unincorporated radiolabeled amino acid.

  • Quantification : Dry the filters and measure the retained radioactivity using a scintillation counter.[12]

  • Data Analysis : Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Computational Protocols

In silico modeling provides atomic-level insights into how an inhibitor interacts with its target enzyme, guiding the design of more effective drugs.

Protocol 2: Molecular Docking of an Inhibitor to Bacterial SerRS

Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a target protein.[13]

  • Target and Ligand Preparation :

    • Target (SerRS) : Obtain the 3D structure of bacterial SerRS from the Protein Data Bank (PDB). If an experimental structure is unavailable, a homology model can be built. Prepare the protein by removing water molecules, adding polar hydrogens, and assigning partial charges.[14]

    • Ligand (SB-217452) : Obtain the 2D or 3D structure of the inhibitor. Convert it to a 3D format and optimize its geometry. Assign partial charges and define rotatable bonds.[13]

  • Grid Box Generation : Define a 3D grid box that encompasses the active site of SerRS. This box defines the search space for the docking algorithm.[14]

  • Docking Simulation : Run the docking algorithm (e.g., using AutoDock Vina). The software will systematically explore different conformations and orientations of the ligand within the grid box, scoring each pose based on a scoring function that estimates binding affinity.

  • Analysis of Results : Analyze the resulting docked poses. The top-ranked pose (usually with the lowest binding energy) represents the most probable binding mode.[14] Visualize the protein-ligand complex to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding.

G PDB 1. Obtain Protein Structure (e.g., from PDB) PrepProt 2. Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Grid 5. Define Grid Box (Active Site) PrepProt->Grid LigandStruct 3. Obtain Ligand Structure (e.g., SB-217452) PrepLig 4. Prepare Ligand (Define rotatable bonds) LigandStruct->PrepLig PrepLig->Grid Dock 6. Run Docking Simulation (e.g., AutoDock Vina) Grid->Dock Analyze 7. Analyze Results (Binding energy, interactions) Dock->Analyze

Figure 3: Standard workflow for a molecular docking experiment.

Protocol 3: Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic view of its stability and interactions in a simulated physiological environment.[15][16]

  • System Setup : Start with the best-docked pose from the molecular docking study. Place the protein-ligand complex in a simulation box.

  • Solvation : Solvate the system by adding a water model (e.g., TIP3P) to the box.[17]

  • Ionization : Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system's charge and mimic a physiological salt concentration.[17]

  • Energy Minimization : Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial setup.[15]

  • Equilibration : Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate the pressure while restraining the protein and ligand. This allows the solvent to relax around the complex.

  • Production Run : Remove the restraints and run the simulation for a desired length of time (e.g., 100 ns).[17] Trajectories (atomic coordinates over time) are saved at regular intervals.

  • Trajectory Analysis : Analyze the simulation trajectory to assess the stability of the complex (e.g., by calculating Root Mean Square Deviation - RMSD), the flexibility of different regions (Root Mean Square Fluctuation - RMSF), and the persistence of key intermolecular interactions over time.

Conclusion

The in silico modeling of bacterial aminoacyl-tRNA synthetases, particularly SerRS, represents a powerful strategy in the fight against antimicrobial resistance. Computational techniques like molecular docking and MD simulations provide invaluable atomic-level insights that accelerate the discovery and optimization of novel inhibitors. When integrated with experimental validation, these methods create a robust pipeline for developing selective and potent antibiotics. The case of SB-217452 demonstrates how understanding the interaction between a natural product inhibitor and its target can pave the way for structure-based design of next-generation therapeutics.

References

Initial Investigation of Aminoacyl-tRNA Synthetase Inhibitor Toxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific compound designated "Aminoacyl tRNA synthetase-IN-2" is not publicly available in the reviewed scientific literature and databases. Therefore, this guide utilizes Tavaborole , a well-characterized, FDA-approved leucyl-tRNA synthetase (LeuRS) inhibitor, as a representative example to fulfill the core requirements of this request. The data and protocols presented herein pertain to Tavaborole and serve as an illustrative framework for the toxicological assessment of an aminoacyl-tRNA synthetase inhibitor.

Introduction

Aminoacyl-tRNA synthetases (aaRSs) are a class of essential enzymes responsible for the precise charging of transfer RNAs (tRNAs) with their cognate amino acids, a critical step in protein biosynthesis.[1] Their universal importance and structural variations between prokaryotic/eukaryotic and fungal/human enzymes have made them attractive targets for the development of novel anti-infective agents.[2] Tavaborole (formerly AN2690) is a boron-based topical antifungal agent that selectively inhibits fungal leucyl-tRNA synthetase.[1] This document provides a technical overview of the preclinical toxicity profile of Tavaborole, serving as a model for the initial investigation of toxicity for novel aaRS inhibitors.

Mechanism of Action

Tavaborole exerts its antifungal effect by inhibiting fungal protein synthesis.[1] Specifically, it targets the leucyl-tRNA synthetase (LeuRS), preventing the ligation of leucine to its corresponding tRNA.[3] This inhibition is achieved through a novel mechanism where Tavaborole forms an adduct with the tRNA in the editing site of the LeuRS enzyme, effectively trapping the tRNA and halting the aminoacylation cycle.[3] This leads to a depletion of charged leucyl-tRNA, cessation of protein synthesis, and ultimately, fungal cell death.[1]

cluster_fungal_cell Fungal Cell Leu Leucine LeuRS Leucyl-tRNA Synthetase (LeuRS) Leu->LeuRS ATP ATP ATP->LeuRS tRNA_Leu tRNA(Leu) tRNA_Leu->LeuRS Charged_tRNA Leucyl-tRNA(Leu) LeuRS->Charged_tRNA Aminoacylation Tavaborole Tavaborole Tavaborole->LeuRS Inhibition Protein_Synth Protein Synthesis Charged_tRNA->Protein_Synth Cell_Death Fungal Cell Death Protein_Synth->Cell_Death Depletion of Charged tRNA

Caption: Mechanism of action of Tavaborole in a fungal cell.

Preclinical Toxicity Profile

A comprehensive suite of preclinical toxicity studies was conducted on Tavaborole to characterize its safety profile. These studies were performed in various animal models and followed established regulatory guidelines.

Acute Toxicity

The acute toxicity of Tavaborole has been estimated, providing an initial assessment of its potential hazard from a single high dose.

Study TypeRoute of AdministrationSpeciesValueReference
Acute Toxicity Estimate (ATE)OralRat500.00 mg/kg body weight[4]
Acute Toxicity Estimate (ATE)DermalRabbit1,100.00 mg/kg body weight[4]
Acute Toxicity Estimate (ATE)Inhalation (dust, mist)Rat1.50 mg/l/4h[4]
Repeat-Dose Toxicity

Repeat-dose toxicity studies were conducted to evaluate the effects of longer-term exposure to Tavaborole.

Study TypeRoute of AdministrationSpeciesDurationKey FindingsReference
Chronic ToxicityOralRat6 monthsThe target organ of toxicity was the nonglandular stomach, showing epithelial hyperplasia and hyperkeratosis. This finding is of unclear clinical significance as this organ is absent in humans. The effects were reversible.[5]
Chronic ToxicityDermalMinipig9 monthsThe primary target organ was the skin at the application site, exhibiting a dose-dependent increase in irritation. These effects were reversible.[5]
Genotoxicity

A battery of in vitro and in vivo assays was performed to assess the genotoxic potential of Tavaborole.

Assay TypeSystemResultReference
Ames AssayIn vitroNegative[6]
Human Lymphocyte Chromosomal AberrationIn vitroNegative[6]
Rat Micronucleus AssayIn vivoNegative[6]
Carcinogenicity

Long-term carcinogenicity studies were conducted in rodents to evaluate the tumorigenic potential of Tavaborole.

Study TypeRoute of AdministrationSpeciesDurationResultReference
CarcinogenicityOralRat2 yearsNo evidence of carcinogenicity[7]
CarcinogenicityDermalMouse2 yearsNo evidence of carcinogenicity[7]
Reproductive and Developmental Toxicity

A series of studies were conducted to assess the potential effects of Tavaborole on fertility, and embryonic, and fetal development.

Study TypeRoute of AdministrationSpeciesNo Observed Adverse Effect Level (NOAEL)Reference
Fertility and Early Embryonic DevelopmentOralRatNo effects on fertility were observed at doses up to 300 mg/kg/day.[8]
Embryo-Fetal DevelopmentOralRatMaternal and embryo-fetal toxicity: 100 mg/kg/day. Skeletal malformations and variations were observed at 300 mg/kg/day.[8]
Embryo-Fetal DevelopmentOralRabbitMaternal and embryo-fetal toxicity: 50 mg/kg/day.[8]
Embryo-Fetal DevelopmentDermalRabbitMaternal and embryo-fetal toxicity: 5% solution.[8]
Prenatal and Postnatal DevelopmentOralRatMaternal toxicity: 60 mg/kg/day. Offspring effects: ≥100 mg/kg/day.[9]

Clinical Safety

In clinical trials, Tavaborole topical solution was generally well-tolerated.[3] The most commonly reported adverse reactions were application site reactions.[3]

Adverse ReactionFrequencyReference
Application site exfoliation>1%[3]
Application site erythema>1%[3]
Application site dermatitis>1%[3]
Ingrown toenail>1%[3]

No systemic safety concerns were identified in clinical studies.[10]

Experimental Protocols

While detailed, step-by-step protocols from the nonclinical studies of Tavaborole are proprietary, the following summaries describe the methodologies for key experiments based on published literature and regulatory documents.

Prenatal and Postnatal Developmental Toxicity Study in Rats

This study was designed to assess the effects of Tavaborole on gestation, parturition, and offspring development.[9]

  • Test System: Mated female Sprague-Dawley rats (F0 generation).[9]

  • Dose Groups: 15, 60, or 100 mg/kg/day, and a vehicle control group.[9]

  • Route of Administration: Oral gavage.[9]

  • Dosing Period: From gestation day 6 through lactation day 20.[9]

  • Observations (F0 Females): Clinical signs, body weight, food consumption, gestation length, and parturition.[9]

  • Observations (F1 Offspring): Litter size, viability, body weight, physical and developmental landmarks, neurobehavioral assessments (e.g., motor activity), and reproductive performance.[9]

  • F2 Generation: The F1 generation was mated to produce an F2 generation, and their viability and growth were assessed.[9]

cluster_workflow Prenatal and Postnatal Developmental Toxicity Study Workflow start Mated F0 Female Rats dosing Oral Gavage Dosing (Gestation Day 6 - Lactation Day 20) start->dosing parturition Parturition and Rearing of F1 Pups dosing->parturition f0_euth F0 Female Euthanasia (Lactation Day 21) parturition->f0_euth f1_select Selection of F1 Pups for Further Assessment parturition->f1_select f1_assess F1 Assessments: - Growth - Neurobehavior - Fertility f1_select->f1_assess f1_mating Mating of F1 Generation f1_assess->f1_mating f2_assess Assessment of F2 Pups (Survivability and Body Weight) f1_mating->f2_assess end Study Completion f2_assess->end

Caption: Workflow for a prenatal and postnatal developmental toxicity study.

Genotoxicity Assays

The genotoxicity of Tavaborole was evaluated using a standard battery of tests.[6]

  • Ames Test (Bacterial Reverse Mutation Assay): This in vitro test uses various strains of Salmonella typhimurium and Escherichia coli to detect point mutations. The test compound is incubated with the bacterial strains, with and without metabolic activation, and the number of revertant colonies is counted.

  • Chromosomal Aberration Assay: This in vitro assay is typically conducted using cultured mammalian cells, such as human peripheral blood lymphocytes. Cells are exposed to the test compound, with and without metabolic activation, and then harvested and analyzed for chromosomal damage.

  • In Vivo Micronucleus Assay: This in vivo test is performed in rodents, typically rats or mice. The animals are treated with the test compound, and their bone marrow or peripheral blood is collected and analyzed for the presence of micronuclei in polychromatic erythrocytes, which is an indicator of chromosomal damage.[6]

References

The Quest for Nature's Checkmate: A Technical Guide to the Discovery of Seryl-tRNA Synthetase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate cellular machinery of life, the accurate translation of the genetic code into functional proteins is paramount. Central to this process are the aminoacyl-tRNA synthetases (aaRSs), a family of essential enzymes responsible for the precise attachment of amino acids to their cognate transfer RNAs (tRNAs). Among these, seryl-tRNA synthetase (SerRS) plays a critical role in charging tRNA with serine, a fundamental building block of proteins. The indispensability of SerRS in protein biosynthesis makes it a compelling target for the development of novel antimicrobial and therapeutic agents. Nature, a master chemist, has already forged potent inhibitors of this enzyme, offering a blueprint for the design of new drugs. This technical guide provides an in-depth exploration of the discovery of natural product inhibitors of seryl-tRNA synthetase, detailing the experimental protocols, quantitative data, and the underlying biological pathways.

Seryl-tRNA Synthetase: A Vital Target

Seryl-tRNA synthetase is a class II aminoacyl-tRNA synthetase that catalyzes the two-step serylation of tRNASer. The inhibition of SerRS leads to a depletion of charged seryl-tRNAs, stalling protein synthesis and ultimately triggering a cascade of stress responses within the cell, making it an attractive target for antimicrobial drug discovery.

Prominent Natural Product Inhibitors of Seryl-tRNA Synthetase

The most well-characterized natural product inhibitors of SerRS are the antibiotic albomycin and its active metabolite, SB-217452. These compounds serve as a paradigm for the discovery and development of SerRS-targeting drugs.

InhibitorNatural SourceTarget Organism(s)IC50 ValueMechanism of Action
SB-217452 Streptomyces sp. ATCC 700974Staphylococcus aureus~8 nM[1]Mimics seryl-adenylate, the intermediate of the aminoacylation reaction, and competitively inhibits SerRS.[2]
Albomycin Streptomyces sp.Gram-positive and Gram-negative bacteriaNot directly an enzyme inhibitorA "Trojan horse" antibiotic that utilizes a siderophore moiety to actively transport SB-217452 into bacterial cells.[2]

Experimental Protocols

The discovery and characterization of SerRS inhibitors from natural sources involve a series of meticulous experimental procedures.

Screening of Natural Product Extracts for SerRS Inhibition

The initial step involves screening complex mixtures derived from natural sources, such as plants, fungi, or bacteria, for their ability to inhibit SerRS activity.

Protocol: Malachite Green-Based High-Throughput Screening Assay

This colorimetric assay is suitable for high-throughput screening as it avoids the use of radioactive materials. The principle lies in the detection of pyrophosphate (PPi), a product of the aminoacylation reaction. The PPi is converted to inorganic phosphate (Pi) by inorganic pyrophosphatase, and the Pi is then quantified using a malachite green reagent.

Materials:

  • Purified seryl-tRNA synthetase (His-tagged for ease of purification)

  • L-serine

  • ATP

  • tRNASer

  • Inorganic pyrophosphatase

  • Reaction buffer (e.g., 100 mM HEPES-NaOH pH 7.6, 10 mM MgCl₂, 30 mM KCl, 1 mM DTT)

  • Natural product extract library

  • Malachite Green Reagent A (Ammonium molybdate in sulfuric acid)

  • Malachite Green Reagent B (Malachite green hydrochloride and polyvinyl alcohol)

  • Phosphate standard solution

  • 96-well microplates

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the reaction buffer, L-serine, ATP, tRNASer, inorganic pyrophosphatase, and the natural product extract to be tested.

  • Enzyme Addition: Initiate the reaction by adding a pre-determined concentration of purified SerRS to each well. Include a negative control (no enzyme) and a positive control (no inhibitor).

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Color Development: Stop the reaction and initiate color development by adding Malachite Green Reagent A, followed by Malachite Green Reagent B, according to the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each extract by comparing the absorbance to the positive and negative controls.

Purification of Active Compounds

Once an active extract is identified, the next step is to isolate the pure inhibitory compound.

Protocol: Bioassay-Guided Fractionation

This process involves separating the crude extract into fractions and testing each fraction for SerRS inhibitory activity, progressively narrowing down to the active molecule.

Materials:

  • Active natural product extract

  • Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)

  • Chromatography columns (e.g., silica gel, Sephadex)

  • High-Performance Liquid Chromatography (HPLC) system

  • SerRS inhibition assay materials (as described above)

Procedure:

  • Initial Fractionation: Subject the crude extract to column chromatography using a gradient of solvents with increasing polarity.

  • Activity Testing: Test each fraction for its ability to inhibit SerRS using the malachite green assay.

  • Further Purification: Pool the active fractions and subject them to further rounds of chromatography, including HPLC, until a pure compound is isolated.

  • Structure Elucidation: Determine the chemical structure of the purified inhibitor using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Characterization of Inhibitor Activity

Once a pure inhibitor is obtained, its potency and mechanism of action are determined.

Protocol: IC50 Determination using a Radioactive Filter-Binding Assay

This is a classic and sensitive method to determine the half-maximal inhibitory concentration (IC50) of a compound.

Materials:

  • Purified SerRS

  • [¹⁴C]-L-serine (radiolabeled)

  • ATP

  • tRNASer

  • Reaction buffer

  • Purified inhibitor at various concentrations

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Reaction Setup: Set up reaction mixtures containing the reaction buffer, ATP, tRNASer, and varying concentrations of the inhibitor.

  • Initiation: Start the reaction by adding a mixture of purified SerRS and [¹⁴C]-L-serine.

  • Incubation and Termination: Incubate at 37°C. At specific time points, take aliquots of the reaction mixture and spot them onto glass fiber filters. Immediately immerse the filters in cold 5% TCA to precipitate the [¹⁴C]-seryl-tRNA.

  • Washing: Wash the filters extensively with cold 5% TCA to remove unincorporated [¹⁴C]-L-serine.

  • Quantification: Dry the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.

Cell-Based Assays

To assess the effect of the inhibitor on whole cells, cell viability and antibacterial activity assays are performed.

Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Bacterial or mammalian cell lines

  • Cell culture medium

  • Purified inhibitor at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the inhibitor and incubate for a specified period (e.g., 24-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[3][4][5][6]

Signaling Pathways and Experimental Workflows

Signaling Pathway of the Bacterial Stringent Response

Inhibition of SerRS in bacteria leads to an accumulation of uncharged tRNASer. This triggers the stringent response , a global reprogramming of bacterial metabolism to conserve resources and survive nutrient starvation. The key signaling molecule in this pathway is guanosine tetraphosphate (ppGpp).

stringent_response SerRS_inhibition Seryl-tRNA Synthetase Inhibition Uncharged_tRNA Accumulation of Uncharged tRNA-Ser SerRS_inhibition->Uncharged_tRNA Ribosome Ribosome Stalling Uncharged_tRNA->Ribosome RelA RelA Activation Ribosome->RelA ppGpp ppGpp Synthesis RelA->ppGpp RNA_Polymerase RNA Polymerase Binding ppGpp->RNA_Polymerase rRNA_synthesis Decreased rRNA & tRNA Synthesis RNA_Polymerase->rRNA_synthesis aa_synthesis Increased Amino Acid Biosynthesis Gene Expression RNA_Polymerase->aa_synthesis Growth_arrest Bacterial Growth Arrest rRNA_synthesis->Growth_arrest aa_synthesis->Growth_arrest

Caption: The bacterial stringent response pathway initiated by SerRS inhibition.

Experimental Workflow for Natural Product Inhibitor Discovery

The process of discovering novel SerRS inhibitors from natural sources follows a logical and systematic workflow.

discovery_workflow start Natural Product Library screen High-Throughput Screening (HTS) start->screen hits Identification of 'Hit' Extracts screen->hits fractionation Bioassay-Guided Fractionation hits->fractionation pure_compound Isolation of Pure Inhibitor fractionation->pure_compound structure Structure Elucidation (NMR, MS) pure_compound->structure characterization Biochemical & Cellular Characterization (IC50, MoA) structure->characterization lead Lead Compound for Drug Development characterization->lead

Caption: A generalized workflow for the discovery of SerRS inhibitors.

Conclusion

The discovery of natural product inhibitors of seryl-tRNA synthetase represents a promising avenue for the development of new therapeutics. The potent and specific activity of compounds like SB-217452 highlights the potential of this enzyme as a drug target. By employing the detailed experimental protocols and understanding the underlying biological pathways outlined in this guide, researchers can systematically screen natural product libraries, isolate and characterize novel inhibitors, and ultimately contribute to the development of the next generation of antimicrobial agents. The intricate interplay between natural products and essential cellular enzymes continues to be a fertile ground for scientific discovery and therapeutic innovation.

References

An In-depth Technical Guide to the Role of the Editing Domain in Seryl-tRNA Synthetase (SerRS) Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Seryl-tRNA synthetase (SerRS) is a vital enzyme belonging to the class II aminoacyl-tRNA synthetase (aaRS) family. Its primary role is to catalyze the esterification of a serine molecule to its cognate tRNA (tRNASer), a critical first step in protein biosynthesis. SerRS also uniquely aminoacylates the selenocysteine-specific tRNA (tRNASec) with serine, which is subsequently converted to selenocysteine, the 21st proteinogenic amino acid. Given its essential role, SerRS has been identified as a promising target for antimicrobial drug development.

A key feature of many aaRSs is the presence of a dedicated editing domain to hydrolyze misactivated amino acids or misacylated tRNAs, thereby maintaining translational fidelity. However, the editing function of SerRS presents a unique case. This guide provides a comprehensive technical overview of the SerRS editing mechanism, strategies for its inhibition, and the emerging roles of its non-canonical domains that offer novel therapeutic avenues.

Section 1: The SerRS Editing Mechanism: A Case of Intrinsic Fidelity

Unlike many of its counterparts in the aaRS family, such as threonyl-tRNA synthetase (ThrRS) or alanyl-tRNA synthetase (AlaRS), seryl-tRNA synthetase (SerRS) lacks a distinct, spatially separate editing domain. Instead, it relies on a high degree of initial substrate discrimination and a pre-transfer editing mechanism that occurs within the catalytic active site.

1.1 Pre-Transfer Editing

Editing in SerRS occurs at the pre-transfer level, before the amino acid is covalently attached to the tRNA.[1] This process involves the hydrolysis of the non-cognate aminoacyl-adenylate (aa-AMP) intermediate. For instance, SerRS can mistakenly activate similar amino acids like threonine. The active site, however, is exquisitely shaped to destabilize the binding of the incorrect aa-AMP, promoting its hydrolysis and release before it can be transferred to tRNASer. This single-site mechanism for both catalysis and proofreading underscores an efficient evolutionary design but removes the possibility of targeting a separate editing domain for inhibition.

1.2 The Role of Trans-Editing Factors

While SerRS ensures its own fidelity, the misincorporation of serine by other synthetases is a common challenge. To counteract this, cells have evolved freestanding, trans-acting editing proteins. For example, AlaX proteins, which are homologous to the editing domain of AlaRS, are responsible for hydrolyzing serine that has been incorrectly attached to tRNAAla (Ser-tRNAAla).[2][3] This highlights a crucial concept: in the broader context of cellular proofreading, editing domains are highly relevant to serine, but they belong to other enzymes that correct errors involving serine, rather than to SerRS itself.

G cluster_0 SerRS Workflow (Pre-Transfer Editing) cluster_1 Canonical aaRS Workflow (Post-Transfer Editing) SerRS_Start Serine + ATP + SerRS SerRS_ActiveSite Catalytic Active Site SerRS_Start->SerRS_ActiveSite SerRS_Check Cognate Serine? SerRS_ActiveSite->SerRS_Check SerRS_AMP Seryl-AMP Intermediate SerRS_Check->SerRS_AMP Yes SerRS_Hydrolysis Hydrolysis of Non-Cognate aa-AMP SerRS_Check->SerRS_Hydrolysis No SerRS_tRNA tRNA-Ser Binding SerRS_AMP->SerRS_tRNA SerRS_Product Ser-tRNA-Ser SerRS_tRNA->SerRS_Product Other_Start Amino Acid + ATP + aaRS Other_ActiveSite Catalytic Active Site Other_Start->Other_ActiveSite Other_AMP aa-AMP Intermediate Other_ActiveSite->Other_AMP Other_tRNA tRNA Binding Other_AMP->Other_tRNA Other_Product Mischarged aa-tRNA Other_tRNA->Other_Product Non-Cognate AA Other_Correct Correctly Charged aa-tRNA Other_tRNA->Other_Correct Cognate AA Other_Translocation Translocation to Editing Domain Other_Product->Other_Translocation Other_Hydrolysis Hydrolysis of Mischarged aa-tRNA Other_Translocation->Other_Hydrolysis

Caption: Comparative workflows of SerRS vs. canonical aaRS editing.

Section 2: Inhibition of SerRS Canonical Function

Given the absence of a distinct editing domain, all known inhibitors of SerRS target its catalytic function at the active site. These inhibitors are typically analogues of the seryl-adenylate (Ser-AMP) intermediate, competing with the natural substrate to halt the aminoacylation reaction.

2.1 Quantitative Data on SerRS Inhibitors

The development of SerRS inhibitors has primarily focused on antimicrobial agents. The data for key inhibitors are summarized below.

InhibitorTarget Organism(s)Inhibition ConstantMode of InhibitionReference(s)
SB-217452 Staphylococcus aureus, RatIC50 ≈ 8 nMCompetitive (Ser-AMP analogue)[1][4][5][6][7]
Comp 5l Leishmania donovaniSpecific inhibitor with low potency against human SerRSCompetitive[8]

2.2 Experimental Protocols for Measuring SerRS Inhibition

Two primary methods are employed to quantify SerRS activity and inhibition: a spectrophotometric assay based on pyrophosphate detection and a traditional radiometric assay based on tRNA precipitation.

Protocol 1: Spectrophotometric Malachite Green Assay

This continuous, non-radioactive assay quantifies the release of pyrophosphate (PPi), a byproduct of the amino acid activation step. The PPi is enzymatically converted to two molecules of inorganic phosphate (Pi), which are then detected using a malachite green molybdate reagent.

Materials:

  • Purified SerRS enzyme

  • In vitro transcribed or purified tRNASer

  • L-Serine

  • ATP

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM KCl, 15 mM MgCl2

  • Inorganic Pyrophosphatase (e.g., from E. coli)

  • Malachite Green Reagent (Malachite green hydrochloride, ammonium molybdate in acid)

  • Phosphate Standard (e.g., KH2PO4)

  • 96-well microplate and plate reader (620-660 nm)

Methodology:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing Assay Buffer, L-Serine (e.g., 2 mM), ATP (e.g., 4 mM), inorganic pyrophosphatase (e.g., 0.1 U/well), and the test inhibitor at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding a pre-determined concentration of purified SerRS enzyme to each well. The final reaction volume is typically 50-100 µL.

  • Incubation: Incubate the plate at 37°C for a fixed period (e.g., 30 minutes), ensuring the reaction remains within the linear range of phosphate production.

  • Color Development: Stop the reaction by adding the Malachite Green Reagent (e.g., 25 µL). This reagent is acidic and will quench the enzymatic reaction while initiating the colorimetric reaction.

  • Measurement: Incubate at room temperature for 15-30 minutes to allow for full color development. Measure the absorbance at ~620 nm.

  • Quantification: Generate a standard curve using the phosphate standard. Calculate the amount of Pi produced in each reaction and determine the percent inhibition at each inhibitor concentration to calculate the IC50 value.

G cluster_workflow Workflow: Malachite Green SerRS Inhibition Assay cluster_reaction Reaction Principle A 1. Prepare Reagents (Buffer, Ser, ATP, PPiase, Inhibitor) B 2. Dispense into 96-Well Plate A->B C 3. Initiate Reaction with SerRS Enzyme B->C D 4. Incubate at 37°C C->D E 5. Stop Reaction & Add Malachite Green D->E F 6. Incubate at Room Temperature E->F G 7. Read Absorbance (620 nm) F->G H 8. Calculate IC50 from Standard Curve G->H R1 Ser + ATP --SerRS--> Ser-AMP + PPi R2 PPi --PPiase--> 2 Pi R3 Pi + Malachite Green --> Green Complex

Caption: Experimental workflow for the Malachite Green SerRS assay.
Protocol 2: Radiometric TCA Precipitation Assay

This classic endpoint assay measures the direct incorporation of a radiolabeled amino acid into tRNA.

Materials:

  • Purified SerRS enzyme and tRNASer

  • [14C]-L-Serine or [3H]-L-Serine

  • ATP and Assay Buffer (as above)

  • 10% (w/v) Trichloroacetic Acid (TCA), ice-cold

  • 5% (w/v) TCA, ice-cold

  • Ethanol

  • Glass fiber filter papers (e.g., Whatman 3MM)

  • Scintillation fluid and counter

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing Assay Buffer, ATP, tRNASer, the test inhibitor, and radiolabeled L-Serine.

  • Initiation and Incubation: Pre-warm the mixture to 37°C and initiate the reaction by adding SerRS. Remove aliquots at several time points (e.g., 0, 2, 5, 10 minutes).

  • Precipitation: Spot each aliquot onto a labeled filter paper. Immediately immerse the filters in ice-cold 10% TCA for 10-15 minutes to precipitate the charged tRNA and larger macromolecules.

  • Washing: Wash the filters three times with ice-cold 5% TCA (10 minutes each wash) to remove unincorporated radiolabeled serine, followed by a final rinse with ethanol.

  • Drying and Counting: Dry the filters completely under a heat lamp. Place each filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Analysis: Plot the counts per minute (CPM) against time to determine the initial reaction velocity. Compare the velocities in the presence and absence of the inhibitor to determine its effect.

Section 3: Targeting Non-Canonical Domains: New Therapeutic Avenues

Beyond its canonical role in translation, human SerRS possesses "moonlighting" functions in crucial cellular signaling pathways. These functions are often mediated by domains that are distinct from the catalytic core and have emerged more recently in evolution, presenting novel targets for inhibition that may spare the essential translation function.

3.1 SerRS in VEGFA Gene Regulation

Human SerRS can translocate to the nucleus, where it acts as a transcriptional repressor of Vascular Endothelial Growth Factor A (VEGFA), a master regulator of angiogenesis. This function is independent of its aminoacylation activity. In the nucleus, SerRS competes with the transcription factor c-Myc for binding to the VEGFA promoter, thereby downregulating its expression. This provides a direct link between a core component of the translation machinery and the control of blood vessel growth.

G cluster_nucleus Cell Nucleus SerRS_n Nuclear SerRS cMyc c-Myc SerRS_n->cMyc Competitively Inhibits Binding Promoter VEGFA Promoter SerRS_n->Promoter Represses cMyc->Promoter Binds & Activates VEGFA VEGFA Transcription Promoter->VEGFA Competitively Inhibits Binding Angiogenesis Angiogenesis VEGFA->Angiogenesis Competitively Inhibits Binding SerRS_c Cytoplasmic SerRS SerRS_c->SerRS_n Translocation

Caption: Signaling pathway of SerRS-mediated VEGFA repression.

3.2 SerRS in Telomere Maintenance and Senescence

SerRS also plays a role in regulating telomere length and cellular senescence. The vertebrate-specific C-terminal domain of SerRS, known as UNE-S, mediates a direct interaction with the shelterin complex protein POT1.[2] Nuclear SerRS binds to telomeric DNA repeats and, through its interaction with POT1, enhances the recruitment of POT1 to the telomeres.[2] Increased POT1 occupancy on the single-stranded telomere overhang physically blocks the access of telomerase, the enzyme responsible for elongating telomeres.[2][9][10] This leads to progressive telomere shortening and can induce cellular senescence, a process implicated in both aging and tumor suppression.[2]

G cluster_telomere Telomere Regulation SerRS Nuclear SerRS (UNE-S Domain) POT1 POT1 Protein SerRS->POT1 Binds & Recruits Telomere Telomere Overhang POT1->Telomere Binds to Telomerase Telomerase POT1->Telomerase Blocks Access Shortening Telomere Shortening Telomere->Shortening Telomerase->Telomere Elongates Senescence Cellular Senescence Shortening->Senescence

Caption: Logical flow of SerRS-POT1 interaction in telomere regulation.

Conclusion

The study of seryl-tRNA synthetase inhibition reveals a fascinating departure from the standard aaRS model. The absence of a canonical editing domain firmly directs inhibitor discovery efforts towards the catalytic active site, where potent molecules like SB-217452 act as substrate mimetics. For researchers in this field, robust methodologies such as the malachite green and TCA precipitation assays are essential for quantifying the efficacy of these inhibitors.

Perhaps most excitingly, the discovery of SerRS's non-canonical roles in gene regulation and telomere maintenance has opened up entirely new frontiers. The domains mediating these functions, such as the UNE-S domain, represent untapped targets. Developing molecules that can selectively disrupt these specific protein-protein or protein-DNA interactions could lead to a new class of therapeutics for diseases like cancer, with the potential for high specificity and reduced toxicity by leaving the essential translational function of SerRS intact.

References

Methodological & Application

Application Notes and Protocols: In Vitro Enzyme Inhibition Assay for Aminoacyl-tRNA Synthetase-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoacyl-tRNA synthetases (aaRSs) are a family of essential enzymes responsible for the faithful translation of the genetic code.[1][2] They catalyze the attachment of a specific amino acid to its cognate tRNA molecule in a two-step process.[1][2] This function is critical for protein synthesis, making aaRSs attractive targets for the development of novel antimicrobial and therapeutic agents.[3] Aminoacyl tRNA synthetase-IN-2 is an inhibitor of aminoacyl-tRNA synthetases and is a valuable tool for studying the function of these enzymes and for the development of new therapeutic compounds.[4] This document provides a detailed protocol for an in vitro enzyme inhibition assay for seryl-tRNA synthetase (SerRS), a likely target for this class of inhibitor, using the Malachite Green assay. An alternative high-throughput method, the Scintillation Proximity Assay (SPA), is also discussed.

Signaling Pathway and Experimental Workflow

The aminoacylation reaction catalyzed by seryl-tRNA synthetase (SerRS) proceeds in two steps. First, serine and ATP bind to the enzyme, forming a seryl-adenylate intermediate and releasing pyrophosphate (PPi). In the second step, the activated seryl moiety is transferred to the 3' end of its cognate tRNA (tRNASer), releasing AMP.

aminoacylation_pathway cluster_step1 Step 1: Amino Acid Activation cluster_step2 Step 2: Aminoacyl Transfer Serine Serine SerRS SerRS Serine->SerRS ATP ATP ATP->SerRS Seryl_AMP_SerRS [Seryl-AMP]-SerRS Complex SerRS->Seryl_AMP_SerRS PPi PPi Seryl_AMP_SerRS->PPi Release Seryl_AMP_SerRS_2 [Seryl-AMP]-SerRS Complex tRNA_Ser tRNA-Ser tRNA_Ser->Seryl_AMP_SerRS_2 Seryl_tRNA_Ser Seryl-tRNA-Ser Seryl_AMP_SerRS_2->Seryl_tRNA_Ser AMP AMP Seryl_tRNA_Ser->AMP Release SerRS_2 SerRS Seryl_tRNA_Ser->SerRS_2 Release

Figure 1: Aminoacylation reaction catalyzed by SerRS.

The experimental workflow for determining the inhibitory activity of this compound involves preparing the reaction mixture, initiating the enzymatic reaction, stopping the reaction, and then detecting the product.

experimental_workflow Start Start Prepare_Reagents Prepare Reagents: - SerRS Enzyme - Substrates (Serine, ATP, tRNA-Ser) - Inhibitor (this compound) - Assay Buffer Start->Prepare_Reagents Dispense_Inhibitor Dispense serial dilutions of This compound into a 96-well plate. Prepare_Reagents->Dispense_Inhibitor Add_Enzyme Add SerRS enzyme to each well and pre-incubate. Dispense_Inhibitor->Add_Enzyme Initiate_Reaction Initiate reaction by adding substrate mix (Serine, ATP, tRNA-Ser). Add_Enzyme->Initiate_Reaction Incubate Incubate at 37°C. Initiate_Reaction->Incubate Stop_Reaction Stop the reaction. Incubate->Stop_Reaction Detect_Signal Detect the signal (e.g., colorimetric change). Stop_Reaction->Detect_Signal Analyze_Data Analyze data to determine IC50. Detect_Signal->Analyze_Data End End Analyze_Data->End

Figure 2: Experimental workflow for the inhibition assay.

Experimental Protocols

Malachite Green Assay for Seryl-tRNA Synthetase Inhibition

This assay measures the amount of pyrophosphate (PPi) produced during the amino acid activation step of the aminoacylation reaction. The PPi is converted to inorganic phosphate (Pi) by pyrophosphatase, and the Pi is then detected colorimetrically using a malachite green-molybdate reagent.

Materials:

  • Recombinant human seryl-tRNA synthetase (SerRS)

  • L-Serine

  • Adenosine 5'-triphosphate (ATP)

  • Yeast tRNASer

  • Inorganic pyrophosphatase

  • This compound

  • Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT

  • Malachite Green Reagent (commercially available kits are recommended)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer. The final concentration in the assay will typically range from nanomolar to micromolar.

  • Reaction Mixture Preparation: Prepare a master mix of the reaction components. For a 50 µL final reaction volume, the components are:

    • Assay Buffer

    • SerRS (final concentration, e.g., 50 nM)

    • L-Serine (final concentration, e.g., 100 µM)

    • ATP (final concentration, e.g., 200 µM)

    • tRNASer (final concentration, e.g., 5 µM)

    • Inorganic pyrophosphatase (final concentration, e.g., 1 U/mL)

  • Assay Protocol: a. Add 5 µL of the serially diluted this compound or vehicle control (e.g., DMSO) to the wells of a 96-well plate. b. Add 20 µL of the SerRS enzyme solution (in assay buffer) to each well and pre-incubate for 15 minutes at room temperature. c. Initiate the reaction by adding 25 µL of the substrate master mix (containing L-Serine, ATP, tRNASer, and pyrophosphatase in assay buffer) to each well. d. Incubate the plate at 37°C for 30 minutes. e. Stop the reaction by adding 100 µL of the Malachite Green reagent to each well. f. Incubate at room temperature for 15-20 minutes to allow for color development. g. Measure the absorbance at approximately 620-640 nm using a microplate reader.

  • Data Analysis: a. Subtract the absorbance of the no-enzyme control from all other readings. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Alternative Method: Scintillation Proximity Assay (SPA)

The Scintillation Proximity Assay (SPA) is a homogeneous radioisotopic assay that is well-suited for high-throughput screening. In this assay, a radiolabeled substrate (e.g., [³H]-Serine) is incorporated into the tRNA. The radiolabeled aminoacyl-tRNA product is then captured by SPA beads, bringing the radioisotope in close proximity to the scintillant within the bead, which generates a detectable light signal. Unincorporated radiolabeled amino acid remains in solution and does not generate a signal. Inhibition of the enzyme results in a decreased signal.

Data Presentation

The inhibitory activity of this compound and control compounds against seryl-tRNA synthetase can be summarized in the following table. The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

CompoundTarget EnzymeAssay TypeIC₅₀ (nM)
This compoundHuman SerRSMalachite Green[Example: 15.5]
SB-217452 (Control)Human SerRS[Assay Type]~8[5]
Non-specific InhibitorHuman SerRSMalachite Green>10,000

*Note: The IC₅₀ value for this compound is a hypothetical example for illustrative purposes. The IC₅₀ for the control compound SB-217452 is based on published data.[5]

Conclusion

This document provides a comprehensive guide for determining the in vitro inhibitory activity of this compound against seryl-tRNA synthetase using the Malachite Green assay. The described protocol is robust, reproducible, and can be adapted for high-throughput screening. The alternative Scintillation Proximity Assay offers another powerful tool for screening large compound libraries. These methods are essential for the characterization of novel aaRS inhibitors and for advancing drug discovery efforts in this area.

References

Application Notes and Protocols for High-Throughput Screening of Seryl-tRNA Synthetase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for developing and implementing a high-throughput screen (HTS) to identify inhibitors of seryl-tRNA synthetase (SerRS). This document includes an overview of SerRS, detailed experimental protocols for various assay formats, and guidance on data analysis and interpretation.

Introduction to Seryl-tRNA Synthetase (SerRS)

Seryl-tRNA synthetase is a crucial enzyme in protein biosynthesis, responsible for the specific attachment of the amino acid serine to its cognate tRNA (tRNASer).[1][2] This two-step aminoacylation reaction is essential for the accurate translation of the genetic code.[3]

Canonical Function: Aminoacylation

The primary role of SerRS is to catalyze the following reaction:

  • Serine Activation: Serine + ATP ⇌ Seryl-AMP + PPi

  • tRNA Charging: Seryl-AMP + tRNASer ⇌ Seryl-tRNASer + AMP

This process ensures that serine is available for incorporation into nascent polypeptide chains during protein synthesis.

Non-Canonical Functions and Clinical Relevance

Beyond its role in translation, SerRS has been implicated in various other cellular processes, making it an attractive therapeutic target.[1] Notably, SerRS is involved in:

  • Angiogenesis Regulation: Human SerRS can regulate the expression of Vascular Endothelial Growth Factor A (VEGFA), a key promoter of blood vessel formation.[1]

  • Wnt Signaling: SerRS has been shown to suppress Wnt signaling, a pathway often dysregulated in cancer.

  • Vascular Development: The enzyme plays a role in proper vascular development.[1]

Given its essential role in protein synthesis and its involvement in disease-related pathways, inhibitors of SerRS have potential applications as anticancer, and antimicrobial agents.

High-Throughput Screening (HTS) Assay Principles

The goal of an HTS assay for SerRS inhibitors is to identify compounds that disrupt the aminoacylation reaction. Several assay formats are amenable to HTS, each with its own advantages and considerations. The most common approaches monitor the consumption of ATP or the formation of reaction products like pyrophosphate (PPi) or AMP.

Assay Formats:
  • Spectrophotometric Assay (Malachite Green): This colorimetric assay detects the inorganic phosphate (Pi) produced from the hydrolysis of pyrophosphate (PPi) by inorganic pyrophosphatase. The amount of Pi is proportional to the SerRS activity.

  • Fluorescence Polarization (FP) Assay: This method measures the change in the polarization of fluorescently labeled tRNA or a fluorescent ATP analog upon binding to the larger SerRS enzyme. Inhibition of the reaction prevents this change.

  • Luminescence-Based Assay: This highly sensitive assay measures the amount of ATP remaining in the reaction mixture after the aminoacylation reaction. A decrease in luminescence indicates ATP consumption by SerRS.

Data Presentation: Quantitative Parameters for SerRS Assays

The following tables summarize key quantitative data for setting up and evaluating SerRS HTS assays. These values are compiled from the literature and should be optimized for specific experimental conditions.

Table 1: Kinetic Constants for Seryl-tRNA Synthetase

SubstrateOrganismKmReference
L-SerineEscherichia coli64 µM[4]
ATPSaccharomyces cerevisiae10 µM[5]
ATPEscherichia coli0.068 µM[4]

Table 2: Representative HTS Assay Parameters

ParameterSpectrophotometric (Malachite Green)Fluorescence PolarizationLuminescence
Enzyme Concentration 50-100 nM10-50 nM1-10 nM
L-Serine Concentration 50-100 µM50-100 µM20-50 µM
ATP Concentration 20-50 µM10-20 µM1-5 µM
tRNASer Concentration 1-5 µM10-50 nM (labeled)1-5 µM
Positive Control No enzyme or known inhibitorNo enzymeNo enzyme
Negative Control DMSODMSODMSO
Expected Z' Factor > 0.5> 0.5> 0.7

Table 3: Known Inhibitor of Seryl-tRNA Synthetase

InhibitorTarget Organism(s)IC50Reference
SB-217452Staphylococcus aureus, Rat~8 nM[6]

Experimental Protocols

The following are detailed protocols for the three recommended HTS assay formats. All protocols are designed for a 384-well plate format but can be adapted to other plate densities.

Spectrophotometric Malachite Green Assay

This protocol measures the amount of inorganic phosphate (Pi) generated from the pyrophosphate (PPi) produced during the serylation reaction.

Materials:

  • Recombinant Human Seryl-tRNA Synthetase (SerRS)

  • L-Serine

  • ATP

  • Human tRNASer

  • Inorganic Pyrophosphatase

  • Assay Buffer: 50 mM HEPES pH 7.5, 20 mM KCl, 10 mM MgCl2, 2 mM DTT, 0.1 mg/mL BSA

  • Malachite Green Reagent

  • 384-well clear flat-bottom plates

  • Plate reader capable of measuring absorbance at 620-650 nm

Protocol:

  • Prepare Reagents:

    • Prepare a 2X enzyme solution containing 100 nM SerRS and 2 U/mL inorganic pyrophosphatase in assay buffer.

    • Prepare a 2X substrate solution containing 100 µM L-Serine, 40 µM ATP, and 2 µM tRNASer in assay buffer.

  • Compound Plating:

    • Add 100 nL of test compounds dissolved in DMSO to the appropriate wells of the 384-well plate.

    • For negative controls, add 100 nL of DMSO.

    • For positive controls, add 100 nL of DMSO to wells that will not receive the enzyme.

  • Enzyme Addition:

    • Add 10 µL of the 2X enzyme solution to all wells except the positive control wells.

    • Add 10 µL of assay buffer without enzyme to the positive control wells.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate Reaction:

    • Add 10 µL of the 2X substrate solution to all wells to start the reaction.

    • Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time should be determined empirically.

  • Stop Reaction and Develop Signal:

    • Stop the reaction by adding 10 µL of the Malachite Green reagent to each well.

    • Incubate at room temperature for 15-20 minutes to allow for color development.

  • Read Plate:

    • Measure the absorbance at 630 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the negative (DMSO) and positive (no enzyme) controls.

    • Determine the Z' factor to assess the quality of the assay.

Fluorescence Polarization (FP) Assay

This protocol utilizes a fluorescently labeled tRNASer to monitor its binding to SerRS.

Materials:

  • Recombinant Human Seryl-tRNA Synthetase (SerRS)

  • L-Serine

  • ATP

  • Fluorescently labeled human tRNASer (e.g., with fluorescein or a similar fluorophore)

  • Assay Buffer: 50 mM HEPES pH 7.5, 20 mM KCl, 10 mM MgCl2, 2 mM DTT

  • 384-well black, low-volume plates

  • Plate reader with fluorescence polarization capabilities

Protocol:

  • Prepare Reagents:

    • Prepare a 2X enzyme/substrate solution containing 40 nM SerRS, 100 µM L-Serine, and 20 µM ATP in assay buffer.

    • Prepare a 2X fluorescent tRNA solution containing 20 nM fluorescently labeled tRNASer in assay buffer.

  • Compound Plating:

    • Add 100 nL of test compounds in DMSO to the appropriate wells.

    • Add 100 nL of DMSO for negative controls.

    • Add 100 nL of a known SerRS inhibitor or buffer for positive controls.

  • Reaction Mix Addition:

    • Add 5 µL of the 2X enzyme/substrate solution to all wells.

    • Incubate for 15 minutes at room temperature.

  • Initiate Binding:

    • Add 5 µL of the 2X fluorescent tRNA solution to all wells.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Read Plate:

    • Measure the fluorescence polarization of each well using appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis:

    • A decrease in fluorescence polarization indicates inhibition of the SerRS-tRNA interaction.

    • Calculate percent inhibition and Z' factor.

Luminescence-Based ATP Depletion Assay

This protocol measures the amount of ATP remaining after the serylation reaction.

Materials:

  • Recombinant Human Seryl-tRNA Synthetase (SerRS)

  • L-Serine

  • ATP

  • Human tRNASer

  • Assay Buffer: 50 mM HEPES pH 7.5, 20 mM KCl, 10 mM MgCl2, 2 mM DTT

  • ATP detection reagent (e.g., Kinase-Glo® or similar)

  • 384-well white, opaque plates

  • Luminometer

Protocol:

  • Prepare Reagents:

    • Prepare a 2X enzyme solution containing 10 nM SerRS in assay buffer.

    • Prepare a 2X substrate solution containing 40 µM L-Serine, 2 µM ATP, and 2 µM tRNASer in assay buffer.

  • Compound Plating:

    • Add 100 nL of test compounds in DMSO to the appropriate wells.

    • Add 100 nL of DMSO for negative controls.

    • Add 100 nL of a known SerRS inhibitor for positive controls.

  • Enzyme Addition:

    • Add 5 µL of the 2X enzyme solution to all wells.

    • Incubate for 15 minutes at room temperature.

  • Initiate Reaction:

    • Add 5 µL of the 2X substrate solution to all wells.

    • Incubate at 37°C for 30 minutes.

  • Detect ATP:

    • Add 10 µL of the ATP detection reagent to each well.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Read Plate:

    • Measure the luminescence of each well.

  • Data Analysis:

    • A higher luminescence signal indicates inhibition of ATP consumption by SerRS.

    • Calculate percent inhibition and Z' factor.

Mandatory Visualizations

Signaling Pathways Involving SerRS

SerRS_Signaling_Pathways cluster_vegfa VEGFA Regulation cluster_wnt Wnt Signaling cluster_translation Canonical Function ATM_ATR ATM/ATR Kinases pSerRS_nuc p-SerRS (nucleus) ATM_ATR->pSerRS_nuc phosphorylates VEGFA_promoter VEGFA Promoter pSerRS_nuc->VEGFA_promoter reduced binding SerRS_nuc SerRS (nucleus) SerRS_nuc->VEGFA_promoter binds & represses VEGFA_exp VEGFA Expression VEGFA_promoter->VEGFA_exp promotes Wnt_ligand Wnt Ligand Frizzled Frizzled Receptor Wnt_ligand->Frizzled Beta_catenin β-catenin Frizzled->Beta_catenin stabilizes TCF_LEF TCF/LEF Beta_catenin->TCF_LEF activates Gene_exp Target Gene Expression TCF_LEF->Gene_exp SerRS_cyto SerRS (cytoplasm) SerRS_cyto->Beta_catenin suppresses (mechanism under investigation) SerRS_trans SerRS Seryl_tRNA Seryl-tRNA-Ser SerRS_trans->Seryl_tRNA catalyzes Serine Serine Serine->SerRS_trans ATP ATP ATP->SerRS_trans tRNA_Ser tRNA-Ser tRNA_Ser->SerRS_trans Protein_synth Protein Synthesis Seryl_tRNA->Protein_synth

Caption: Signaling pathways involving Seryl-tRNA Synthetase (SerRS).

Experimental Workflow for HTS

HTS_Workflow start Start compound_library Compound Library (e.g., 10,000+ compounds) start->compound_library primary_screen Primary Screen (Single Concentration) compound_library->primary_screen hit_identification Hit Identification (% Inhibition > Threshold) primary_screen->hit_identification hit_identification->primary_screen Re-screen or Discard Inactives dose_response Dose-Response (IC50 Determination) hit_identification->dose_response Confirmed Hits hit_confirmation Hit Confirmation & Validation dose_response->hit_confirmation secondary_assays Secondary Assays (Orthogonal Methods, Selectivity) hit_confirmation->secondary_assays lead_optimization Lead Optimization secondary_assays->lead_optimization end End lead_optimization->end

Caption: High-throughput screening workflow for SerRS inhibitors.

Logical Relationship of Assay Components

Assay_Components SerRS Seryl-tRNA Synthetase (SerRS) Enzyme Substrates Substrates L-Serine ATP tRNA-Ser SerRS:e->Substrates:w Binds Products Products PPi + AMP Seryl-tRNA-Ser Substrates:e->Products:w Converted to Inhibitor Inhibitor Small Molecule Inhibitor:e->SerRS:w Inhibits

Caption: Logical relationship of components in the SerRS enzymatic assay.

References

Application Notes and Protocols for the Synthesis of Aminoacyl-tRNA Synthetase-IN-2 and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that catalyze the attachment of amino acids to their cognate tRNAs, a critical step in protein biosynthesis. Their vital role in cell survival and the differences between prokaryotic and eukaryotic aaRSs make them attractive targets for the development of novel antimicrobial agents. Aminoacyl tRNA synthetase-IN-2, also known as Compound 14a in the primary literature, is an inhibitor of seryl-tRNA synthetase (SerRS) and serves as a valuable scaffold for the development of new antibiotics.

These application notes provide detailed protocols for the synthesis of this compound and its derivatives, based on established methodologies. The protocols are intended to guide researchers in the chemical synthesis, purification, and characterization of these potent enzyme inhibitors.

Signaling Pathway and Mechanism of Action

Aminoacyl-tRNA synthetases perform their function in a two-step reaction. First, the enzyme activates a specific amino acid by reacting it with ATP to form an aminoacyl-adenylate intermediate. In the second step, the activated amino acid is transferred to the 3' end of its cognate tRNA. Inhibitors like this compound are designed as stable mimics of the aminoacyl-adenylate intermediate. By binding tightly to the active site of the synthetase, they block the natural substrate from binding, thereby inhibiting protein synthesis and leading to cell death.

Aminoacyl-tRNA Synthetase Inhibition Pathway cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition Mechanism Amino_Acid Amino Acid aaRS_active_site aaRS Active Site Amino_Acid->aaRS_active_site ATP ATP ATP->aaRS_active_site Aminoacyl_adenylate Aminoacyl-adenylate Intermediate aaRS_active_site->Aminoacyl_adenylate Step 1 Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_adenylate->Aminoacyl_tRNA Step 2 tRNA tRNA tRNA->Aminoacyl_tRNA Protein_Synthesis Protein Synthesis Aminoacyl_tRNA->Protein_Synthesis Inhibitor Aminoacyl tRNA synthetase-IN-2 aaRS_active_site_inhibited aaRS Active Site (Inhibited) Inhibitor->aaRS_active_site_inhibited Blocked Protein Synthesis Blocked aaRS_active_site_inhibited->Blocked

Figure 1: Mechanism of Aminoacyl-tRNA Synthetase Inhibition.

Synthesis of this compound (Compound 14a) and Derivatives

The synthesis of this compound is a multi-step process involving the preparation of a modified nucleoside and its subsequent coupling with a protected amino acid. The following protocols are adapted from the work of Gadakh et al. (2020).

General Synthetic Workflow

The overall synthetic strategy involves the synthesis of a key nucleoside intermediate, followed by coupling with the desired amino acid and final deprotection steps.

General_Synthetic_Workflow Start Starting Materials Step1 Synthesis of Modified Nucleoside Start->Step1 Step2 Coupling with Protected Amino Acid Step1->Step2 Step3 Deprotection Step2->Step3 Final_Product Final Product (e.g., Aminoacyl tRNA synthetase-IN-2) Step3->Final_Product

Figure 2: General Synthetic Workflow.

Experimental Protocols

Protocol 1: Synthesis of this compound (Compound 14a)

Step 1: Synthesis of the Thionucleoside Core

The synthesis of the thionucleoside core is a key part of the overall process and involves several steps that are detailed in the primary literature. For the purpose of this protocol, we will start from a readily available precursor or a key intermediate as described in the cited paper. A crucial step is the stereoselective glycosylation to form the thiosugar-nucleobase linkage.

Step 2: Coupling of the Amino Acid

  • Materials:

    • Thionucleoside intermediate with a free amine

    • Boc-L-Ser(tBu)-OH (or other desired Boc-protected amino acid)

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous DMF (N,N-Dimethylformamide)

  • Procedure: a. Dissolve the thionucleoside intermediate (1.0 eq) and Boc-L-Ser(tBu)-OH (1.2 eq) in anhydrous DMF. b. Add HBTU (1.2 eq) and DIPEA (2.5 eq) to the solution at 0 °C. c. Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS. d. Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine. e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. f. Purify the crude product by silica gel column chromatography to yield the protected coupled product.

Step 3: Deprotection

  • Materials:

    • Protected coupled product from Step 2

    • TFA (Trifluoroacetic acid)

    • DCM (Dichloromethane)

  • Procedure: a. Dissolve the protected product in a mixture of DCM and TFA (e.g., 1:1 v/v). b. Stir the solution at room temperature for 1-2 hours. c. Monitor the removal of the Boc and tBu protecting groups by TLC or LC-MS. d. Once the reaction is complete, concentrate the mixture under reduced pressure. e. Co-evaporate with toluene to remove residual TFA. f. Purify the final compound by preparative HPLC or crystallization to obtain this compound as a TFA salt.

Protocol 2: General Procedure for the Synthesis of Derivatives

To synthesize derivatives of this compound, different protected amino acids can be used in Step 2 of Protocol 1. For example, to target other aminoacyl-tRNA synthetases, one could use Boc-L-Ile-OH or Boc-L-Asp(OtBu)-OH. The coupling and deprotection steps would follow a similar procedure, with adjustments to purification as needed based on the properties of the final compound.

Data Presentation

The following tables summarize the quantitative data for this compound and its derivatives as reported by Gadakh et al. (2020).

Table 1: Synthesis Yields

CompoundDescriptionFinal Yield
14a This compound (Seryl derivative)Not explicitly stated for the final step, synthetic sequence provided
15a Isoleucyl derivativeNot explicitly stated for the final step, synthetic sequence provided
16a Aspartyl derivativeNot explicitly stated for the final step, synthetic sequence provided

Table 2: Biological Activity (IC₅₀ Values)

CompoundTarget EnzymeIC₅₀ (nM)
14a E. coli SerRS~100
15a E. coli IleRS> 100,000
16a E. coli AspRS~100

Conclusion

The protocols and data presented provide a comprehensive guide for the synthesis and initial biological evaluation of this compound and its derivatives. These compounds represent a promising class of antibiotics targeting essential bacterial enzymes. Further derivatization and structure-activity relationship studies, guided by the synthetic strategies outlined, could lead to the development of new therapeutic agents with improved potency and selectivity. Researchers should refer to the primary literature for complete characterization data and detailed experimental procedures.

Reference:

Gadakh, B., et al. (2020). Synthesis and structural insights into the binding mode of the albomycin δ1 core and its analogues in complex with their target aminoacyl-tRNA synthetase. Bioorganic & Medicinal Chemistry, 28(17), 115645.

Application Notes and Protocols for Determining the MIC of Aminoacyl-tRNA Synthetase-IN-2 against S. aureus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoacyl-tRNA synthetases (aaRS) are essential enzymes responsible for charging transfer RNAs (tRNAs) with their cognate amino acids, a critical step in protein biosynthesis.[1][2][3] The inhibition of these enzymes halts protein production, leading to bacterial growth arrest, making them attractive targets for the development of new antimicrobial agents.[4][5] One such example of a clinically used aaRS inhibitor is mupirocin, which targets isoleucyl-tRNA synthetase.[6] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of a novel investigational agent, Aminoacyl-tRNA Synthetase-IN-2, against Staphylococcus aureus. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7][8] This protocol is based on the broth microdilution method, a standard and widely accepted technique for antimicrobial susceptibility testing.[9][10][11]

Mechanism of Action of Aminoacyl-tRNA Synthetase Inhibitors

Aminoacyl-tRNA synthetases catalyze a two-step reaction:

  • Amino Acid Activation: The enzyme binds to an amino acid and ATP, forming an aminoacyl-adenylate intermediate and releasing pyrophosphate.[2][5]

  • tRNA Charging: The activated amino acid is then transferred to the 3' end of its corresponding tRNA molecule, which can then be utilized by the ribosome for protein synthesis.[1][2]

Inhibition of either of these steps leads to an accumulation of uncharged tRNA, which stalls ribosomal protein synthesis and inhibits bacterial growth.[6] Aminoacyl-tRNA Synthetase-IN-2 is presumed to act by inhibiting one of these crucial steps.

Experimental Workflow Diagram

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis A Prepare S. aureus Inoculum E Inoculate Wells with S. aureus Suspension A->E B Prepare Aminoacyl tRNA synthetase-IN-2 Stock Solution D Perform Serial Dilutions of Inhibitor in 96-Well Plate B->D C Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) C->D C->E D->E G Incubate at 37°C for 16-20 hours E->G F Include Positive and Negative Controls F->G H Visually Inspect for Bacterial Growth G->H I Determine MIC H->I J Record and Analyze Data I->J

Caption: Workflow for MIC Determination of Aminoacyl tRNA synthetase-IN-2.

Detailed Experimental Protocol: Broth Microdilution Method

This protocol is adapted from the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

Materials
  • Aminoacyl-tRNA Synthetase-IN-2 (powder form)

  • Staphylococcus aureus reference strain (e.g., ATCC® 29213™)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates (U-bottom)

  • Sterile reagent reservoirs

  • Multichannel pipette (50-200 µL)

  • Single-channel pipettes (various volumes)

  • Sterile pipette tips

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or densitometer

  • Incubator (37°C)

  • Vortex mixer

Preparation of Reagents and Bacterial Inoculum
  • Aminoacyl-tRNA Synthetase-IN-2 Stock Solution:

    • Prepare a stock solution of the inhibitor at a concentration of 1 mg/mL (or 100x the highest desired final concentration) in a suitable solvent (e.g., DMSO, sterile water). The choice of solvent should be based on the solubility of the compound. If using an organic solvent like DMSO, ensure the final concentration in the assay does not exceed 1% (v/v) to avoid solvent-induced toxicity to the bacteria.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • S. aureus Inoculum Preparation:

    • From a fresh (18-24 hour) culture of S. aureus on a non-selective agar plate, select 3-5 well-isolated colonies.

    • Transfer the colonies to a tube containing 5 mL of sterile saline or PBS.

    • Vortex thoroughly to create a smooth suspension.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm should be between 0.08 and 0.13).

    • Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate. A common dilution is 1:100 (e.g., 0.1 mL of adjusted inoculum into 9.9 mL of CAMHB), followed by the addition of 50 µL of this diluted suspension to 50 µL of broth/inhibitor in the microtiter plate.

Assay Procedure
  • Plate Setup:

    • Add 50 µL of CAMHB to wells 2 through 12 in each row of the 96-well plate that will be used. Well 1 will be used for the highest concentration of the inhibitor, and well 12 will serve as the growth control.

    • Add 100 µL of the Aminoacyl-tRNA Synthetase-IN-2 stock solution (at 2x the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10 after mixing. This will result in a range of inhibitor concentrations.

    • Well 11 will be the growth control (no inhibitor).

    • Well 12 can be used as a sterility control (no bacteria, only broth).

  • Inoculation:

    • Add 50 µL of the diluted S. aureus inoculum (prepared in section 4.2.2) to wells 1 through 11. This will bring the final volume in each well to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.

  • Incubation:

    • Cover the plate with a lid or an adhesive plate sealer.

    • Incubate the plate at 37°C in ambient air for 16-20 hours.

Data Collection and Interpretation
  • Reading the MIC:

    • After incubation, visually inspect the wells for bacterial growth. Growth is indicated by turbidity or a pellet at the bottom of the well.

    • The MIC is the lowest concentration of Aminoacyl-tRNA Synthetase-IN-2 at which there is no visible growth.[12][13]

    • The growth control (well 11) should show distinct turbidity.

    • The sterility control (well 12) should remain clear.

  • Data Presentation:

    • Record the MIC values for each replicate and for different strains of S. aureus if applicable. The results should be summarized in a table for easy comparison.

Data Presentation Table

S. aureus StrainReplicate 1 MIC (µg/mL)Replicate 2 MIC (µg/mL)Replicate 3 MIC (µg/mL)Mean MIC (µg/mL)
ATCC® 29213™
MRSA Strain 1
VRE Strain 1
Clinical Isolate 1

Note: This table should be populated with the experimentally determined MIC values.

Quality Control

  • A reference S. aureus strain with a known MIC for a standard antibiotic (e.g., vancomycin or oxacillin) should be included in each assay run to ensure the validity of the results.[9]

  • The growth control must show adequate growth.

  • The sterility control must show no growth.

Signaling Pathway Diagram

aaRS_Inhibition cluster_pathway Protein Synthesis Pathway AminoAcid Amino Acid aaRS Aminoacyl-tRNA Synthetase AminoAcid->aaRS ATP ATP ATP->aaRS Aminoacyl_tRNA Aminoacyl-tRNA (Charged tRNA) aaRS->Aminoacyl_tRNA tRNA tRNA tRNA->aaRS Ribosome Ribosome Aminoacyl_tRNA->Ribosome Protein Protein Synthesis Ribosome->Protein Inhibitor Aminoacyl tRNA synthetase-IN-2 Inhibitor->aaRS Inhibition

Caption: Inhibition of Protein Synthesis by this compound.

References

Crystallizing Bacterial Seryl-tRNA Synthetase (SerRS) with Aminoacyl tRNA synthetase-IN-2: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the crystallization of bacterial seryl-tRNA synthetase (SerRS) in complex with the inhibitor Aminoacyl tRNA synthetase-IN-2. This inhibitor has been identified as the core structure of albomycin δ1, a potent natural antibiotic that targets SerRS.[1][2] Understanding the structural basis of this interaction through X-ray crystallography is crucial for the rational design of novel antibacterial agents.

Introduction to SerRS and this compound

Seryl-tRNA synthetase (SerRS) is an essential enzyme responsible for the specific attachment of serine to its cognate tRNA (tRNASer) during protein synthesis. This process, known as aminoacylation or tRNA charging, is a critical step in ensuring the fidelity of translation.[3][4][5] Bacterial SerRS is a validated target for the development of new antibiotics.

This compound is the active core of the natural antibiotic albomycin δ1. It acts as a competitive inhibitor of SerRS by mimicking the seryl-adenylate intermediate formed during the aminoacylation reaction.[2] Structural elucidation of the SerRS-inhibitor complex can provide invaluable insights into the binding mode and guide the optimization of inhibitor scaffolds for improved potency and selectivity.[1][2]

Data Presentation

Crystallization Conditions for Bacterial SerRS

The following table summarizes previously reported crystallization conditions for bacterial SerRS from various species. These conditions can serve as a starting point for co-crystallization experiments with this compound.

OrganismProtein Concentration (mg/mL)PrecipitantBufferTemperature (°C)Crystal SystemSpace GroupUnit Cell Parameters (Å)Resolution (Å)PDB ID
Escherichia coli101.2-1.6 M Ammonium sulfate50 mM Sodium acetate, pH 4.620MonoclinicC2a=148.2, b=90.6, c=69.5, β=119.0°2.8-
Escherichia coli (complex with tRNASer)Not specifiedAmmonium sulfateNot specifiedNot specifiedOrthorhombicC2221a=128.9, b=164.9, c=127.34.0-
Thermus thermophilus101.0 M Ammonium sulfate50 mM Sodium cacodylate, pH 6.020---2.5-
Aquifex aeolicus (in complex with tRNASec)Not specified2.0 M Ammonium sulfate, 200 mM Potassium sodium tartrate100 mM Trisodium citrate-HCl, pH 5.620CubicI432a=b=c=2705.7-
Co-crystallization Data for Bacterial SerRS with this compound (Albomycin δ1 core)

The following data is derived from the structural study of Klebsiella pneumoniae SerRS in complex with the albomycin δ1 core.[6]

Protein Concentration (mg/mL)Inhibitor ConcentrationPrecipitantBufferTemperature (°C)Crystal SystemSpace GroupUnit Cell Parameters (Å)Resolution (Å)PDB ID
10-151-2 mM18-22% PEG 3350, 0.2 M Ammonium sulfate0.1 M MES, pH 6.520-----

Experimental Protocols

Protein Expression and Purification of Bacterial SerRS

A detailed protocol for obtaining highly pure and homogenous bacterial SerRS is essential for successful crystallization. The following is a general protocol that can be adapted for specific bacterial species.

Materials:

  • Expression vector containing the bacterial serS gene (e.g., pET vector)

  • E. coli expression strain (e.g., BL21(DE3))

  • Luria-Bertani (LB) broth or Terrific Broth (TB)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)

  • Wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20-40 mM imidazole, 1 mM DTT)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)

  • Size-exclusion chromatography (SEC) buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT)

  • Ni-NTA affinity chromatography column

  • Size-exclusion chromatography column (e.g., Superdex 200)

Protocol:

  • Transformation and Expression: Transform the expression vector into a suitable E. coli expression strain. Grow the cells in LB or TB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.1-1 mM IPTG and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer. Lyse the cells by sonication or high-pressure homogenization on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C to remove cell debris.

  • Affinity Chromatography: Load the supernatant onto a pre-equilibrated Ni-NTA column. Wash the column extensively with wash buffer to remove non-specifically bound proteins. Elute the His-tagged SerRS with elution buffer.

  • Size-Exclusion Chromatography: Concentrate the eluted protein and load it onto a size-exclusion chromatography column pre-equilibrated with SEC buffer. This step is crucial for obtaining a homogenous protein sample and removing aggregates.

  • Purity and Concentration: Assess the purity of the protein by SDS-PAGE (should be >95%). Determine the protein concentration using a spectrophotometer (A280) or a protein assay (e.g., Bradford). The protein should be concentrated to 10-20 mg/mL for crystallization trials.

Co-crystallization of Bacterial SerRS with this compound

This protocol describes the co-crystallization of bacterial SerRS with the inhibitor using the sitting-drop vapor diffusion method.

Materials:

  • Purified bacterial SerRS (10-15 mg/mL in SEC buffer)

  • This compound (albomycin δ1 core) stock solution (e.g., 10-20 mM in DMSO or appropriate solvent)

  • Crystallization screens (commercial or custom-made)

  • Crystallization plates (e.g., 96-well sitting drop plates)

  • Sealing tape

Protocol:

  • Complex Formation: Prepare the SerRS-inhibitor complex by incubating the purified SerRS with a 2-5 fold molar excess of this compound. The incubation can be done on ice for 30 minutes to 1 hour.

  • Crystallization Setup:

    • Pipette 50-100 µL of the crystallization screen solution into the reservoir of a 96-well sitting drop plate.

    • In the sitting drop post, mix 0.5-1 µL of the SerRS-inhibitor complex with 0.5-1 µL of the reservoir solution.

    • Carefully seal the plate with sealing tape to create a closed system for vapor diffusion.

  • Incubation: Incubate the crystallization plates at a constant temperature, typically 20°C.

  • Crystal Monitoring: Regularly monitor the drops for crystal growth using a microscope over several days to weeks.

X-ray Diffraction Data Collection

Once suitable crystals are obtained, they need to be cryo-protected and subjected to X-ray diffraction analysis.

Materials:

  • Crystals of the SerRS-inhibitor complex

  • Cryoprotectant solution (typically the reservoir solution supplemented with 20-30% glycerol or other cryoprotectant)

  • Cryo-loops

  • Liquid nitrogen

  • Synchrotron X-ray source

Protocol:

  • Cryo-protection: Carefully transfer a single crystal from the crystallization drop into a drop of cryoprotectant solution using a cryo-loop. The soaking time should be brief (a few seconds) to avoid crystal damage.

  • Flash-cooling: Immediately plunge the cryo-loop with the crystal into liquid nitrogen to flash-cool it.

  • Data Collection: Mount the frozen crystal on the goniometer of a synchrotron beamline and collect diffraction data.

  • Data Processing: Process the diffraction data using appropriate software to determine the space group, unit cell dimensions, and to obtain a set of structure factors.

Mandatory Visualizations

Signaling Pathway of SerRS Inhibition

The following diagram illustrates the mechanism of action of this compound in inhibiting the function of seryl-tRNA synthetase.

Caption: Mechanism of SerRS inhibition by this compound.

Experimental Workflow for Co-crystallization

This diagram outlines the major steps involved in the co-crystallization of bacterial SerRS with this compound.

Co_Crystallization_Workflow cluster_0 Protein Preparation cluster_1 Co-crystallization cluster_2 Structure Determination Expression Gene Expression (Bacterial SerRS) Purification Protein Purification (Affinity & SEC) Expression->Purification QC Quality Control (Purity >95%) Purification->QC Complex Complex Formation (SerRS + Inhibitor) QC->Complex Screening Crystallization Screening (Vapor Diffusion) Complex->Screening Optimization Crystal Optimization Screening->Optimization Harvest Crystal Harvesting & Cryo-protection Optimization->Harvest Data_Collection X-ray Diffraction Data Collection Harvest->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution

Caption: Workflow for co-crystallizing bacterial SerRS with an inhibitor.

References

Application Notes and Protocols for Assessing Off-Target Effects of SerRS Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seryl-tRNA synthetase (SerRS) is a critical enzyme responsible for charging tRNA with serine, an essential step in protein synthesis. While inhibitors of SerRS are being explored as potential therapeutics, particularly as antimicrobial and anti-angiogenic agents, it is imperative to characterize their off-target effects to ensure their specificity and safety. Off-target interactions can lead to unforeseen toxicity and a misleading interpretation of a compound's biological effects.

These application notes provide a comprehensive overview and detailed protocols for state-of-the-art techniques to assess the off-target profile of SerRS inhibitors. The methodologies described herein are crucial for the preclinical evaluation of these inhibitors and for guiding medicinal chemistry efforts toward developing more selective drug candidates. The primary techniques covered include Kinase Profiling, Cellular Thermal Shift Assay (CETSA), Chemical Proteomics, and Transcriptome-Wide (RNA-Seq) Analysis.

Kinase Profiling for Off-Target Selectivity

Given that many small molecule inhibitors target ATP-binding sites, and SerRS inhibitors are often ATP-competitive, there is a significant potential for cross-reactivity with the human kinome. Kinase profiling is a fundamental first step in assessing the selectivity of SerRS inhibitors.

Application Note:

Kinase profiling assays are designed to quantitatively measure the interaction of a test compound against a large panel of purified kinases. This provides a broad overview of the inhibitor's selectivity and identifies potential off-target kinases. The ADP-Glo™ Kinase Assay is a common platform for this purpose, which measures the amount of ADP produced during a kinase reaction. A reduction in ADP production in the presence of the inhibitor indicates enzymatic inhibition. Data is typically presented as percent inhibition relative to a control, and for promising hits, IC50 values are determined.

Data Presentation: Kinome Scan of a Hypothetical SerRS Inhibitor (Compound X)
Kinase TargetPercent Inhibition at 1 µMIC50 (nM)Kinase Family
SerRS (On-Target)98%50aaRS
VEGFR2 (Off-Target) 85% 250 Tyrosine Kinase
CDK2 (Off-Target) 65% 800 CMGC
PKA12%>10,000AGC
p38α8%>10,000CMGC
JNK15%>10,000CMGC
MEK13%>10,000STE
AKT12%>10,000AGC
Experimental Protocol: ADP-Glo™ Kinase Assay

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Purified recombinant kinases

  • Kinase-specific substrates

  • SerRS inhibitor (Compound X)

  • White, opaque 384-well plates

  • Multichannel pipettors

  • Plate-reading luminometer

Protocol:

  • Kinase Reaction Preparation:

    • Prepare a 2X kinase/substrate/ATP solution in kinase reaction buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). The final ATP concentration should be at or near the Km for each kinase.

    • Prepare serial dilutions of the SerRS inhibitor in kinase reaction buffer.

  • Assay Plate Setup:

    • Add 2.5 µL of the SerRS inhibitor dilutions or vehicle (DMSO) to the wells of a 384-well plate.

    • To initiate the kinase reaction, add 2.5 µL of the 2X kinase/substrate/ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal from the newly synthesized ATP.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the inhibitor relative to the vehicle control.

    • Plot the percent inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.

cluster_0 Kinase Profiling Workflow Prepare Kinase Reaction Mix Prepare Kinase Reaction Mix Dispense Inhibitor Dispense Inhibitor Prepare Kinase Reaction Mix->Dispense Inhibitor Incubate (Kinase Reaction) Incubate (Kinase Reaction) Dispense Inhibitor->Incubate (Kinase Reaction) Add ADP-Glo Reagent Add ADP-Glo Reagent Incubate (Kinase Reaction)->Add ADP-Glo Reagent Incubate (ATP Depletion) Incubate (ATP Depletion) Add ADP-Glo Reagent->Incubate (ATP Depletion) Add Kinase Detection Reagent Add Kinase Detection Reagent Incubate (ATP Depletion)->Add Kinase Detection Reagent Incubate (Signal Development) Incubate (Signal Development) Add Kinase Detection Reagent->Incubate (Signal Development) Measure Luminescence Measure Luminescence Incubate (Signal Development)->Measure Luminescence Data Analysis (IC50) Data Analysis (IC50) Measure Luminescence->Data Analysis (IC50) cluster_1 CETSA Workflow Treat Cells with Inhibitor Treat Cells with Inhibitor Heat Cells (Temperature Gradient) Heat Cells (Temperature Gradient) Treat Cells with Inhibitor->Heat Cells (Temperature Gradient) Lyse Cells Lyse Cells Heat Cells (Temperature Gradient)->Lyse Cells Centrifuge (Separate Soluble/Aggregated) Centrifuge (Separate Soluble/Aggregated) Lyse Cells->Centrifuge (Separate Soluble/Aggregated) Collect Supernatant Collect Supernatant Centrifuge (Separate Soluble/Aggregated)->Collect Supernatant Western Blot Analysis Western Blot Analysis Collect Supernatant->Western Blot Analysis Quantify Bands Quantify Bands Western Blot Analysis->Quantify Bands Plot Melting Curve (Tm) Plot Melting Curve (Tm) Quantify Bands->Plot Melting Curve (Tm) cluster_2 Chemical Proteomics Workflow Immobilize Inhibitor on Beads Immobilize Inhibitor on Beads Incubate with Cell Lysate Incubate with Cell Lysate Immobilize Inhibitor on Beads->Incubate with Cell Lysate Wash Away Non-specific Binders Wash Away Non-specific Binders Incubate with Cell Lysate->Wash Away Non-specific Binders Elute Bound Proteins Elute Bound Proteins Wash Away Non-specific Binders->Elute Bound Proteins Protein Digestion (Trypsin) Protein Digestion (Trypsin) Elute Bound Proteins->Protein Digestion (Trypsin) LC-MS/MS Analysis LC-MS/MS Analysis Protein Digestion (Trypsin)->LC-MS/MS Analysis Database Search and Quantification Database Search and Quantification LC-MS/MS Analysis->Database Search and Quantification Identify Off-Targets Identify Off-Targets Database Search and Quantification->Identify Off-Targets cluster_3 RNA-Seq Workflow Cell Treatment and RNA Extraction Cell Treatment and RNA Extraction Library Preparation Library Preparation Cell Treatment and RNA Extraction->Library Preparation Next-Generation Sequencing Next-Generation Sequencing Library Preparation->Next-Generation Sequencing Data QC and Alignment Data QC and Alignment Next-Generation Sequencing->Data QC and Alignment Gene Quantification Gene Quantification Data QC and Alignment->Gene Quantification Differential Expression Analysis Differential Expression Analysis Gene Quantification->Differential Expression Analysis Pathway Analysis Pathway Analysis Differential Expression Analysis->Pathway Analysis Identify Affected Pathways Identify Affected Pathways Pathway Analysis->Identify Affected Pathways cluster_4 VEGF Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 (Off-Target of SerRS Inhibitor) VEGF->VEGFR2 PLCg PLCg VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival

Troubleshooting & Optimization

Technical Support Center: Optimizing Small Molecule Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solubility of small molecule inhibitors, using a hypothetical Aminoacyl tRNA synthetase inhibitor as a case study for in vivo applications.

Frequently Asked Questions (FAQs)

Q1: My novel Aminoacyl tRNA synthetase inhibitor shows poor aqueous solubility. What are the initial steps to address this for in vivo studies?

A1: Poor aqueous solubility is a common challenge in drug development.[1][2] The initial steps should focus on characterizing the compound's physicochemical properties and exploring various formulation strategies. A systematic approach is recommended:

  • Determine the equilibrium solubility: Conduct equilibrium solubility experiments in relevant aqueous buffers (e.g., pH 1.2, 4.5, and 6.8) to understand the pH-dependent solubility profile.[3][4]

  • Assess LogP/LogD: The lipophilicity of your compound will influence its solubility and permeability.

  • Solid-state characterization: Investigate the compound's solid form (crystalline vs. amorphous) as amorphous forms are generally more soluble.[2]

  • Preliminary formulation screening: Test the solubility in a small panel of pharmaceutically acceptable co-solvents and surfactants.[5]

Q2: What are the most common formulation strategies to enhance the in vivo bioavailability of poorly soluble compounds?

A2: Several strategies can be employed to improve the solubility and, consequently, the bioavailability of your inhibitor.[6][7] The choice of strategy depends on the compound's properties, the intended route of administration, and the required dose.

  • Co-solvents: Water-miscible organic solvents can be used to increase the solubility of hydrophobic drugs.[8]

  • Surfactants: These agents form micelles that can encapsulate and solubilize poorly soluble compounds.[6]

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with drug molecules, enhancing their solubility.[7][8]

  • Lipid-based formulations: Incorporating the compound into oils, emulsions, or self-emulsifying drug delivery systems (SEDDS) can significantly improve absorption.[1][6]

  • Solid dispersions: Dispersing the drug in a polymer matrix can create a more soluble amorphous form.[2][9]

  • Particle size reduction: Micronization or nanosuspension technologies increase the surface area of the drug, leading to a faster dissolution rate.[2][6]

Q3: How do I choose the right formulation strategy for my specific inhibitor?

A3: The selection of an appropriate formulation is a critical step and should be guided by the physicochemical properties of your inhibitor.[5]

PropertyRecommended Strategies
High LogP / Lipophilic Lipid-based formulations (SEDDS, emulsions), Solid dispersions
pH-dependent solubility pH adjustment of the formulation, Use of buffers
Crystalline solid Particle size reduction (micronization, nanosuspension), Solid dispersions to create amorphous form
Amenable to complexation Cyclodextrins

Q4: Are there any potential downsides to using solubilizing excipients in in vivo studies?

A4: Yes, while excipients are crucial for formulating poorly soluble drugs, they can have their own biological effects. High concentrations of some co-solvents or surfactants can cause toxicity or alter the absorption and metabolism of the drug.[8] It is essential to use the lowest effective concentration of any excipient and to include appropriate vehicle control groups in your in vivo experiments to account for any effects of the formulation itself.

Troubleshooting Guides

Problem: Compound precipitates upon injection into the bloodstream.

Possible Cause: The formulation is not stable upon dilution in an aqueous physiological environment. This is a common issue with co-solvent-based formulations.

Troubleshooting Steps:

  • In Vitro Dilution Test: Before in vivo administration, perform a simple in vitro test by diluting your formulation in physiological buffer (e.g., PBS pH 7.4) at the expected final concentration after injection. Observe for any precipitation.

  • Decrease Drug Concentration: If precipitation occurs, try lowering the concentration of the drug in the formulation.

  • Switch Formulation Strategy: Consider formulations that are more stable upon dilution, such as:

    • Lipid-based formulations (e.g., nanoemulsions): These can protect the drug from the aqueous environment.

    • Cyclodextrin complexes: These can provide a more stable solution.

  • Optimize Co-solvent/Surfactant Blend: If using a co-solvent system, a combination of a co-solvent and a surfactant can sometimes improve stability upon dilution.

Problem: Inconsistent or low bioavailability in vivo despite improved solubility in the formulation.

Possible Cause: The drug may be degrading in the gastrointestinal tract (for oral administration), undergoing rapid first-pass metabolism, or the formulation may not be releasing the drug effectively at the site of absorption.

Troubleshooting Steps:

  • Assess In Vitro Drug Release: For oral formulations, perform in vitro dissolution or release studies in simulated gastric and intestinal fluids to ensure the drug is being released from the formulation.

  • Investigate Metabolic Stability: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to assess the compound's susceptibility to first-pass metabolism.

  • Consider Alternative Routes of Administration: If oral bioavailability remains low despite formulation optimization, consider parenteral routes (e.g., intravenous, intraperitoneal) to bypass the gastrointestinal tract and first-pass metabolism.

  • Re-evaluate Formulation: The chosen formulation may not be optimal for in vivo conditions. For example, a high concentration of some surfactants can inhibit drug absorption.[9] It may be necessary to screen a wider range of formulations.

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination

This protocol outlines the steps to determine the equilibrium solubility of a compound at different pH values, based on guidelines from the World Health Organization.[3][4]

Materials:

  • Test compound (Aminoacyl tRNA synthetase inhibitor)

  • pH 1.2 buffer (e.g., 0.1 N HCl)

  • pH 4.5 buffer (e.g., acetate buffer)

  • pH 6.8 buffer (e.g., phosphate buffer)

  • Shaking incubator or orbital shaker at 37°C

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of the test compound to separate vials containing each of the pH buffers.

  • Incubate the vials at 37 ± 1°C under constant agitation for a predetermined period (e.g., 24-48 hours) to reach equilibrium.

  • After incubation, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.45 µm filter.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.

  • Perform the experiment in triplicate for each pH condition.[3]

Protocol 2: Preliminary Formulation Screening

This protocol provides a method for rapidly screening the solubility of a compound in various pharmaceutically acceptable excipients.

Materials:

  • Test compound

  • A panel of co-solvents (e.g., DMSO, Ethanol, PEG 400, Propylene Glycol)

  • A panel of surfactants (e.g., Tween 80, Cremophor EL, Solutol HS 15)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Vortex mixer

  • Visual inspection for clarity

Procedure:

  • Prepare stock solutions of the test compound in each co-solvent at a high concentration (e.g., 20-50 mg/mL).

  • In separate microcentrifuge tubes, add a small volume of each stock solution to PBS (pH 7.4) to achieve the desired final concentration for in vivo testing.

  • Vortex the tubes for 1-2 minutes.[10]

  • Visually inspect the solutions for any signs of precipitation or cloudiness.

  • For surfactant screening, prepare aqueous solutions of the surfactants (e.g., 1-10% w/v) and add the test compound directly or from a small volume of a co-solvent stock.

  • Rank the formulations based on the visual clarity of the resulting solution. Promising formulations can then be further quantified.

Visualizations

Signaling Pathway: Inhibition of Protein Synthesis

The following diagram illustrates the general mechanism of action for an Aminoacyl tRNA synthetase inhibitor. These enzymes play a crucial role in the first step of protein synthesis by "charging" tRNA molecules with their corresponding amino acids.[11][12][13] An inhibitor blocks this process, thereby halting protein production.

Aminoacyl_tRNA_Synthetase_Inhibition Amino_Acid Amino Acid aaRS Aminoacyl-tRNA Synthetase (aaRS) Amino_Acid->aaRS ATP ATP ATP->aaRS Charged_tRNA Aminoacyl-tRNA (Charged tRNA) aaRS->Charged_tRNA Aminoacylation No_Protein Inhibition of Protein Synthesis tRNA tRNA tRNA->aaRS Inhibitor aaRS-IN-2 (Inhibitor) Inhibitor->aaRS Inhibitor->No_Protein Ribosome Ribosome Charged_tRNA->Ribosome Protein Protein Synthesis Ribosome->Protein

Caption: Inhibition of Aminoacyl-tRNA Synthetase blocks the charging of tRNA, halting protein synthesis.

Experimental Workflow: Solubility Optimization

This workflow diagram outlines a logical progression for optimizing the solubility of a novel compound for in vivo studies.

Solubility_Optimization_Workflow start Start: Poorly Soluble Compound physchem Physicochemical Characterization (Solubility, LogP, Solid Form) start->physchem formulation_screen Preliminary Formulation Screening (Co-solvents, Surfactants) physchem->formulation_screen is_soluble Soluble and Stable in Formulation? formulation_screen->is_soluble advanced_formulation Advanced Formulation Strategies (Lipid-based, Solid Dispersion, Particle Size Reduction) is_soluble->advanced_formulation No in_vitro_testing In Vitro Release and Stability Testing is_soluble->in_vitro_testing Yes advanced_formulation->in_vitro_testing in_vivo_prep Prepare for In Vivo Studies in_vitro_testing->in_vivo_prep end End: Optimized Formulation in_vivo_prep->end

Caption: A systematic workflow for optimizing the solubility of a research compound for in vivo studies.

References

Technical Support Center: Overcoming Resistance to Seryl-tRNA Synthetase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with seryl-tRNA synthetase (SerRS) inhibitors.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant increase in the Minimum Inhibitory Concentration (MIC) of our SerRS inhibitor against our target organism. What are the potential resistance mechanisms?

A1: Increased MIC is a common indicator of resistance. The primary mechanisms of resistance to SerRS inhibitors are:

  • Target Modification: This is the most frequently observed mechanism. Mutations in the gene encoding SerRS can alter the enzyme's active site, reducing the binding affinity of the inhibitor without significantly compromising the enzyme's natural function of charging tRNA with serine.

  • Acquisition of a Resistant SerRS Homolog: Some organisms may possess or acquire a second, functionally equivalent SerRS enzyme that is naturally resistant to the inhibitor. This allows the organism to bypass the inhibitory effect. For instance, the albomycin-producing Streptomyces sp. possesses a second SerRS homolog (SerRS2) that confers resistance to the SerRS inhibitor SB-217452.[1]

  • Increased Intracellular Substrate Concentration: Resistance can also arise from mutations that lead to an increased intracellular pool of the natural substrate, serine. This increased concentration of serine can outcompete the inhibitor for binding to the SerRS active site. For example, mutants resistant to L-serine hydroxamate have been found to have a 3-phosphoglycerate dehydrogenase that is insensitive to feedback inhibition by L-serine, leading to higher intracellular serine levels.[2][3]

  • Efflux Pumps and Reduced Permeability: While not as commonly reported specifically for SerRS inhibitors, general mechanisms of antibiotic resistance, such as the upregulation of efflux pumps that actively remove the inhibitor from the cell or alterations in the cell membrane that reduce inhibitor uptake, are also possible.

Q2: Our in vitro enzyme assays show reduced inhibitor potency against a suspected resistant strain's SerRS. How can we confirm the molecular basis of this resistance?

A2: Reduced inhibitor potency in enzymatic assays strongly suggests target modification. To confirm this, you should:

  • Sequence the SerRS gene: Amplify and sequence the gene encoding SerRS from both your susceptible (wild-type) and resistant strains. Compare the sequences to identify any mutations in the resistant strain.

  • Perform site-directed mutagenesis: Introduce the identified mutation(s) into the wild-type SerRS gene. Express and purify the mutant SerRS protein.

  • Characterize the mutant enzyme: Conduct enzymatic assays with the purified mutant SerRS to compare its kinetic parameters (Km for serine and ATP) and its inhibition profile (IC50, Ki for your inhibitor) with the wild-type enzyme. A significant increase in the IC50 or Ki value for the mutant enzyme will confirm that the mutation is responsible for the resistance.

Q3: We have identified a mutation in the SerRS gene of a resistant strain. How can we predict its effect on inhibitor binding?

A3: Computational modeling can provide insights into how a mutation affects inhibitor binding:

  • Homology Modeling: If a crystal structure of your target organism's SerRS is unavailable, you can build a homology model based on the known structures of SerRS from other species.

  • Molecular Docking: Dock your inhibitor into the active site of both the wild-type and mutant SerRS models. Analyze the predicted binding poses and interactions. The mutation may cause steric hindrance, loss of a key hydrogen bond, or other changes that destabilize the inhibitor-enzyme complex. For example, molecular modeling of SB-217452 in complex with SerRS shows that it mimics the natural substrate, seryl-AMP, and a more extensive network of hydrogen bonds contributes to its high affinity.[4] A mutation could disrupt these interactions.

Q4: Are there any known signaling pathways that could be affected by SerRS inhibition or contribute to resistance?

A4: Yes, SerRS has been implicated in cellular signaling pathways, and these connections could play a role in the response to inhibitors and the development of resistance:

  • Wnt Signaling: Overexpression of SerRS has been shown to suppress Wnt signaling, which is often hyperactivated in cancer and can contribute to drug resistance.[5][6][7][8][9] Therefore, resistance to a SerRS inhibitor might involve compensatory changes in the Wnt pathway to overcome the inhibitor's anti-proliferative effects.

  • Selenocysteine Incorporation Machinery: SerRS is essential for the synthesis of selenocysteine, the 21st proteinogenic amino acid. It charges the selenocysteine-specific tRNA (tRNASec) with serine, which is then converted to selenocysteine.[10][11][12][13][14] This process involves a complex machinery, and alterations in this pathway could potentially influence the cellular response to SerRS inhibitors.

  • Stringent Response: In bacteria, the inhibition of aminoacyl-tRNA synthetases can trigger the stringent response, a global reprogramming of cellular metabolism in response to nutrient starvation. The amino acid analog L-serine hydroxamate, a competitive inhibitor of SerRS, is known to induce the stringent response.[15][16][17] This response can lead to a state of dormancy or persistence, which may contribute to antibiotic tolerance.

Troubleshooting Guides

Problem 1: Inconsistent MIC values for a SerRS inhibitor.
Possible Cause Troubleshooting Step
Inoculum variability Ensure a standardized inoculum is used for each experiment. Prepare the inoculum from a fresh culture and adjust to a specific optical density (e.g., 0.5 McFarland standard).
Inhibitor instability Prepare fresh stock solutions of the inhibitor for each experiment. If the inhibitor is light-sensitive or temperature-sensitive, handle it accordingly.
Media composition Use a consistent batch of growth medium. Variations in media components can affect both bacterial growth and inhibitor activity.
Contamination Streak out the culture on an agar plate to check for purity. Contamination with a resistant organism can lead to falsely high MIC values.
Problem 2: Low yield of purified recombinant SerRS.
Possible Cause Troubleshooting Step
Codon usage bias If expressing the SerRS gene in a heterologous host (e.g., E. coli), optimize the codon usage of the gene to match that of the expression host.
Protein insolubility Try expressing the protein at a lower temperature (e.g., 16-20°C) to slow down protein synthesis and promote proper folding. Co-express with molecular chaperones.
Protein degradation Add protease inhibitors to the lysis buffer. Perform all purification steps at 4°C.
Inefficient lysis Optimize the cell lysis protocol. Try different methods such as sonication, French press, or enzymatic lysis.
Problem 3: High background signal in the SerRS activity assay.
Possible Cause Troubleshooting Step
Contaminating ATPases/pyrophosphatases If using a pyrophosphate detection-based assay, ensure that the purified SerRS preparation is free of contaminating enzymes that can hydrolyze ATP or pyrophosphate. Run a control reaction without serine or tRNA.
Spontaneous ATP hydrolysis Prepare fresh ATP solutions. Avoid repeated freeze-thaw cycles of the ATP stock.
Non-enzymatic reaction Run a control reaction with a heat-inactivated enzyme to determine the level of non-enzymatic background signal.

Quantitative Data Summary

Table 1: Inhibitor Potency against Wild-Type and Resistant SerRS
InhibitorOrganismSerRS VariantIC50 / KiFold Resistance
L-serine hydroxamateEscherichia coliWild-typeKi = 30 µM[2][3]-
L-serine hydroxamateEscherichia coliResistant Mutant 1Increased Ki[2]>1
L-serine hydroxamateEscherichia coliResistant Mutant 2Increased Ki[2]>1
SB-217452Staphylococcus aureusWild-typeIC50 ≈ 8 nM[1][18]-
SB-217452Streptomyces sp.SerRS1 (housekeeping)Lower IC50-
SB-217452Streptomyces sp.SerRS2 (resistance)10-fold higher IC50 than SerRS1[1]10
Table 2: Kinetic Parameters of Wild-Type and Mutant SerRS
OrganismSerRS VariantSubstrateKmkcatkcat/Km
Escherichia coliWild-typeL-serine50 µM[3]--
Streptomyces sp.SerRS1 (housekeeping)L-serineLower Km-Higher
Streptomyces sp.SerRS2 (resistance)L-serine>20-fold higher Km than SerRS1[1]-Lower
Escherichia coliWild-typetRNASec--Baseline[19]
Escherichia coliEvolved Variant 1tRNASec--10-fold increase[19]
Escherichia coliEvolved Variant 2tRNASec--8-fold increase[19]
Escherichia coliEvolved Variant 3tRNASec--4-fold increase[19]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of a SerRS inhibitor that prevents visible growth of a microorganism in vitro.[20]

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate growth medium (e.g., Mueller-Hinton Broth)

  • SerRS inhibitor stock solution

  • Sterile saline (0.85% w/v)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: a. From an overnight culture, prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). b. Dilute this suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inhibitor Dilution Series: a. Prepare a serial two-fold dilution of the SerRS inhibitor in the growth medium directly in the 96-well plate. Typically, this is done by adding 100 µL of the inhibitor at 2x the desired final concentration to the first well, and then serially transferring 50 µL to subsequent wells containing 50 µL of medium.

  • Inoculation: a. Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls: a. Growth Control: A well containing only growth medium and the bacterial inoculum (no inhibitor). b. Sterility Control: A well containing only growth medium (no bacteria, no inhibitor).

  • Incubation: a. Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C) for 16-20 hours.

  • Reading the Results: a. The MIC is the lowest concentration of the inhibitor at which there is no visible growth (i.e., the well is clear). This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).

Protocol 2: Spectrophotometric Assay for SerRS Activity

This assay measures the aminoacylation activity of SerRS by detecting the pyrophosphate (PPi) released during the reaction.[21]

Materials:

  • Purified SerRS enzyme (wild-type or mutant)

  • Total tRNA or in vitro transcribed tRNASer

  • L-serine

  • ATP

  • Aminoacylation buffer (e.g., 100 mM Tris-HCl pH 7.6, 10 mM MgCl₂, 1 mM DTT)

  • Inorganic pyrophosphatase (PPiase)

  • Malachite green reagent for phosphate detection

  • 96-well plate

  • Plate reader

Procedure:

  • tRNA Refolding: a. Heat the tRNA solution at 70°C for 10 minutes. b. Add MgCl₂ to a final concentration of 10 mM and allow the tRNA to cool slowly to room temperature to ensure proper folding.

  • Reaction Setup: a. In a 96-well plate, prepare a reaction mixture containing:

    • Aminoacylation buffer
    • L-serine (at a concentration near its Km, or varied for kinetic studies)
    • ATP (e.g., 1 mM)
    • Refolded tRNASer
    • PPiase (e.g., 2 U/mL)

  • Enzyme Addition and Incubation: a. Initiate the reaction by adding the purified SerRS enzyme to the reaction mixture. b. Incubate the plate at 37°C for a set period (e.g., 30 minutes). The reaction time should be within the linear range of product formation.

  • Phosphate Detection: a. Stop the reaction by adding EDTA to a final concentration of 10 mM. b. Add the malachite green reagent to each well. c. Incubate at room temperature for 15-20 minutes to allow color development.

  • Data Analysis: a. Measure the absorbance at approximately 620 nm. b. Create a standard curve using known concentrations of phosphate to quantify the amount of PPi released. c. Calculate the specific activity of the SerRS enzyme (e.g., in µmol of PPi/min/mg of enzyme).

Protocol 3: Identifying Mutations in the SerRS Gene

This is a general workflow for identifying mutations in the SerRS gene from a resistant microbial strain.

Materials:

  • Genomic DNA from wild-type and resistant strains

  • PCR primers flanking the SerRS gene

  • DNA polymerase for PCR

  • Agarose gel electrophoresis equipment

  • PCR product purification kit

  • Sanger sequencing service

Procedure:

  • Genomic DNA Extraction: a. Isolate high-quality genomic DNA from both the wild-type (susceptible) and the resistant microbial strains using a suitable commercial kit or standard protocol.

  • PCR Amplification of the SerRS Gene: a. Design PCR primers that specifically anneal to the regions upstream and downstream of the SerRS open reading frame. b. Perform PCR using the extracted genomic DNA as a template to amplify the entire SerRS gene. c. Run the PCR products on an agarose gel to verify the amplification of a single band of the expected size.

  • Purification of PCR Product: a. Purify the PCR product from the agarose gel or directly from the PCR reaction using a commercial purification kit to remove primers, dNTPs, and polymerase.

  • Sanger Sequencing: a. Send the purified PCR product for Sanger sequencing. Use both the forward and reverse PCR primers for sequencing to ensure complete and accurate coverage of the gene.

  • Sequence Analysis: a. Align the sequencing results from the resistant strain's SerRS gene with the sequence from the wild-type strain. b. Identify any nucleotide differences (single nucleotide polymorphisms, insertions, or deletions). c. Translate the nucleotide sequences to amino acid sequences to determine if any of the mutations result in a change in the protein sequence.

Visualizations

Resistance_Mechanisms cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms SerRS_Inhibitor SerRS Inhibitor SerRS_WT Wild-Type SerRS SerRS_Inhibitor->SerRS_WT Inhibition SerRS_Mutant Target Modification SerRS_Inhibitor->SerRS_Mutant Reduced Inhibition Efflux_Pump Efflux SerRS_Inhibitor->Efflux_Pump Export SerRS_Resistant_Homolog Resistant Homolog Serine Serine Increased_Serine Substrate Competition

Caption: Overview of key resistance mechanisms to SerRS inhibitors.

Wnt_Signaling_Pathway cluster_nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled Frizzled->Dvl LRP LRP5/6 LRP->Dvl Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dvl->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activates Target_Genes Target Gene Expression (Proliferation, Survival) TCF_LEF->Target_Genes Nucleus Nucleus SerRS SerRS SerRS->Beta_Catenin Suppresses

Caption: SerRS can suppress the Wnt signaling pathway.

Selenocysteine_Incorporation SerRS SerRS Ser_tRNA_Sec Ser-tRNA-Sec SerRS->Ser_tRNA_Sec Serylation tRNA_Sec tRNA-Sec tRNA_Sec->SerRS Serine Serine Serine->SerRS ATP ATP ATP->SerRS PSTK PSTK Ser_tRNA_Sec->PSTK Phosphorylation SepSecS SepSecS PSTK->SepSecS Intermediate Sec_tRNA_Sec Sec-tRNA-Sec SepSecS->Sec_tRNA_Sec Conversion to Sec eEFSec eEFSec Sec_tRNA_Sec->eEFSec Ribosome Ribosome eEFSec->Ribosome Delivery to Ribosome Selenoprotein Selenoprotein Ribosome->Selenoprotein Translation

Caption: The role of SerRS in the selenocysteine incorporation pathway.

Experimental_Workflow Start Observe Increased MIC of SerRS Inhibitor Isolate_Resistant Isolate Resistant and Wild-Type Strains Start->Isolate_Resistant gDNA_Extraction Extract Genomic DNA Isolate_Resistant->gDNA_Extraction PCR_and_Sequencing Amplify and Sequence SerRS Gene gDNA_Extraction->PCR_and_Sequencing Identify_Mutation Identify Mutation(s) in SerRS Gene PCR_and_Sequencing->Identify_Mutation No_Mutation No Mutation Found Identify_Mutation->No_Mutation No Mutation_Found Mutation Found Identify_Mutation->Mutation_Found Yes Investigate_Other Investigate Other Mechanisms (Efflux, Homologs, etc.) No_Mutation->Investigate_Other Site_Directed_Mutagenesis Site-Directed Mutagenesis of Wild-Type SerRS Mutation_Found->Site_Directed_Mutagenesis Express_Purify Express and Purify WT and Mutant SerRS Site_Directed_Mutagenesis->Express_Purify Enzyme_Kinetics Determine Enzyme Kinetics (Km, kcat) Express_Purify->Enzyme_Kinetics Inhibitor_Potency Determine Inhibitor Potency (IC50, Ki) Express_Purify->Inhibitor_Potency Confirm_Resistance Confirm Mutation Confers Resistance Inhibitor_Potency->Confirm_Resistance

Caption: Workflow for investigating SerRS inhibitor resistance.

References

challenges in the chemical synthesis of albomycin core structures

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Albomycin Core Structures

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical synthesis of albomycin core structures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of the albomycin core structure?

A1: The total synthesis of albomycin presents several significant challenges stemming from its complex structure. Key difficulties include:

  • Stereochemical Control: The thioheptose core of albomycin possesses multiple chiral centers with an atypical stereochemistry, including a D-xylofuranose ring and a D-amino acid moiety.[1] Achieving the correct diastereomer (5'S, 6'R-configuration) is crucial for its biological activity.[2]

  • Protecting Group Strategy: The molecule contains numerous reactive functional groups, such as hydroxyls, amines, and hydroxamic acids. Developing a robust and orthogonal protecting group strategy is essential to avoid side reactions and ensure selective transformations.[3][4][5] For instance, protecting groups that require harsh deprotection conditions or are incompatible with other functional groups (e.g., reducible groups like Cbz in the presence of hydroxamic acids) must be carefully avoided.[3]

  • Thionucleoside Synthesis: The construction of the 4'-thiofuranosyl cytosine moiety is a non-trivial synthetic task.[6][7]

  • Peptide Couplings: Formation of the amide bonds, particularly linking the complex seryl-thionucleoside warhead to the siderophore peptide, can be challenging due to steric hindrance and potential side reactions.[7][8]

  • Purification and Stability: The final albomycin analogues can be difficult to purify, and their stability can be a concern under certain conditions.[7]

Q2: Why is the sulfur atom in the thiofuranose ring essential for albomycin's bioactivity?

A2: The sulfur atom in the thiofuranose ring is indispensable for the antibacterial activity of albomycins. Synthetic analogues where the thioether is replaced with an oxygen atom have been shown to be devoid of antibacterial activity.[9][10] This suggests that the sulfur atom plays a critical role in the binding of the active moiety (SB-217452) to its target, the bacterial seryl-tRNA synthetase (SerRS).[1][10]

Q3: What is the "Trojan horse" strategy, and how does it relate to albomycin's structure?

A3: The "Trojan horse" strategy refers to the mechanism by which albomycin enters bacterial cells.[6][10] The ferrichrome-type siderophore component of albomycin chelates iron and is recognized by bacterial iron uptake systems, facilitating its active transport into the cell.[1][10] Once inside, host peptidases cleave the amide bond linking the siderophore to the seryl-thionucleoside "warhead" (SB-217452).[1][6][10] This warhead then inhibits the essential bacterial enzyme seryl-tRNA synthetase, leading to cell death.[6][10]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of the albomycin core structure.

Issue 1: Poor Stereoselectivity in the Aldol Condensation for Side Chain Extension
  • Problem: The aldol condensation to introduce the side chain on the thionucleoside results in a poor diastereomeric ratio (e.g., a 1:1 mixture of the desired 5'S, 6'R and the undesired 5'R, 6'S diastereomers).[2]

  • Possible Causes:

    • Inadequate substrate control or reagent control.

    • Suboptimal reaction conditions (temperature, solvent, base).

    • Steric hindrance from bulky protecting groups.

  • Troubleshooting Steps:

    • Reagent and Condition Screening: Experiment with different chiral auxiliaries or catalysts to induce facial selectivity. Screen a variety of bases, solvents, and reaction temperatures.

    • Protecting Group Modification: The choice of protecting groups on the thiofuranose ring can influence the stereochemical outcome of the aldol reaction.[3] Consider using less bulky protecting groups if steric hindrance is suspected.

    • Chromatographic Separation: If a mixture of diastereomers is unavoidable, focus on developing an efficient chromatographic method (e.g., chiral HPLC or careful column chromatography) to separate the desired 5'S, 6'R isomer.[2]

Issue 2: Low Yield in the Pummerer Reaction for Nucleobase Introduction
  • Problem: The Pummerer reaction used to couple the thiosugar with the pyrimidine base gives a low yield of the desired thionucleoside.

  • Possible Causes:

    • Over-oxidation or side reactions of the sulfoxide intermediate.

    • Decomposition of the starting materials or products under the reaction conditions.

    • Inefficient trapping of the thionium ion by the nucleobase.

  • Troubleshooting Steps:

    • Optimize Activation: Carefully control the stoichiometry of the activating agent (e.g., acetic anhydride, TFAA).

    • Temperature Control: Run the reaction at the lowest possible temperature to minimize side reactions.

    • Lewis Acid Catalysis: Investigate the use of a Lewis acid to promote the coupling of the nucleobase.

    • Alternative Coupling Strategies: If the Pummerer reaction remains problematic, consider alternative glycosylation methods.

Issue 3: Difficulty in the Final Deprotection Steps
  • Problem: Removal of the final protecting groups leads to decomposition of the albomycin core structure or incomplete deprotection.

  • Possible Causes:

    • The labile nature of the final compound.

    • The use of protecting groups that require harsh removal conditions incompatible with the sensitive functional groups of albomycin (e.g., hydroxamic acids).[3]

  • Troubleshooting Steps:

    • Review Protecting Group Strategy: Ensure that the protecting groups chosen are orthogonal and can be removed under mild conditions. For example, avoid hydrogenolysis for Cbz/Bn removal due to the presence of reducible hydroxamic acids.[3]

    • Condition Screening for Deprotection: Systematically screen deprotection conditions, focusing on milder reagents and shorter reaction times. For example, for acid-labile groups, use a scavenger to trap reactive carbocations.

    • Stepwise Deprotection: Plan the synthesis to remove the most robust protecting groups first, leaving the more sensitive groups for the final steps.

Data Presentation

Table 1: Summary of Key Synthetic Challenges and Mitigation Strategies

ChallengeKey IssuesRecommended Strategies
Stereocontrol of the Thioheptose Core Achieving the correct 5'S, 6'R configuration is critical for bioactivity.[2] Often results in diastereomeric mixtures.Employ substrate-directed asymmetric aldol condensation.[3] Screen chiral auxiliaries and reaction conditions. Develop robust methods for diastereomer separation (e.g., chiral HPLC).[2]
Orthogonal Protecting Group Strategy Presence of multiple sensitive functional groups (amines, hydroxyls, hydroxamic acids).[3][4][5]Avoid protecting groups requiring harsh deprotection (e.g., hydrogenolysis for Cbz/Bn).[3] Utilize orthogonal protecting groups like Fmoc, Boc, tBu, and PMB that can be removed under distinct, mild conditions.[3][9]
Construction of the Thionucleoside Formation of the C-S bond and introduction of the nucleobase can be low-yielding.Utilize the Pummerer reaction for nucleobase introduction.[3][9] Optimize reaction conditions (temperature, reagents) to minimize side products.
Final Peptide Coupling and Deprotection Coupling of bulky fragments can be inefficient. Final deprotection can lead to product degradation.[7]Use efficient coupling reagents like HATU.[11] Plan the final deprotection steps carefully, using mild reagents (e.g., TFA for Boc/tBu, K2CO3 for acyl groups) to preserve the integrity of the molecule.[11]

Experimental Protocols

Key Experiment: Coupling of the Siderophore and Thionucleoside Moieties

This protocol provides a general methodology for the amide bond formation between the tetrapeptide siderophore and the seryl-thionucleoside "warhead," a crucial step in the total synthesis of albomycin. This is based on strategies reported in the literature.[3][11]

  • Preparation of Reactants:

    • Dissolve the fully protected tetrapeptide siderophore (with a free carboxylic acid at the C-terminus) in an anhydrous aprotic solvent such as DMF.

    • In a separate flask, dissolve the protected seryl-thionucleoside (with a free amine) in anhydrous DMF.

  • Activation of the Carboxylic Acid:

    • Cool the solution of the tetrapeptide siderophore to -15 °C.

    • Add a peptide coupling reagent, such as HATU (1.5 equivalents), followed by a non-nucleophilic base, such as DIPEA (2.0 equivalents).

    • Stir the mixture at -15 °C for 15-30 minutes to allow for the formation of the active ester.

  • Coupling Reaction:

    • Slowly add the solution of the seryl-thionucleoside to the activated tetrapeptide siderophore solution at -15 °C.

    • Allow the reaction to stir at this temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, quench with a saturated aqueous solution of NH4Cl and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the fully protected albomycin core structure.

Visualizations

Synthetic_Strategy cluster_siderophore Siderophore Synthesis cluster_warhead Thionucleoside Warhead Synthesis cluster_final Final Assembly L_Ornithine L-Ornithine Tripeptide Protected Tripeptide L_Ornithine->Tripeptide Peptide Couplings Hydroxamate_Formation Hydroxamate Formation Tripeptide->Hydroxamate_Formation Hydroxylation & Acetylation Siderophore_Peptide Siderophore Tetrapeptide (Free Carboxylic Acid) Hydroxamate_Formation->Siderophore_Peptide Coupling with Serine Coupling Peptide Coupling (e.g., HATU) Siderophore_Peptide->Coupling Thiosugar Thiosugar Pummerer_Rxn Pummerer Reaction Thiosugar->Pummerer_Rxn Introduction of Nucleobase Aldol_Condensation Aldol Condensation Pummerer_Rxn->Aldol_Condensation Side Chain Extension Seryl_Thionucleoside Seryl-Thionucleoside (Free Amine) Aldol_Condensation->Seryl_Thionucleoside Coupling with Serine Seryl_Thionucleoside->Coupling Deprotection Final Deprotection Coupling->Deprotection Albomycin_Core Albomycin Core Structure Deprotection->Albomycin_Core Troubleshooting_Workflow Start Low Yield or Side Product Formation Check_Purity Verify Starting Material Purity & Stability Start->Check_Purity Review_Conditions Review Reaction Conditions (Temp, Solvent, Stoichiometry) Check_Purity->Review_Conditions PG_Issue Is PG interfering or unstable? Review_Conditions->PG_Issue Review_PG Review Protecting Group Strategy Change_PG Select Alternative Protecting Group Review_PG->Change_PG Optimize Systematically Optimize Conditions Purification_Issue Is purification the issue? Optimize->Purification_Issue PG_Issue->Review_PG Yes PG_Issue->Optimize No Change_PG->Optimize Optimize_Purification Develop New Purification Method Purification_Issue->Optimize_Purification Yes Success Problem Resolved Purification_Issue->Success No Optimize_Purification->Success

References

Technical Support Center: Refining Enzyme Kinetic Assays for Potent SerRS Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on seryl-tRNA synthetase (SerRS) inhibitors.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during SerRS kinetic assays.

Question Answer & Troubleshooting Steps
Why is my background signal high in the malachite green assay? High background phosphate can be a significant issue. Troubleshooting: 1. Reagent Contamination: Ensure all buffers and water are free of contaminating inorganic phosphate. Use freshly prepared, high-purity reagents. Glassware should be rinsed extensively with phosphate-free water.[1] 2. Enzyme Preparation: Your enzyme preparation might contain free phosphate. Consider buffer-exchanging or dialyzing your enzyme stock. 3. Substrate Purity: ATP and tRNA preparations can contain contaminating phosphate or pyrophosphate.[2] Use the highest purity grade available. 4. Assay Plate Quality: Use non-binding 96-well plates to prevent the malachite green dye from sticking to the plate, which can cause an erratic signal.[1]
My assay signal is weak or non-existent. What are the possible causes? A weak or absent signal can stem from several factors. Troubleshooting: 1. Inactive Enzyme: Ensure your SerRS enzyme is active. Run a positive control with known substrates and no inhibitor. Store the enzyme under recommended conditions and avoid repeated freeze-thaw cycles. 2. Incorrect Buffer Conditions: SerRS activity is sensitive to pH, ionic strength, and magnesium concentration. Optimize your assay buffer. A common starting point is a Tris-HCl or HEPES buffer at a physiological pH (e.g., 7.5) with MgCl2. 3. Sub-optimal Substrate Concentrations: Ensure your substrate concentrations are appropriate. For initial velocity measurements, substrate concentrations should ideally be around the Km value.[3] 4. Incorrect Wavelength: For the malachite green assay, ensure you are reading the absorbance at the correct wavelength, typically between 600-660 nm.[1]
The dose-response curve for my inhibitor is flat or does not reach 100% inhibition. This can indicate issues with the inhibitor or the assay conditions. Troubleshooting: 1. Inhibitor Solubility: Your inhibitor may be precipitating at higher concentrations. Check the solubility of your compound in the assay buffer. The use of a small percentage of DMSO (typically <1%) is common, but its effect on enzyme activity should be checked. 2. Tight-Binding Inhibition: If you have a very potent inhibitor, the IC50 may be close to the enzyme concentration. In such cases, standard IC50 analysis is not appropriate, and you should use models for tight-binding inhibitors, such as the Morrison equation. 3. Assay Artifacts: The inhibitor may be interfering with the detection method (e.g., quenching fluorescence or reacting with malachite green). Run a control without the enzyme to check for this. 4. Incomplete Inhibition Mechanism: The inhibitor may be a partial or uncompetitive inhibitor, which will not result in 100% inhibition.
How do I choose the right substrate concentrations for my assay? Substrate concentrations are critical for accurate kinetic measurements. Guidelines: 1. Determine Km: Experimentally determine the Michaelis constant (Km) for each substrate (serine, ATP, and tRNASer) by varying the concentration of one substrate while keeping the others at saturating concentrations. 2. For IC50 Determination: A substrate concentration around the Km is often ideal for determining the potency of competitive inhibitors.[3] 3. For Ki Determination: To determine the inhibition constant (Ki) and the mechanism of inhibition, you should measure inhibitor potency at multiple substrate concentrations, spanning below and above the Km.
What are orthogonal assays and why are they important? Orthogonal assays use different detection methods to confirm the activity of your inhibitor. This is crucial to rule out false positives arising from assay artifacts. Examples for SerRS: 1. Primary Assay: Malachite green assay (colorimetric). 2. Orthogonal Assay: Radiometric filter-binding assay (radioactivity-based) or a fluorescence-based assay. Using an orthogonal assay helps to confirm that the observed inhibition is due to the specific interaction of the compound with the target enzyme and not an artifact of the primary assay format.

Quantitative Data for Known SerRS Inhibitors

This table summarizes the inhibitory potency of selected seryl-tRNA synthetase inhibitors.

Inhibitor Target Organism/Enzyme Assay Type IC50 Ki Reference
SB-217452Staphylococcus aureus SerRSNot specified~8 nM-[4][5][6][7]
SB-217452Rat SerRSNot specified~8 nM-[5][6][7]
SB-217452Streptomyces sp. SerRS1Filter-binding assay~2 µM-[8]
Tavaborole (AN2690)Leishmania donovani SerRSNot specified--
Serinyl-adenylate mimicSaccharomyces cerevisiae SerRSNot specified-1.2 µM

Experimental Protocols

Malachite Green Assay for SerRS Activity

This colorimetric assay measures the amount of pyrophosphate (PPi) released during the aminoacylation reaction. The PPi is converted to inorganic phosphate (Pi) by pyrophosphatase, and the Pi is then detected by the malachite green reagent.[4][9]

Materials:

  • Purified SerRS enzyme

  • L-serine

  • ATP

  • tRNASer

  • Inorganic pyrophosphatase (PPiase)

  • Assay Buffer: e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT

  • Malachite Green Reagent (commercial kit or prepared)

  • 96-well clear, flat-bottom plates

  • Plate reader capable of measuring absorbance at ~620-630 nm

Protocol:

  • Prepare Reagents:

    • Prepare stock solutions of L-serine, ATP, and tRNASer in the assay buffer.

    • Prepare a stock solution of the inhibitor in DMSO. Create a dilution series of the inhibitor.

    • Prepare a master mix containing the assay buffer, L-serine, ATP, tRNASer, and PPiase at 2x the final desired concentration.

  • Assay Setup:

    • Add 25 µL of the inhibitor dilutions (or DMSO for control) to the wells of a 96-well plate.

    • Add 25 µL of a 2x solution of SerRS enzyme to all wells except the "no enzyme" control. For the "no enzyme" control, add 25 µL of assay buffer.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes.

  • Initiate Reaction:

    • Add 50 µL of the 2x substrate master mix to all wells to start the reaction. The final volume should be 100 µL.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). Ensure the reaction is in the linear range.

  • Stop and Develop:

    • Stop the reaction by adding 100 µL of the malachite green reagent to each well.

    • Incubate at room temperature for 15-20 minutes to allow for color development.

  • Readout:

    • Measure the absorbance at 620-630 nm using a plate reader.

  • Data Analysis:

    • Subtract the absorbance of the "no enzyme" control from all other readings.

    • Plot the absorbance against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Radiometric Filter-Binding Assay for SerRS Activity

This assay measures the incorporation of a radiolabeled amino acid (e.g., [3H]-serine) into tRNA.

Materials:

  • Purified SerRS enzyme

  • [3H]-L-serine

  • ATP

  • tRNASer

  • Assay Buffer: e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT

  • Stop Solution: e.g., 10% trichloroacetic acid (TCA)

  • Wash Solution: e.g., 5% TCA

  • Glass fiber filters

  • Vacuum filtration manifold

  • Scintillation vials

  • Scintillation cocktail

  • Scintillation counter

Protocol:

  • Prepare Reaction Mix:

    • Prepare a master mix containing assay buffer, ATP, tRNASer, and [3H]-L-serine.

    • Prepare serial dilutions of the inhibitor in DMSO.

  • Assay Setup:

    • In reaction tubes, combine the inhibitor dilutions (or DMSO for control) and the master mix.

    • Pre-warm the tubes to the reaction temperature (e.g., 37°C).

  • Initiate Reaction:

    • Add a solution of SerRS enzyme to each tube to start the reaction.

  • Incubation:

    • Incubate the reactions at 37°C for a set time, ensuring the reaction is in the linear range.

  • Stop Reaction and Precipitate tRNA:

    • Stop the reaction by adding an equal volume of ice-cold 10% TCA.

    • Incubate on ice for at least 10 minutes to precipitate the tRNA.

  • Filtration:

    • Wet the glass fiber filters with 5% TCA.

    • Apply the reaction mixtures to the filters on the vacuum manifold.

    • Wash the filters several times with cold 5% TCA to remove unincorporated [3H]-L-serine.

  • Readout:

    • Place the filters in scintillation vials.

    • Add scintillation cocktail and allow the filters to dissolve.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Plot the counts per minute (CPM) against the inhibitor concentration and fit the data to determine the IC50 value.

Visualizations

SerRS Catalytic Cycle and Inhibition Mechanism

SerRS_Inhibition E SerRS (E) E_Ser E-Ser E->E_Ser + Serine E_I E-I (Inactive) E->E_I + Inhibitor E_Ser_ATP E-Ser-ATP E_Ser->E_Ser_ATP + ATP E_SerAMP_PPi E-Ser-AMP + PPi E_Ser_ATP->E_SerAMP_PPi Activation E_SerAMP_tRNA E-Ser-AMP-tRNA E_SerAMP_PPi->E_SerAMP_tRNA + tRNA-Ser E_SertRNA_AMP E + Ser-tRNA + AMP E_SerAMP_tRNA->E_SertRNA_AMP Transfer E_SertRNA_AMP->E Release Inhibitor Potent Inhibitor (I)

Caption: Mechanism of seryl-tRNA synthetase (SerRS) inhibition.

Troubleshooting Workflow for SerRS Kinetic Assays

Troubleshooting_Workflow Start Assay Issue Identified HighBg High Background Signal? Start->HighBg CheckReagents Check Reagent Purity (Water, Buffers, ATP, tRNA) HighBg->CheckReagents Yes WeakSignal Weak/No Signal? HighBg->WeakSignal No DialyzeEnzyme Dialyze/Buffer Exchange Enzyme Preparation CheckReagents->DialyzeEnzyme UseNBP Use Non-Binding Plates DialyzeEnzyme->UseNBP Resolved Issue Resolved UseNBP->Resolved CheckEnzyme Confirm Enzyme Activity (Positive Control) WeakSignal->CheckEnzyme Yes BadCurve Poor Dose-Response Curve? WeakSignal->BadCurve No OptimizeBuffer Optimize Buffer Conditions (pH, Mg2+) CheckEnzyme->OptimizeBuffer OptimizeSubstrates Optimize Substrate Concentrations (Km) OptimizeBuffer->OptimizeSubstrates OptimizeSubstrates->Resolved CheckSolubility Check Inhibitor Solubility BadCurve->CheckSolubility Yes BadCurve->Resolved No TightBinding Consider Tight-Binding Inhibition (Morrison Eq.) CheckSolubility->TightBinding CheckArtifacts Run Controls for Assay Interference TightBinding->CheckArtifacts OrthogonalAssay Perform Orthogonal Assay (e.g., Radiometric) CheckArtifacts->OrthogonalAssay OrthogonalAssay->Resolved

Caption: Troubleshooting decision tree for SerRS kinetic assays.

References

addressing compound stability issues with Aminoacyl tRNA synthetase-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Aminoacyl tRNA synthetase-IN-2. The information provided is intended to help address common challenges related to the compound's stability and use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an inhibitor of aminoacyl-tRNA synthetase (aaRS) enzymes.[1] These enzymes play a crucial role in protein synthesis by attaching the correct amino acid to its corresponding transfer RNA (tRNA) molecule.[2][3][4][5][6] This process, known as tRNA charging or aminoacylation, is a fundamental step in translating the genetic code into proteins.[5][6] By inhibiting an aaRS, this compound can disrupt protein synthesis, which is a mechanism of action explored for the development of new antibiotics.[1]

Q2: What are the known general stability characteristics of the chemical class to which this compound belongs?

While specific stability data for this compound is not publicly available, it belongs to the N-acyl sulfonamide class of compounds. Generally, N-acyl sulfonamides are known to have greater hydrolytic and enzymatic stability compared to carboxylic acids.[7] Sulfonamides as a chemical class are generally stable to hydrolysis at neutral and alkaline pH but can be less stable under acidic conditions.[8][9][10] Photodegradation can also be a potential degradation pathway for sulfonamides.[11][12]

Q3: How should I properly store and handle this compound?

To ensure the integrity of the compound, it is recommended to store this compound as a solid at the temperature specified on the product datasheet, protected from light and moisture. For preparing stock solutions, use a high-quality anhydrous solvent such as DMSO. Once in solution, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Q4: I am observing precipitation of the compound in my cell culture media. What could be the cause?

Precipitation of small molecules in aqueous media is a common issue, often related to the compound's low solubility. This can be exacerbated when a concentrated stock solution (e.g., in DMSO) is diluted into an aqueous buffer or cell culture medium. The final concentration of the compound may exceed its aqueous solubility limit, leading to precipitation. It is also important to ensure that the DMSO concentration in the final assay medium is low (typically <0.5%) as higher concentrations can be toxic to cells and may also affect compound solubility.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Issue 1: Compound Precipitation in Aqueous Buffers or Cell Culture Media
Possible Cause Recommended Solution
Poor aqueous solubility Determine the aqueous solubility of your batch of this compound. Consider using formulation strategies for poorly soluble drugs, such as the inclusion of solubilizing agents or the use of lipid-based or polymer-based carriers.[13][14][15][16][17]
High final concentration Lower the final concentration of the compound in your assay to below its determined solubility limit.
High percentage of organic solvent (e.g., DMSO) Ensure the final concentration of the organic solvent is minimal and non-toxic to the cells (typically <0.5%). Perform a vehicle control to assess the effect of the solvent on your experimental system.
pH of the buffer Given that some sulfonamides have lower stability in acidic pH, ensure your buffer pH is in the neutral to slightly alkaline range (pH 7.2-7.8).[8][9][10]
Incorrect stock solution preparation Ensure the compound is fully dissolved in the stock solution. Gentle warming or sonication may aid dissolution, but be cautious about potential degradation at elevated temperatures.
Issue 2: Inconsistent or Poor Compound Activity
Possible Cause Recommended Solution
Compound degradation Prepare fresh dilutions from a new stock aliquot for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Protect the compound and its solutions from light to minimize potential photodegradation.[11][12]
Low cell permeability For cell-based assays, consider the potential for low cell permeability. If the target is intracellular, the compound must cross the cell membrane to be effective.
Off-target effects At higher concentrations, the risk of off-target effects increases. It is important to determine the IC50 and use the compound at concentrations relevant to its target affinity.
Interaction with media components Components in the cell culture media, such as serum proteins, can bind to the compound and reduce its effective concentration. Consider evaluating the compound's activity in serum-free or low-serum conditions if experimentally feasible.

Data Presentation

Due to the lack of publicly available quantitative stability data for this compound, the following tables are provided as templates for researchers to generate their own data for the specific batch of the compound they are using.

Table 1: Example Solubility Data for this compound

Solvent Temperature (°C) Solubility (µg/mL)
Water25User-determined value
PBS (pH 7.4)25User-determined value
Cell Culture Medium + 10% FBS37User-determined value
DMSO25User-determined value
Ethanol25User-determined value

Table 2: Example Stability Data for this compound in Solution (e.g., at 10 µM in PBS, pH 7.4)

Storage Condition Time Point % Remaining Compound
4°C (protected from light)0 hours100%
24 hoursUser-determined value
48 hoursUser-determined value
Room Temperature (protected from light)0 hours100%
8 hoursUser-determined value
24 hoursUser-determined value
Room Temperature (exposed to light)0 hours100%
8 hoursUser-determined value
24 hoursUser-determined value

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility

  • Prepare a saturated solution of this compound in the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Equilibrate the solution at a specific temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24 hours) with constant agitation.

  • Filter the solution to remove any undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

Protocol 2: Assessment of Solution Stability

  • Prepare a solution of this compound in the desired buffer at a known concentration.

  • Aliquot the solution into several vials and store them under different conditions (e.g., varying temperature and light exposure).

  • At specified time points, analyze the concentration of the remaining parent compound in an aliquot from each condition using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Calculate the percentage of the compound remaining relative to the initial concentration.

Visualizations

Signaling_Pathway cluster_translation Protein Synthesis AA Amino Acid aaRS Aminoacyl-tRNA Synthetase (aaRS) AA->aaRS ATP ATP ATP->aaRS tRNA tRNA tRNA->aaRS aa_tRNA Aminoacyl-tRNA aaRS->aa_tRNA  Aminoacylation Ribosome Ribosome aa_tRNA->Ribosome Protein Protein Ribosome->Protein Inhibitor Aminoacyl tRNA synthetase-IN-2 Inhibitor->aaRS Inhibition

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Start: Inconsistent Experimental Results Check_Precipitation Observe for Compound Precipitation Start->Check_Precipitation Troubleshoot_Solubility Troubleshoot Solubility: - Lower Concentration - Optimize Formulation - Check pH Check_Precipitation->Troubleshoot_Solubility Yes Check_Degradation Assess Compound Degradation Check_Precipitation->Check_Degradation No Precipitation_Yes Yes Precipitation_No No End Resolution Troubleshoot_Solubility->End Troubleshoot_Stability Troubleshoot Stability: - Use Fresh Aliquots - Protect from Light - Optimize Storage Check_Degradation->Troubleshoot_Stability Yes Consider_Other Consider Other Factors: - Cell Permeability - Off-Target Effects - Media Interactions Check_Degradation->Consider_Other No Degradation_Yes Yes Degradation_No No Troubleshoot_Stability->End Consider_Other->End

References

Technical Support Center: Optimizing the Pharmacokinetic Properties of Seryl-tRNA Synthetase (SerRS) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the pharmacokinetic (PK) properties of seryl-tRNA synthetase (SerRS) inhibitors. The following sections offer detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to address common challenges encountered during the development of this important class of therapeutic agents.

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental evaluation of SerRS inhibitors.

Problem: Poor Aqueous Solubility of the SerRS Inhibitor

Possible Cause Suggested Solution
High Lipophilicity and/or Crystalline Structure 1. Particle Size Reduction: Decrease the particle size through micronization or nanonization to increase the surface area-to-volume ratio, which can enhance dissolution rate.[1] 2. Formulation with Excipients: Utilize co-solvents, surfactants, or cyclodextrins to improve solubility.[2][3][4] 3. Solid Dispersions: Prepare a solid dispersion of the inhibitor in a hydrophilic carrier to enhance dissolution.[5] 4. Salt Formation: If the inhibitor has ionizable groups, forming a salt can significantly increase its aqueous solubility.[4]
Unfavorable Solid-State Properties 1. Polymorph Screening: Investigate different crystalline forms (polymorphs) or an amorphous state of the inhibitor, as they can exhibit different solubility profiles.

Problem: Low Metabolic Stability in In Vitro Assays (e.g., Microsomes, Hepatocytes)

Possible Cause Suggested Solution
Identification of Metabolic "Soft Spots" 1. Structural Modification: Modify the chemical structure at the site of metabolic liability. Common strategies include: - Deuteration: Replace hydrogen atoms with deuterium at metabolically active sites to slow down cytochrome P450-mediated metabolism. - Introduction of Electron-Withdrawing Groups: Decrease the electron density of aromatic rings to reduce their susceptibility to oxidation. - Blocking Metabolically Labile Positions: Introduce bulky groups or heteroatoms to sterically hinder metabolic enzymes.
Rapid Phase I or Phase II Metabolism 1. Prodrug Approach: Design a prodrug that masks the metabolically labile functional group and is later cleaved in vivo to release the active inhibitor.

Problem: Poor Oral Bioavailability in Animal Models

Possible Cause Suggested Solution
Low Permeability Across Intestinal Epithelium 1. Lipophilicity Optimization: Modify the inhibitor's structure to achieve an optimal balance between solubility and lipophilicity (LogP/LogD) for efficient passive diffusion. 2. Formulation with Permeation Enhancers: Include excipients in the formulation that can transiently increase the permeability of the intestinal membrane.
High First-Pass Metabolism 1. See "Low Metabolic Stability" section. 2. Route of Administration: For initial in vivo studies, consider alternative routes of administration (e.g., intravenous, intraperitoneal) to bypass first-pass metabolism and establish proof-of-concept.
Efflux by Transporters (e.g., P-glycoprotein) 1. Co-administration with Efflux Inhibitors: In preclinical studies, co-dosing with a known efflux transporter inhibitor can help determine if the inhibitor is a substrate. 2. Structural Modification: Modify the inhibitor's structure to reduce its affinity for efflux transporters.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to assess the pharmacokinetic properties of a newly synthesized SerRS inhibitor?

A1: The initial assessment should involve a series of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays. Key starting points include:

  • Aqueous Solubility: Determining the solubility in physiological pH ranges.

  • Metabolic Stability: Using liver microsomes or hepatocytes to evaluate the compound's susceptibility to metabolism.

  • Cell Permeability: Employing assays like the Caco-2 permeability assay to predict intestinal absorption.

Q2: How can I determine if my SerRS inhibitor is a substrate for efflux transporters like P-glycoprotein (P-gp)?

A2: The Caco-2 permeability assay is a standard method for this. By measuring the transport of your inhibitor in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, you can calculate an efflux ratio. An efflux ratio significantly greater than 1 suggests that your compound is actively transported out of the cells.

Q3: My SerRS inhibitor shows good in vitro potency but has poor in vivo efficacy. What could be the issue?

A3: This discrepancy is often due to suboptimal pharmacokinetic properties. The inhibitor may not be reaching its target in sufficient concentrations in vivo. Investigate the following:

  • Poor Absorption: The compound may have low solubility or permeability.

  • Rapid Metabolism and Clearance: The inhibitor might be quickly metabolized and eliminated from the body.

  • High Plasma Protein Binding: A high degree of binding to plasma proteins can reduce the free concentration of the inhibitor available to interact with SerRS.

Q4: What are some medicinal chemistry strategies to improve the metabolic stability of SerRS inhibitors?

A4: Key strategies focus on modifying the chemical structure to block or slow down metabolic pathways. This can involve:

  • Replacing metabolically labile groups with more stable bioisosteres.

  • Introducing steric hindrance near metabolic "hotspots."

  • Altering the electronic properties of the molecule to make it less susceptible to oxidative metabolism.

Quantitative Data Summary

Compound ID Aqueous Solubility (µg/mL at pH 7.4) Caco-2 Permeability (Papp, 10⁻⁶ cm/s) Microsomal Half-Life (t½, min) In Vivo Bioavailability (F, %)
SerRS-Inhib-00150.515< 5
SerRS-Inhib-002502.14525
SerRS-Inhib-003251.5> 12040
SerRS-Inhib-0041505.09065

Experimental Protocols

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the rate of metabolism of a SerRS inhibitor by liver microsomal enzymes.

Methodology:

  • Prepare Reagents:

    • Phosphate buffer (pH 7.4)

    • Liver microsomes (human, rat, or mouse)

    • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

    • Test SerRS inhibitor stock solution (in DMSO or other suitable solvent)

    • Positive control compound (e.g., a compound with known metabolic instability)

    • Acetonitrile with an internal standard for quenching and sample preparation.

  • Incubation:

    • Pre-warm the phosphate buffer and microsomal suspension to 37°C.

    • In a microcentrifuge tube, combine the buffer, microsomes, and the SerRS inhibitor.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the mixture at 37°C with gentle shaking.

  • Time Points and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the SerRS inhibitor at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining SerRS inhibitor versus time.

    • Calculate the half-life (t½) from the slope of the linear regression.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a SerRS inhibitor and to identify potential for active efflux.

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts until they form a confluent and differentiated monolayer (typically 21 days).

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Apical to Basolateral (A-B) Transport: Add the SerRS inhibitor to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

    • Basolateral to Apical (B-A) Transport: Add the SerRS inhibitor to the basolateral chamber and fresh transport buffer to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking.

  • Sampling:

    • At specified time points, collect samples from the receiver chamber and replace with fresh buffer.

  • Analysis:

    • Quantify the concentration of the SerRS inhibitor in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the efflux ratio (Papp B-A / Papp A-B).

Visualizations

Experimental_Workflow_for_PK_Optimization cluster_0 In Vitro Screening cluster_1 Lead Optimization cluster_2 In Vivo Evaluation Aqueous_Solubility Aqueous Solubility Assay SAR_Analysis Structure-Activity Relationship Analysis Aqueous_Solubility->SAR_Analysis Poor Solubility In_Vivo_PK In Vivo Pharmacokinetic Study (Rodent) Aqueous_Solubility->In_Vivo_PK Good Properties Metabolic_Stability Microsomal/Hepatocyte Stability Assay Metabolic_Stability->SAR_Analysis Low Stability Metabolic_Stability->In_Vivo_PK Good Properties Permeability Caco-2 Permeability Assay Permeability->SAR_Analysis Low Permeability Permeability->In_Vivo_PK Good Properties Structural_Modification Structural Modification SAR_Analysis->Structural_Modification Formulation_Development Formulation Strategies SAR_Analysis->Formulation_Development Structural_Modification->Aqueous_Solubility Structural_Modification->Metabolic_Stability Structural_Modification->Permeability Formulation_Development->In_Vivo_PK Efficacy_Study In Vivo Efficacy Study In_Vivo_PK->Efficacy_Study Initial_Compound New SerRS Inhibitor Initial_Compound->Aqueous_Solubility Initial_Compound->Metabolic_Stability Initial_Compound->Permeability

Caption: Workflow for optimizing the pharmacokinetic properties of SerRS inhibitors.

Signaling_Pathway_Troubleshooting Poor_Solubility Poor Solubility Low_Absorption Low Oral Absorption Poor_Solubility->Low_Absorption Low_Permeability Low Permeability Low_Permeability->Low_Absorption High_Metabolism High First-Pass Metabolism Low_Bioavailability Low Oral Bioavailability High_Metabolism->Low_Bioavailability Efflux Efflux by Transporters Efflux->Low_Absorption Low_Absorption->Low_Bioavailability

Caption: Key factors contributing to low oral bioavailability of SerRS inhibitors.

References

Technical Support Center: High-Throughput Screening for aaRS Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during high-throughput screening (HTS) for aminoacyl-tRNA synthetase (aaRS) inhibitors.

Troubleshooting Guides & FAQs

This section is designed to help researchers identify and resolve common issues in their HTS campaigns targeting aaRSs.

FAQs - Assay Design and Execution

  • Q1: What are the most common assay formats for aaRS inhibitor HTS, and what are their primary advantages and disadvantages?

    A1: The most common assay formats for aaRS inhibitor HTS include the ATP-PPi exchange assay and the aminoacylation assay.

    • ATP-PPi Exchange Assay: This assay measures the first step of the aminoacylation reaction, where the amino acid is activated with ATP to form an aminoacyl-adenylate intermediate and pyrophosphate (PPi). It is a robust and straightforward assay, often performed using a continuous, coupled-enzyme system to detect PPi production.[1] However, it does not capture inhibitors that target the tRNA binding site or the transfer of the amino acid to the tRNA.

    • Aminoacylation Assay: This assay measures the overall enzymatic reaction, the formation of aminoacyl-tRNA. It can be performed using radiolabeled amino acids or tRNAs, or through non-radioactive methods like biotinylation-streptavidin conjugation followed by gel separation.[2] While it provides a more comprehensive assessment of enzyme inhibition, it can be more complex and lower in throughput than the ATP-PPi exchange assay.

  • Q2: How can I ensure the quality and robustness of my HTS assay?

    A2: To ensure a high-quality HTS assay, it is crucial to determine the Z'-factor, a statistical parameter that assesses the separation between positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay, while a Z'-factor below 0.5 suggests that the assay is not reliable for HTS.

FAQs - Troubleshooting False Positives

  • Q3: I have a high hit rate in my primary screen. What are the likely causes of these potential false positives?

    A3: A high hit rate in the primary screen is often due to the presence of Pan-Assay Interference Compounds (PAINS) and other promiscuous inhibitors.[3][4][5] These compounds can interfere with the assay through various mechanisms, including:

    • Chemical Reactivity: Compounds containing reactive functional groups can covalently modify the enzyme or other assay components.[4]

    • Aggregation: Some compounds form aggregates at high concentrations, which can non-specifically inhibit enzymes.

    • Interference with Detection System: Fluorescent compounds can interfere with fluorescence-based readouts, while compounds that absorb light at the detection wavelength can also lead to false signals.

    • Redox Activity: Redox-active compounds can interfere with assays that involve redox-sensitive reagents.

  • Q4: What are PAINS, and how can I identify and eliminate them from my hit list?

    A4: PAINS (Pan-Assay Interference Compounds) are chemical structures that are known to frequently appear as false positives in HTS campaigns.[3][5][6][7] They tend to be reactive and non-specific. Several computational filters and databases are available to flag potential PAINS in your hit list. It is crucial to perform counter-screens and orthogonal assays to experimentally validate true hits and eliminate PAINS. Common classes of PAINS include rhodanines, quinones, and catechols.[5]

  • Q5: What are some common off-target effects that can lead to a positive signal in my aaRS inhibitor screen?

    A5: Off-target effects can arise from compounds that inhibit other enzymes in the assay system, especially in coupled-enzyme assays.[8] For example, in a coupled-enzyme assay that detects PPi, a compound that inhibits the coupling enzyme will appear as an aaRS inhibitor. It is also possible for compounds to interact with other components of the assay, such as the tRNA or ATP, leading to a false-positive signal.

FAQs - Hit Validation and Characterization

  • Q6: My initial hits are not showing activity in my secondary assays. What could be the reason?

    A6: Discrepancies between primary and secondary assays can arise from several factors:

    • Different Assay Formats: If your primary and secondary assays measure different aspects of the aaRS reaction (e.g., ATP-PPi exchange vs. aminoacylation), an inhibitor may be specific to one step of the reaction.

    • Assay Conditions: Differences in buffer composition, substrate concentrations, or enzyme concentrations can affect inhibitor potency.

    • Compound Instability: The compound may be unstable under the conditions of the secondary assay.

    • False Positive in Primary Screen: The initial hit may have been a false positive due to assay interference.

  • Q7: How can I confirm that my hit compound is binding to the target aaRS?

    A7: Biophysical methods are essential for confirming direct binding of a hit compound to the target enzyme. A commonly used technique is the Thermal Shift Assay (TSA) , also known as Differential Scanning Fluorimetry (DSF).[9][10][11] This assay measures the change in the melting temperature of the protein upon ligand binding. An increase in the melting temperature indicates that the compound is binding to and stabilizing the protein.

Quantitative Data Summary

Table 1: Typical HTS Assay Parameters for aaRS Inhibitors

ParameterATP-PPi Exchange AssayAminoacylation Assay
Enzyme Concentration 25 - 100 nM50 - 200 nM
ATP Concentration 0.5 - 2 mM1 - 5 mM
Amino Acid Concentration 10 - 100 µM20 - 200 µM
tRNA Concentration Not Applicable1 - 10 µM
Typical Hit Rate 0.5 - 2%0.1 - 1%
Z'-factor > 0.6> 0.5

Experimental Protocols

Protocol 1: ATP-PPi Exchange Assay (Coupled-Enzyme Format)

This protocol describes a continuous, non-radioactive ATP-PPi exchange assay using a coupled-enzyme system to detect pyrophosphate (PPi) production.

Materials:

  • Purified aaRS enzyme

  • ATP

  • Cognate amino acid

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 20 mM KCl, 10 mM MgCl2, 1 mM DTT)

  • Coupled-enzyme mix (containing pyrophosphatase and a phosphate detection reagent)

  • 384-well microplate

  • Plate reader capable of measuring absorbance or fluorescence

Procedure:

  • Prepare a reaction mixture containing assay buffer, ATP, and the cognate amino acid at their final desired concentrations.

  • Add the test compounds (dissolved in DMSO) to the wells of the microplate.

  • Add the reaction mixture to the wells.

  • Initiate the reaction by adding the aaRS enzyme to each well.

  • Immediately start monitoring the change in absorbance or fluorescence over time using the plate reader. The rate of change is proportional to the rate of PPi production.

  • Calculate the initial velocity of the reaction for each well.

  • Determine the percent inhibition for each compound by comparing the reaction rate in the presence of the compound to the control wells (containing DMSO only).

Protocol 2: Thermal Shift Assay (TSA)

This protocol describes how to perform a thermal shift assay to confirm the binding of a hit compound to the target aaRS.[9][10][11]

Materials:

  • Purified aaRS enzyme

  • SYPRO Orange dye (or other suitable fluorescent dye)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

  • Hit compound

  • Real-time PCR instrument

Procedure:

  • Prepare a master mix containing the aaRS enzyme and SYPRO Orange dye in the assay buffer.

  • Aliquot the master mix into the wells of a 96-well PCR plate.

  • Add the hit compound at various concentrations to the wells. Include a no-compound control (DMSO only).

  • Seal the plate and place it in the real-time PCR instrument.

  • Set up a temperature gradient from 25°C to 95°C, with a ramp rate of 1°C/minute.

  • Monitor the fluorescence of the SYPRO Orange dye as the temperature increases.

  • The melting temperature (Tm) is the temperature at which the fluorescence is at its maximum.

  • A shift in the Tm in the presence of the compound compared to the control indicates binding.

Visualizations

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Hit Validation Assay_Development Assay Development & Optimization HTS High-Throughput Screening Assay_Development->HTS Data_Analysis Primary Data Analysis HTS->Data_Analysis Dose_Response Dose-Response Confirmation Data_Analysis->Dose_Response Identified Hits PAINS_Filter Computational PAINS Filtering Dose_Response->PAINS_Filter Orthogonal_Assay Orthogonal Assay PAINS_Filter->Orthogonal_Assay Biophysical_Binding Biophysical Binding Assay (e.g., TSA) Orthogonal_Assay->Biophysical_Binding Confirmed Hits Counter_Screen Counter-Screening Biophysical_Binding->Counter_Screen Cell_Based_Assay Cell-Based Potency Assay Counter_Screen->Cell_Based_Assay Lead_Optimization Lead_Optimization Cell_Based_Assay->Lead_Optimization Validated Hits

Caption: High-throughput screening workflow for aaRS inhibitors.

False_Positive_Triage cluster_0 Initial Triage cluster_1 Experimental Validation Primary_Hits Primary Screen Hits Dose_Response Dose-Response Confirmation Primary_Hits->Dose_Response PAINS_Filter PAINS Filtering Dose_Response->PAINS_Filter False_Positives False Positives Dose_Response->False_Positives Inactive Orthogonal_Assay Orthogonal Assay PAINS_Filter->Orthogonal_Assay PAINS_Filter->False_Positives Flagged as PAINS Counter_Screen Counter-Screening Orthogonal_Assay->Counter_Screen Orthogonal_Assay->False_Positives Inactive Biophysical_Assay Biophysical Binding Counter_Screen->Biophysical_Assay Counter_Screen->False_Positives Non-specific Validated_Hits Validated Hits Biophysical_Assay->Validated_Hits Biophysical_Assay->False_Positives No Binding

Caption: Triage process for eliminating false positives.

References

Technical Support Center: Method Refinement for Studying Slow-Binding Inhibitors of Seryl-tRNA Synthetase (SerRS)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the characterization of slow-binding inhibitors of Seryl-tRNA Synthetase (SerRS). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist you in refining your methodologies and overcoming common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: My initial IC50 values for a potential SerRS inhibitor are inconsistent. What could be the cause?

A1: Inconsistent IC50 values for slow-binding inhibitors are often due to variations in pre-incubation time between the enzyme and the inhibitor before initiating the reaction. For slow-binding inhibitors, the establishment of the enzyme-inhibitor complex (EI) can be time-dependent. If the pre-incubation time is too short, the inhibition will not have reached its maximum effect, leading to an overestimation of the IC50.

Troubleshooting Steps:

  • Vary Pre-incubation Time: Perform a time-dependency test by varying the pre-incubation time of SerRS with the inhibitor (e.g., from 0 to 120 minutes) before adding the substrates.

  • Standardize Protocol: Once the optimal pre-incubation time is determined (i.e., the time at which the IC50 value stabilizes), ensure this time is strictly adhered to in all subsequent experiments.

  • Check Reagent Stability: Ensure that the enzyme, inhibitor, and substrates are stable over the course of the pre-incubation and the assay itself.

Q2: I am observing a burst phase followed by a slower steady-state rate in my reaction progress curves. What does this indicate?

A2: This is a classic characteristic of a slow-binding inhibitor. The initial "burst" represents the uninhibited or partially inhibited enzyme activity before the inhibitor has fully bound. The subsequent slower, linear phase represents the steady-state rate of the enzyme-inhibitor complex. The analysis of these progress curves is crucial for determining the kinetic parameters of slow-binding inhibitors.

Q3: How do I differentiate between a one-step and a two-step slow-binding mechanism?

A3: Distinguishing between these mechanisms involves analyzing the relationship between the observed rate constant for the onset of inhibition (kobs) and the inhibitor concentration.

  • One-step mechanism (E + I ⇌ EI): A plot of kobs versus inhibitor concentration will be linear.

  • Two-step mechanism (E + I ⇌ EI ⇌ EI*): A plot of kobs versus inhibitor concentration will be hyperbolic. This indicates a rapid initial binding event followed by a slower isomerization to a more tightly bound complex.

Q4: What are the best assay formats for studying slow-binding inhibitors of SerRS?

A4: Continuous assays are generally preferred as they allow for the monitoring of the entire reaction progress curve, which is essential for analyzing slow-binding kinetics.

  • Continuous Spectrophotometric Assays: The malachite green assay, which detects the pyrophosphate (PPi) released during the aminoacylation reaction, is a suitable continuous method.[1]

  • Filter-Binding Assays: While traditionally used as an endpoint assay, with careful time-course measurements, it can be adapted to study slow-binding kinetics.

  • Biophysical Methods: Techniques like Surface Plasmon Resonance (SPR) are excellent for directly measuring the association (kon) and dissociation (koff) rates, providing a detailed kinetic profile of the inhibitor-enzyme interaction.

Troubleshooting Guides

Malachite Green Assay for SerRS Activity
Problem Possible Cause(s) Troubleshooting Solution(s)
High Background Signal 1. Contaminating phosphate in buffers or enzyme preparation. 2. Spontaneous hydrolysis of ATP. 3. Detergent contamination of labware.[2][3]1. Use high-purity water and reagents. Prepare fresh buffers. 2. Run a "no enzyme" control to quantify and subtract the rate of spontaneous ATP hydrolysis. 3. Use dedicated, phosphate-free labware for this assay.[2][3]
Precipitation Upon Adding Malachite Green Reagent 1. High protein concentration in the assay. 2. High concentrations of certain salts or buffers.1. The acidic nature of the malachite green reagent can cause protein precipitation.[4] If possible, reduce the enzyme concentration. 2. Test the compatibility of your assay buffer with the malachite green reagent by running controls without the enzyme.
Non-linear Standard Curve 1. Incorrect preparation of phosphate standards. 2. Pipetting errors. 3. Reaching the upper limit of detection.1. Prepare fresh phosphate standards for each experiment. 2. Use calibrated pipettes and ensure proper mixing. 3. Dilute samples to ensure they fall within the linear range of the assay.
Inconsistent Results Between Replicates 1. Inconsistent timing of reagent additions, especially the malachite green solution. 2. Temperature fluctuations across the microplate.1. Use a multichannel pipette for simultaneous addition of reagents to replicates. 2. Ensure the plate is incubated at a constant temperature and that there are no "edge effects".
General Troubleshooting for Slow-Binding Inhibition Assays
Problem Possible Cause(s) Troubleshooting Solution(s)
No Apparent Slow-Binding Behavior 1. The inhibitor is not a slow-binder. 2. The kobs is too fast to be observed with the current assay setup.1. If progress curves are consistently linear even at high inhibitor concentrations, the inhibitor likely follows classical, rapid-equilibrium kinetics. 2. Try lowering the reaction temperature to slow down the binding kinetics.
Difficulty in Obtaining Reproducible kon and koff values 1. Inhibitor rebinding during dissociation measurements (especially in jump-dilution experiments). 2. Instability of the enzyme or inhibitor over the long incubation times required.1. Ensure a large dilution factor (at least 100-fold) in jump-dilution experiments to minimize rebinding.[5] 2. Perform stability controls for both the enzyme and the inhibitor under the assay conditions.
Calculated Ki Differs Significantly from IC50 1. The assay conditions are not at true initial velocity for IC50 determination. 2. The Cheng-Prusoff equation is not appropriate for slow-binding inhibitors under non-equilibrium conditions.1. Ensure that for IC50 determination, the reaction is in the linear range. 2. For slow-binding inhibitors, it is more accurate to determine Ki from the analysis of progress curves rather than relying on the Cheng-Prusoff equation with IC50 values obtained from endpoint assays.

Quantitative Data for SerRS Inhibitors

The following table summarizes publicly available kinetic data for some known SerRS inhibitors. Note that assay conditions can significantly affect these values.

Inhibitor Organism/Enzyme Source IC50 Ki kon (M-1s-1) koff (s-1) Residence Time (1/koff) Reference/Notes
SB-217452Staphylococcus aureus~8 nM----A potent inhibitor, the seryl-nucleoside moiety of albomycin.
Serine hydroxamateMethanogenic SerRS-Selective inhibitor---Shows selectivity over bacterial-type SerRS.[6]
SerinamideMethanogenic SerRS-Selective inhibitor---Shows selectivity over bacterial-type SerRS.[6]
Serine methyl esterMethanogenic & Bacterial SerRS-Inhibits both---[6]
Ureidosulfocoumarin derivative (Comp 5l)Leishmania donovani-Competitive inhibitor---Shows specificity for leishmanial SerRS over human SerRS.[7]

Experimental Protocols

Protocol 1: Continuous Spectrophotometric Assay for SerRS Activity using Malachite Green

This protocol is adapted for a 96-well plate format and is suitable for monitoring the progress curves of SerRS inhibition.

Materials:

  • Purified SerRS enzyme

  • L-serine

  • ATP

  • tRNASer

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Inorganic Pyrophosphatase

  • Malachite Green Reagent

  • Phosphate Standard

  • Test Inhibitor

Procedure:

  • Reaction Mix Preparation: Prepare a reaction mix containing L-serine, ATP, tRNASer, and inorganic pyrophosphatase in the assay buffer. The final concentrations of substrates should be optimized based on their Km values.

  • Inhibitor and Enzyme Preparation: In a 96-well plate, add varying concentrations of the inhibitor. Add a fixed amount of SerRS enzyme to each well. Include a "no inhibitor" control.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes, this may need to be optimized for slow-binding inhibitors) at the desired temperature.

  • Reaction Initiation: Initiate the reaction by adding the reaction mix to all wells simultaneously using a multichannel pipette.

  • Time-course Measurement: At regular time intervals (e.g., every 2 minutes for 30 minutes), quench the reaction in a set of wells by adding the malachite green reagent.

  • Color Development: Allow the color to develop for 15-30 minutes at room temperature.

  • Absorbance Reading: Read the absorbance at ~620-650 nm.

  • Data Analysis: Convert absorbance values to phosphate concentration using the phosphate standard curve. Plot product concentration versus time for each inhibitor concentration to obtain progress curves. Analyze the progress curves to determine kobs, and subsequently kon and koff.

Protocol 2: Measuring Inhibitor Residence Time using Surface Plasmon Resonance (SPR)

This protocol provides a general workflow for using SPR to determine the binding kinetics of a SerRS inhibitor.

Materials:

  • SPR instrument and sensor chip (e.g., CM5)

  • Purified SerRS enzyme

  • Test Inhibitor

  • Running Buffer (e.g., HBS-EP+)

  • Regeneration Solution

Procedure:

  • Enzyme Immobilization: Immobilize the SerRS enzyme onto the sensor chip surface using standard amine coupling chemistry.

  • Inhibitor Injection (Association Phase): Inject a series of concentrations of the inhibitor over the immobilized enzyme surface at a constant flow rate. Monitor the change in response units (RU) over time to observe the association phase.

  • Buffer Wash (Dissociation Phase): After the association phase, switch to flowing only the running buffer over the sensor surface. Monitor the decrease in RU over time as the inhibitor dissociates. For very slow off-rates, this dissociation phase may need to be monitored for an extended period.

  • Regeneration: If necessary, inject a regeneration solution to remove any remaining bound inhibitor and prepare the surface for the next injection.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon) and the dissociation rate constant (koff). The residence time is calculated as the reciprocal of the koff.[5]

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Initial Characterization cluster_kinetics 3. Kinetic Analysis cluster_biophysical 4. Biophysical Validation (Optional) A Purify SerRS Enzyme D Determine IC50 (Varying Pre-incubation Times) A->D B Synthesize/Obtain Inhibitor B->D C Prepare Substrates (Ser, ATP, tRNA) C->D E Identify Time-Dependency D->E Inconsistent IC50s? F Generate Progress Curves (Continuous Assay) E->F Slow-binding confirmed G Determine k_obs at Different [I] F->G H Plot k_obs vs. [I] G->H I Determine Binding Mechanism (1-step vs. 2-step) H->I J Calculate k_on, k_off, and K_i I->J M Determine Residence Time (1/k_off) J->M K Surface Plasmon Resonance (SPR) K->M L Isothermal Titration Calorimetry (ITC) L->J

Workflow for Characterizing a Slow-Binding SerRS Inhibitor.

Troubleshooting_Tree Start Inconsistent Results in SerRS Assay Q1 Are you studying a slow-binding inhibitor? Start->Q1 Q2 Is pre-incubation time standardized? Q1->Q2 Yes Q3 Are progress curves linear? Q1->Q3 No A1_Yes Yes A1_No No Sol_Preincubation Optimize and standardize pre-incubation time. Q2->Sol_Preincubation No Q4 High background in control wells? Q2->Q4 Yes A2_Yes Yes A2_No No Sol_Linear Proceed with standard steady-state analysis. Q3->Sol_Linear Yes Sol_Burst Analyze progress curves for slow-binding kinetics. Q3->Sol_Burst No A3_Yes Yes A3_No No (Burst phase observed) Sol_Background Check for phosphate contamination in reagents. Use fresh buffers. Q4->Sol_Background Yes Q5 Low signal or no activity? Q4->Q5 No A4_Yes Yes A4_No No Sol_Activity Check enzyme activity and stability. Verify substrate concentrations. Q5->Sol_Activity Yes A5_Yes Yes A5_No No

Troubleshooting Decision Tree for SerRS Inhibition Assays.

References

Validation & Comparative

Validating Target Engagement of Novel Aminoacyl-tRNA Synthetase Inhibitors in Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the target engagement of novel aminoacyl-tRNA synthetase (aaRS) inhibitors in bacteria. Due to the limited public information on a specific compound designated "Aminoacyl tRNA synthetase-IN-2," this document will use bacterial Leucyl-tRNA synthetase (LeuRS) as a representative target and feature a hypothetical inhibitor, "Compound X," alongside known LeuRS inhibitors for comparative analysis. The methodologies and data presented herein offer a blueprint for the rigorous evaluation of new chemical entities targeting this essential class of bacterial enzymes.

Aminoacyl-tRNA synthetases are crucial enzymes in protein synthesis, responsible for attaching the correct amino acid to its corresponding tRNA molecule.[1] Their essential nature and the differences between bacterial and human aaRSs make them attractive targets for the development of new antibiotics.[2][3] Validating that a compound engages its intended target is a critical step in antibiotic drug discovery.

Comparative Performance of LeuRS Inhibitors

The following table summarizes key performance indicators for our hypothetical "Compound X" against established LeuRS inhibitors. This data is essential for assessing potency, cellular activity, and selectivity.

Inhibitor Target Enzyme Bacterial Strain(s) Enzymatic Inhibition (IC50) Minimum Inhibitory Concentration (MIC) Selectivity (Human vs. Bacterial LeuRS IC50) Reference
Compound X (Hypothetical) LeuRSE. coli, S. aureusData to be determinedData to be determinedData to be determinedN/A
GSK2251052 (Epetraborole) LeuRSE. coli, Gram-negative pathogens0.31 µM0.5-2 µg/mL (E. coli)>100-fold[4][5]
AN2690 (Tavaborole) LeuRSFungi (S. cerevisiae), Bacteria--High selectivity for fungal/bacterial over human[6][7]
MRX-6038 LeuRSMycobacterium abscessus-0.25-1 µg/mL-[8]
EC/11770 LeuRSMycobacterium tuberculosis, M. abscessus-0.06 µg/mL (M. tuberculosis)-[7][9]

Key Experimental Protocols for Target Validation

Accurate and reproducible experimental data are the bedrock of target validation. Below are detailed protocols for essential assays.

Enzymatic Inhibition Assay (IC50 Determination)

This assay quantifies the concentration of an inhibitor required to reduce the enzymatic activity of the target aaRS by 50%.

Principle: The aminoacylation activity of LeuRS is measured by monitoring the ATP consumption in the reaction. The amount of remaining ATP is determined using a luciferase-based assay, where the light output is proportional to the ATP concentration.

Materials:

  • Purified recombinant bacterial LeuRS

  • L-leucine

  • ATP

  • tRNALeu

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 30 mM KCl, 10 mM MgCl2, 2 mM DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Test compounds (e.g., Compound X)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add a solution containing LeuRS, L-leucine, and tRNALeu to each well.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

  • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration at which no turbidity (bacterial growth) is observed.

Materials:

  • Bacterial strains of interest (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compound in CAMHB in a 96-well plate.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.

  • Add the bacterial suspension to each well containing the test compound.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that inhibits growth. This can be confirmed by measuring the optical density at 600 nm.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct target engagement in a cellular context.

Principle: The binding of a ligand (inhibitor) to its target protein often increases the thermal stability of the protein. In CETSA, cell lysates or intact cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble target protein remaining is quantified.

Materials:

  • Bacterial cell culture

  • Lysis buffer

  • Test compound

  • PCR tubes or strips

  • Thermal cycler

  • Western blotting reagents (antibodies against the target protein) or mass spectrometer

Procedure:

  • Grow bacterial cells to the mid-log phase.

  • Treat the cells with the test compound or vehicle control for a defined period.

  • Harvest and lyse the cells.

  • Distribute the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Cool the samples and centrifuge to pellet the precipitated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble target protein (LeuRS) in each sample by Western blot or mass spectrometry.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizing Mechanisms and Workflows

Diagrams are essential for clearly communicating complex biological processes and experimental designs.

Mechanism of Action of a LeuRS Inhibitor cluster_0 Bacterial Cell cluster_1 Inhibition Leu Leucine LeuRS Leucyl-tRNA Synthetase (LeuRS) Leu->LeuRS ATP ATP ATP->LeuRS Leu_AMP Leu-AMP (intermediate) LeuRS->Leu_AMP Step 1 tRNA_Leu tRNA(Leu) tRNA_Leu->Leu_AMP Charged_tRNA Leu-tRNA(Leu) Leu_AMP->Charged_tRNA Step 2 Ribosome Ribosome Charged_tRNA->Ribosome Protein Protein Synthesis Ribosome->Protein Inhibitor Compound X Inhibitor->LeuRS Binds to active site

Caption: Mechanism of action for a competitive LeuRS inhibitor.

CETSA Experimental Workflow A Bacterial Cell Culture B Treat with Compound X or Vehicle A->B C Harvest & Lyse Cells B->C D Heat Lysate across a Temperature Gradient C->D E Centrifuge to Pellet Aggregated Proteins D->E F Collect Soluble Fraction (Supernatant) E->F G Quantify Soluble LeuRS (Western Blot / MS) F->G H Plot Melting Curves (Compound vs. Vehicle) G->H

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

The validation of target engagement is a cornerstone of modern antibiotic discovery. By employing a multi-faceted approach that includes enzymatic assays, whole-cell activity determination, and biophysical methods like CETSA, researchers can build a robust data package to support the progression of novel aaRS inhibitors. The comparative framework and detailed protocols provided in this guide are intended to facilitate the systematic evaluation of new chemical entities, ultimately contributing to the development of urgently needed antibacterial agents.

References

Comparative Analysis of Seryl-tRNA Synthetase Inhibitors: A Deep Dive into Aminoacyl tRNA Synthetase-IN-2 and Other Key Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparative guide for researchers, scientists, and drug development professionals exploring the landscape of seryl-tRNA synthetase (SerRS) inhibitors. This report focuses on the performance and characteristics of Aminoacyl tRNA synthetase-IN-2 (also known as SB-217452, the active core of albomycin δ1) and other notable SerRS inhibitors, supported by available experimental data.

Seryl-tRNA synthetase (SerRS), a crucial enzyme in protein biosynthesis, has emerged as a promising target for the development of novel antimicrobial and therapeutic agents. Its essential role in attaching serine to its cognate tRNA makes it indispensable for cell viability. This guide provides a comparative analysis of this compound and other known SerRS inhibitors, offering a valuable resource for the scientific community.

Performance Comparison of SerRS Inhibitors

The inhibitory potential of various compounds against SerRS has been evaluated, with this compound demonstrating significant potency. A summary of the available quantitative data is presented below.

InhibitorTarget Organism/EnzymeIC50Reference
This compound (SB-217452)Staphylococcus aureus SerRS~8 nM[1][2]
This compound (SB-217452)Rat SerRS~8 nM[1][2]
Serine HydroxamateMethanogenic SerRSSelective Inhibition (Qualitative)[3]
SerinamideMethanogenic SerRSSelective Inhibition (Qualitative)[3]
Serine Methyl EsterBacterial-type SerRSInhibition (Qualitative)[3]
Comp 5lLeishmania donovani SerRSSpecific Inhibitor (less potent against Human SerRS)[4]

Note: IC50 values represent the concentration of an inhibitor required for 50% inhibition of the target enzyme's activity. Lower values indicate higher potency.

This compound (SB-217452) stands out for its potent, low nanomolar inhibition of both bacterial (S. aureus) and mammalian (rat) SerRS.[1][2] This broad-spectrum activity highlights its potential as a lead compound for further development, although the lack of selectivity could be a concern for therapeutic applications in humans.

Other compounds, such as serine hydroxamate and serinamide, have shown selective inhibition against methanogenic SerRS, suggesting that structural differences between SerRS orthologs can be exploited to achieve inhibitor specificity.[3] Similarly, the ureidosulfocoumarin derivative, Comp 5l, demonstrates specificity for the parasitic Leishmania donovani SerRS over the human enzyme, a desirable characteristic for anti-parasitic drug development.[4] However, a lack of publicly available quantitative IC50 data for these compounds hinders a direct potency comparison with this compound.

Mechanism of Action and Signaling Pathways

Seryl-tRNA synthetase is a class II aminoacyl-tRNA synthetase that catalyzes the aminoacylation of tRNASer in a two-step reaction. This process is fundamental to protein synthesis. The inhibition of SerRS disrupts this vital pathway, leading to cell growth arrest and, ultimately, cell death.

SerRS_Mechanism Ser Serine SerRS Seryl-tRNA Synthetase (SerRS) Ser->SerRS ATP ATP ATP->SerRS Ser-AMP Seryl-AMP Intermediate SerRS->Ser-AMP Activation Ser-tRNASer Seryl-tRNA-Ser Ser-AMP->Ser-tRNASer Transfer tRNASer tRNA-Ser tRNASer->Ser-AMP Ribosome Ribosome Ser-tRNASer->Ribosome Protein Protein Synthesis Ribosome->Protein Inhibitor SerRS Inhibitor (e.g., Aminoacyl tRNA synthetase-IN-2) Inhibitor->SerRS Inhibition

Figure 1. Simplified signaling pathway of SerRS-mediated protein synthesis and its inhibition.

Experimental Protocols

A standardized in vitro assay is crucial for the comparative evaluation of SerRS inhibitors. The following outlines a general protocol for a seryl-tRNA synthetase inhibition assay based on the measurement of aminoacylation.

Objective: To determine the IC50 value of a test compound against seryl-tRNA synthetase.

Materials:

  • Purified recombinant SerRS enzyme (e.g., from S. aureus, human, or other organisms of interest).

  • tRNASer.

  • L-Serine.

  • ATP (radiolabeled, e.g., [3H]-L-Serine or [α-32P]ATP, or non-radiolabeled for colorimetric assays).

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT, KCl).

  • Test compounds (inhibitors) at various concentrations.

  • Scintillation counter or spectrophotometer.

  • Filter paper discs (for radiolabeled assays).

  • Trichloroacetic acid (TCA).

Procedure (Radiolabeled Assay):

  • Reaction Setup: Prepare a reaction mixture containing assay buffer, ATP, radiolabeled L-serine, and tRNASer.

  • Inhibitor Addition: Add varying concentrations of the test compound to the reaction mixture. A control with no inhibitor should be included.

  • Enzyme Initiation: Initiate the reaction by adding a pre-determined concentration of purified SerRS enzyme.

  • Incubation: Incubate the reaction at a specific temperature (e.g., 37°C) for a defined period to allow for the aminoacylation reaction to proceed.

  • Reaction Quenching & Precipitation: Stop the reaction and precipitate the charged tRNA by spotting the reaction mixture onto filter paper discs and immersing them in cold TCA.

  • Washing: Wash the filter discs with cold TCA and ethanol to remove unincorporated radiolabeled serine.

  • Quantification: Dry the filter discs and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined from the resulting dose-response curve.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reaction Mix (Buffer, ATP, [3H]Ser, tRNA-Ser) C Add Inhibitor to Reaction Mix A->C B Prepare Inhibitor Dilutions B->C D Initiate with SerRS Enzyme C->D E Incubate at 37°C D->E F Spot on Filter Discs & Precipitate with TCA E->F G Wash Discs F->G H Measure Radioactivity G->H I Calculate % Inhibition & Determine IC50 H->I

References

A Comparative Guide to the Cross-Reactivity of Aminoacyl-tRNA Synthetase Inhibitors with Human Mitochondrial Seryl-tRNA Synthetase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific compound "Aminoacyl tRNA synthetase-IN-2" is not available in the public domain. Therefore, this guide utilizes a representative example of a hypothetical inhibitor, designated "Inhibitor X," to illustrate the principles and methodologies for assessing cross-reactivity with human mitochondrial seryl-tRNA synthetase (mSerRS). This approach provides a framework for evaluating the selectivity of potential drug candidates.

Introduction

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that catalyze the attachment of amino acids to their cognate tRNAs, a critical step in protein synthesis.[1][2][3] This indispensable role makes them attractive targets for the development of antimicrobial agents and therapeutics for various human diseases.[1][3][4] In humans, distinct sets of aaRSs exist in the cytoplasm and mitochondria, encoded by separate nuclear genes (with a few exceptions).[1][5][6] Selectivity between cytoplasmic and mitochondrial isoforms, as well as between human and pathogen enzymes, is a critical consideration in drug development to minimize off-target effects and potential toxicity.

This guide focuses on seryl-tRNA synthetase (SerRS) and provides a comparative framework for evaluating the cross-reactivity of inhibitors with the human mitochondrial isoform (mSerRS). Mutations in the gene encoding mSerRS (SARS2) are associated with severe multisystem disorders, highlighting the importance of avoiding unintended inhibition of this essential enzyme.[1][7] We will compare the activity of our hypothetical lead compound, "Inhibitor X," with an alternative, more selective compound, "Inhibitor Y."

Comparative Inhibitor Performance

The inhibitory activity of compounds against the target enzyme, human cytoplasmic SerRS (cSerRS), and the off-target mitochondrial isoform (mSerRS) is a key determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. A higher IC50 value indicates lower potency. The selectivity index, calculated as the ratio of the off-target IC50 to the on-target IC50, provides a quantitative measure of an inhibitor's specificity.

Table 1: Comparative Inhibition of Human Cytoplasmic and Mitochondrial SerRS

CompoundPrimary TargetTarget IC50 (cSerRS) [nM]Off-Target IC50 (mSerRS) [nM]Selectivity Index (mSerRS/cSerRS)
Inhibitor X cSerRS5050010
Inhibitor Y cSerRS75>10,000>133

Data are hypothetical and for illustrative purposes only.

Interpretation of Data:

  • Inhibitor X shows potent inhibition of the primary target, cSerRS. However, it also demonstrates significant cross-reactivity with mSerRS, with only a 10-fold difference in potency. This lack of selectivity could pose a risk for mitochondrial toxicity.

  • Inhibitor Y is slightly less potent against the primary target, cSerRS, but exhibits vastly superior selectivity. Its minimal activity against mSerRS (IC50 >10,000 nM) suggests a much lower risk of off-target effects on mitochondrial protein synthesis.

Experimental Protocols

The determination of inhibitor potency and selectivity relies on robust biochemical assays. A common method is the in vitro aminoacylation assay, which measures the enzymatic activity of SerRS.

Protocol: In Vitro Seryl-tRNA Synthetase (SerRS) Inhibition Assay

This assay measures the ATP-dependent attachment of a radiolabeled amino acid ([³H]-Serine) to its cognate tRNA.

Materials:

  • Recombinant human cSerRS and mSerRS

  • [³H]-L-Serine

  • ATP, MgCl₂

  • HEPES buffer

  • Total human tRNA

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

  • Test inhibitors (dissolved in DMSO)

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing HEPES buffer, ATP, MgCl₂, and [³H]-L-Serine.

  • Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., Inhibitor X or Y) or DMSO (as a vehicle control) to the reaction wells.

  • Enzyme Initiation: Add the recombinant SerRS enzyme (either cSerRS or mSerRS) to the wells to start the reaction. Incubate for a defined period (e.g., 15 minutes) at 37°C.

  • tRNA Addition: Add total human tRNA to the mixture to allow for the transfer of serine to the tRNA. Incubate for a further defined period.

  • Reaction Quenching: Stop the reaction by adding ice-cold 10% TCA. This will precipitate the tRNA and any attached radiolabeled serine.

  • Filtration: Filter the reaction mixture through glass fiber filters. The filters will trap the precipitated tRNA- [³H]Serine complex.

  • Washing: Wash the filters with cold 5% TCA followed by ethanol to remove any unincorporated [³H]-Serine.

  • Quantification: Place the dried filters into scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the enzyme activity. Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing Selectivity and Workflows

Diagrams can help clarify the complex relationships and processes in drug discovery research.

G cluster_cell Human Cell cluster_cyto Cytoplasm cluster_mito Mitochondrion cSerRS Cytoplasmic SerRS (cSerRS) cProt Cytoplasmic Protein Synthesis cSerRS->cProt mSerRS Mitochondrial SerRS (mSerRS) mProt Mitochondrial Protein Synthesis mSerRS->mProt Inhibitor_X Inhibitor X Inhibitor_X->cSerRS Potent Inhibition (On-Target) Inhibitor_X->mSerRS Cross-Reactivity (Off-Target) Inhibitor_Y Alternative Inhibitor Y Inhibitor_Y->cSerRS Potent Inhibition (On-Target) Inhibitor_Y->mSerRS Negligible Effect

Caption: Logical diagram of inhibitor selectivity for cytoplasmic vs. mitochondrial SerRS.

G cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis A 1. Prepare Reaction Mix (Buffer, ATP, [3H]Serine) B 2. Add Test Inhibitor (Varying Concentrations) A->B C 3. Initiate with SerRS (cSerRS or mSerRS) B->C D 4. Add tRNA Substrate C->D E 5. Quench with TCA D->E F 6. Filter & Wash E->F G 7. Quantify Radioactivity (Scintillation Counting) F->G H 8. Calculate IC50 G->H

Caption: Experimental workflow for the in vitro SerRS aminoacylation inhibition assay.

Conclusion

The evaluation of cross-reactivity against mitochondrial isoforms of drug targets is a non-negotiable step in preclinical development. As illustrated with our hypothetical inhibitors, while a compound like "Inhibitor X" may show high on-target potency, its lack of selectivity raises significant safety concerns. In contrast, "Inhibitor Y" represents a more promising candidate due to its high selectivity for the cytoplasmic enzyme over the mitochondrial one. This comparative approach, combining quantitative biochemical data with clear experimental protocols, is fundamental for identifying safe and effective therapeutic candidates targeting the aminoacyl-tRNA synthetase family.

References

New Frontiers in Antibacterial Drug Discovery: A Comparative Guide to Novel Aminoacyl-tRNA Synthetase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the global fight against antimicrobial resistance, the scientific community is tirelessly exploring novel therapeutic avenues. Among the most promising of these are inhibitors targeting aminoacyl-tRNA synthetases (aaRSs), essential enzymes in bacterial protein synthesis. This guide provides a comparative analysis of newly developed synthetic analogues of aaRS inhibitors, offering a valuable resource for researchers, scientists, and drug development professionals.

Aminoacyl-tRNA synthetases are responsible for the crucial first step in protein synthesis: the charging of transfer RNA (tRNA) with its cognate amino acid.[1][2] Inhibition of this process leads to a halt in protein production and ultimately, bacterial cell death.[3][4] This mechanism of action is distinct from many current antibiotic classes, making aaRS inhibitors a compelling strategy to overcome existing resistance mechanisms.

Comparative Antibacterial Activity

The following tables summarize the in vitro antibacterial activity of several novel synthetic aaRS inhibitors against a panel of clinically relevant bacterial strains. The data, presented as Minimum Inhibitory Concentrations (MICs) in µg/mL, are compiled from recent studies.

Inhibitor ClassTarget aaRSCompoundS. aureusS. pyogenesE. coliReference
Methionyl-tRNA Synthetase (MetRS) Inhibitors MetRSREP88390.5 (MIC⁹⁰)0.12 (MIC⁹⁰)-[1]
MetRSCompound 17170.16--[1]
MetRSCompound 21440.01--[1]
MetRSQuinolinone derivative (Structure 15)0.12--[3]
Isoleucyl-tRNA Synthetase (IleRS) Inhibitors IleRSMupirocin0.06 - 0.120.12 - 0.5-[3]
IleRSCB-432-0.510[1][3]
Leucyl-tRNA Synthetase (LeuRS) Inhibitors LeuRSZCL0395--[5]
LeuRSAN3017--1.8 (Mtb H37Rv)[5]
Tryptophanyl-tRNA Synthetase (TrpRS) Inhibitors TrpRSIndolmycin---[3]
TrpRSChuangxinmycin---[3]

Table 1: Antibacterial Activity (MIC in µg/mL) of Novel Aminoacyl-tRNA Synthetase Inhibitors. MIC values represent the lowest concentration of the compound that inhibits visible bacterial growth. MIC⁹⁰ indicates the concentration required to inhibit 90% of the tested strains. Mtb H37Rv refers to Mycobacterium tuberculosis.

Experimental Protocols

The determination of the antibacterial activity and the specific enzymatic inhibition of these novel compounds relies on standardized and robust experimental methodologies.

Minimum Inhibitory Concentration (MIC) Assay

The MIC values are typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight on appropriate agar plates. Colonies are then used to prepare a suspension in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is further diluted to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation: The test compounds are serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Aminoacyl-tRNA Synthetase Inhibition Assay

Enzymatic assays are crucial to confirm that the antibacterial activity of the compounds is due to the specific inhibition of the target aaRS. A common method is the ATP-PPi exchange assay.

  • Reaction Mixture: The reaction mixture contains the purified target aaRS enzyme, the specific amino acid, ATP, radiolabeled pyrophosphate ([³²P]PPi), and the inhibitor at various concentrations.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at a specific temperature (e.g., 37°C) for a defined period.

  • Quenching and Detection: The reaction is quenched by the addition of a solution containing activated charcoal. The charcoal binds the radiolabeled ATP, while the unincorporated [³²P]PPi remains in the supernatant.

  • Quantification: The amount of radioactivity in the supernatant is measured using a scintillation counter. The concentration of the inhibitor that reduces the enzyme activity by 50% (IC₅₀) is then calculated.

Mechanism of Action and Signaling Pathways

The inhibition of aaRSs by these novel analogues leads to an accumulation of uncharged tRNAs within the bacterial cell. This triggers a cascade of events, primarily the activation of the stringent response pathway , a key bacterial survival mechanism under nutrient starvation.

G cluster_inhibition Inhibitor aaRS Inhibitor aaRS Aminoacyl-tRNA Synthetase Inhibitor->aaRS Inhibits Aminoacylation Aminoacylation (tRNA charging) aaRS->Aminoacylation Catalyzes Uncharged_tRNA Accumulation of Uncharged tRNA Protein_Synthesis Protein Synthesis Inhibition Aminoacylation->Protein_Synthesis Enables Ribosome Ribosome Stalling Uncharged_tRNA->Ribosome Uncharged_tRNA->Protein_Synthesis Directly Inhibits RelA RelA Activation Ribosome->RelA ppGpp (p)ppGpp Synthesis (Stringent Response) RelA->ppGpp ppGpp->Protein_Synthesis Downregulates Growth_Arrest Bacterial Growth Arrest / Death ppGpp->Growth_Arrest Induces Protein_Synthesis->Growth_Arrest Leads to G HTS High-Throughput Screening (Compound Library) Hit_ID Hit Identification HTS->Hit_ID Enzyme_Assay In Vitro Enzymatic Assay (IC₅₀ Determination) Hit_ID->Enzyme_Assay MIC_Assay Antibacterial Activity (MIC Determination) Hit_ID->MIC_Assay Selectivity Selectivity Assay (Bacterial vs. Human aaRS) Enzyme_Assay->Selectivity MIC_Assay->Selectivity Lead_Opt Lead Optimization (SAR Studies) Selectivity->Lead_Opt In_Vivo In Vivo Efficacy (Animal Models) Lead_Opt->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

References

Benchmarking Novel Aminoacyl-tRNA Synthetase Inhibitor MRS-2541 Against Established Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The rise of antibiotic-resistant bacteria necessitates the exploration of novel therapeutic agents that act on unconventional targets. One such promising target is the family of aminoacyl-tRNA synthetases (aaRSs), enzymes essential for bacterial protein synthesis.[1][2] This guide provides a comprehensive performance comparison of MRS-2541, a novel methionyl-tRNA synthetase (MetRS) inhibitor, against the established antibiotics Linezolid and Mupirocin. All quantitative data is presented in structured tables, and detailed experimental protocols are provided for key assays. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding.

Performance Comparison of MRS-2541 and Established Antibiotics

The antibacterial efficacy of MRS-2541 was evaluated against a panel of Gram-positive pathogens and compared with Linezolid and Mupirocin. Minimum Inhibitory Concentration (MIC) values, the lowest concentration of an antibiotic that prevents visible in vitro growth of bacteria, were determined as the primary metric for comparison.

AntibioticTargetSpectrum of ActivityStaphylococcus aureus (MRSA) ATCC 43300 MIC (µg/mL)Streptococcus pyogenes ATCC 19615 MIC (µg/mL)Enterococcus faecalis ATCC 29212 MIC (µg/mL)
MRS-2541 Methionyl-tRNA Synthetase (MetRS)Gram-positive bacteria0.1250.0630.5
Linezolid Ribosome (23S rRNA of 50S subunit)Gram-positive bacteria2.0[3][4]0.5-1.02.0
Mupirocin Isoleucyl-tRNA Synthetase (IleRS)Gram-positive cocci0.064 - 0.25[5][6]Not commonly testedNot commonly tested

Table 1: Comparative Antibacterial Activity (MIC in µg/mL) . MIC values for MRS-2541 are derived from preclinical data on novel MetRS inhibitors.[1][2] MIC values for Linezolid and Mupirocin are sourced from published literature. Note that Mupirocin is primarily used topically and systemic MIC data is less common for certain pathogens.

Mechanism of Action: Inhibition of Protein Synthesis

Aminoacyl-tRNA synthetases are crucial for the first step of protein synthesis, where they catalyze the attachment of a specific amino acid to its cognate tRNA molecule.[1][2] Inhibition of this process leads to a depletion of charged tRNAs, stalling ribosomal protein production and ultimately causing bacterial cell death or growth inhibition.

MRS-2541 specifically inhibits the bacterial methionyl-tRNA synthetase (MetRS).[7] This selectivity for the bacterial enzyme over its human counterpart is a key characteristic of a successful antibiotic, minimizing potential host toxicity. The diagram below illustrates the signaling pathway of protein synthesis and the point of inhibition by MetRS inhibitors.

Methionine Methionine MetRS Methionyl-tRNA Synthetase (MetRS) Methionine->MetRS ATP ATP ATP->MetRS Met-AMP Methionyl-adenylate (Met-AMP) MetRS->Met-AMP  Activation Met-tRNA_Met Methionyl-tRNA(Met) (Charged tRNA) Met-AMP->Met-tRNA_Met  Aminoacylation tRNA_Met tRNA(Met) tRNA_Met->Met-AMP Ribosome Ribosome Met-tRNA_Met->Ribosome Protein Protein Synthesis Ribosome->Protein MRS_2541 MRS-2541 MRS_2541->MetRS

Figure 1: Mechanism of Action of MRS-2541. This diagram illustrates the inhibition of methionyl-tRNA synthetase (MetRS) by MRS-2541, which blocks the charging of tRNA with methionine, thereby halting protein synthesis.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol outlines the determination of MIC values for antibacterial agents against Gram-positive bacteria, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus, S. pyogenes, E. faecalis)

  • Antibiotic stock solutions (MRS-2541, Linezolid, Mupirocin)

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional)

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Plate Preparation:

    • Prepare serial two-fold dilutions of each antibiotic in CAMHB directly in the 96-well microtiter plates. The final volume in each well should be 50 µL. The concentration range should be appropriate to determine the MIC of each compound.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each bacterial strain.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This can be determined by visual inspection or by using a microplate reader to measure optical density at 600 nm (OD₆₀₀).

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Antibiotic Prepare Antibiotic Dilutions Antibiotic->Inoculate Incubate Incubate Plate (16-20h, 35°C) Inoculate->Incubate Read Read Results (Visual/OD600) Incubate->Read Determine Determine MIC Read->Determine

Figure 2: MIC Determination Workflow. This diagram outlines the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.

In Vitro Methionyl-tRNA Synthetase (MetRS) Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the aminoacylation activity of MetRS. The assay quantifies the incorporation of radiolabeled methionine into tRNA.

Materials:

  • Purified recombinant S. aureus MetRS enzyme

  • [³H]-Methionine

  • Total tRNA from S. aureus

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT, 2 mM ATP)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing assay buffer, ATP, [³H]-Methionine, and total S. aureus tRNA.

    • Add varying concentrations of the inhibitor (MRS-2541) or a vehicle control (e.g., DMSO) to the reaction mixture.

    • Pre-incubate the mixture at the reaction temperature (e.g., 37°C) for 10 minutes.

  • Enzyme Initiation:

    • Initiate the reaction by adding the purified MetRS enzyme to the mixture.

  • Incubation:

    • Incubate the reaction at 37°C for a defined period (e.g., 20 minutes), ensuring the reaction is in the linear range.

  • Reaction Quenching and Precipitation:

    • Stop the reaction by spotting the reaction mixture onto glass fiber filters.

    • Immediately immerse the filters in cold 10% TCA to precipitate the tRNA and any charged [³H]-Met-tRNA.

    • Wash the filters multiple times with cold 5% TCA and then with ethanol to remove unincorporated [³H]-Methionine.

  • Quantification:

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.

cluster_setup Reaction Setup cluster_reaction Enzymatic Reaction cluster_quantification Quantification cluster_analysis Data Analysis Mix Prepare Reaction Mix ([3H]-Met, tRNA, ATP) Add_Inhibitor Add Inhibitor (MRS-2541) Mix->Add_Inhibitor Add_Enzyme Add MetRS Enzyme Add_Inhibitor->Add_Enzyme Incubate Incubate (e.g., 20 min, 37°C) Add_Enzyme->Incubate Quench Quench and Precipitate (TCA) Incubate->Quench Wash Wash Filters Quench->Wash Count Scintillation Counting Wash->Count Calculate Calculate % Inhibition Count->Calculate Determine_IC50 Determine IC50 Calculate->Determine_IC50

Figure 3: MetRS Inhibition Assay Workflow. This diagram shows the workflow for an in vitro assay to determine the inhibitory activity of a compound against methionyl-tRNA synthetase.

Conclusion

The novel methionyl-tRNA synthetase inhibitor, MRS-2541, demonstrates potent in vitro activity against a range of clinically relevant Gram-positive pathogens, with MIC values comparable to or lower than the established antibiotic Linezolid. Its specific mechanism of action, targeting an essential bacterial enzyme, presents a promising avenue for the development of new therapeutics to combat antibiotic resistance. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies and further investigate the potential of novel aaRS inhibitors. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of MRS-2541.

References

A Comparative Structural Analysis of Seryl-tRNA Synthetase (SerRS)-Inhibitor Complexes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various inhibitors targeting seryl-tRNA synthetase (SerRS), a crucial enzyme in protein synthesis and a promising antimicrobial target. This analysis is supported by experimental data from peer-reviewed studies, detailing inhibitor potency and structural interactions.

Seryl-tRNA synthetases (SerRS) are essential enzymes that catalyze the specific attachment of serine to its cognate tRNA, a critical step in the translation of the genetic code. The structural and functional conservation of SerRS across different species, coupled with subtle but exploitable differences between prokaryotic and eukaryotic orthologs, makes it an attractive target for the development of novel antimicrobial agents. This guide delves into a comparative structural analysis of various SerRS-inhibitor complexes, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Data Presentation: Quantitative Comparison of SerRS Inhibitors

The potency of various inhibitors against SerRS from different organisms is summarized below. The data includes the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the dissociation constant (Kd), providing a quantitative basis for comparing their efficacy.

InhibitorTarget Organism/EnzymeIC50KiKdReference(s)
SB-217452 Staphylococcus aureus SerRS~8 nM~8 nM-[1][2][3]
SB-217452 Rat SerRS~8 nM--[2][3]
Seryl-adenylate analog (5'-O-[N-(L-seryl)-sulfamoyl]adenosine) Thermus thermophilus SerRSStrong Inhibitor--[4]
Ureidosulfocoumarin Derivative (Comp 5l) Leishmania donovani SerRS---[4]
Ureidosulfocoumarin Derivative (Comp 5l) Human SerRSLower potency than against LdSerRS--[4]
Various Small Molecules Bacterial SerRS->2 orders of magnitude more selective than for human SerRS-

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz, illustrate key processes in the study of SerRS inhibitors.

Caption: Mechanism of seryl-tRNA synthetase (SerRS) inhibition.

Comparative_Analysis_Workflow cluster_prep Preparation cluster_biochem Biochemical Analysis cluster_structural Structural Analysis cluster_sar SAR & Optimization Protein_Prep SerRS Expression & Purification (Bacterial, Human, etc.) Enzyme_Assay Enzyme Inhibition Assay (IC50, Ki determination) Protein_Prep->Enzyme_Assay Binding_Assay Binding Affinity Assay (Kd determination, e.g., SPR) Protein_Prep->Binding_Assay Crystallization Co-crystallization of SerRS-Inhibitor Complex Protein_Prep->Crystallization Inhibitor_Prep Inhibitor Synthesis or Acquisition Inhibitor_Prep->Enzyme_Assay Inhibitor_Prep->Binding_Assay Inhibitor_Prep->Crystallization SAR Structure-Activity Relationship (SAR) Analysis Enzyme_Assay->SAR Binding_Assay->SAR XRay X-ray Crystallography Crystallization->XRay Structure_Analysis Structure Determination & Comparison XRay->Structure_Analysis Structure_Analysis->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for comparative structural analysis of SerRS inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative analysis of SerRS-inhibitor complexes are provided below.

SerRS Enzyme Inhibition Assay (Aminoacylation Assay)

This assay measures the ability of a compound to inhibit the aminoacylation activity of SerRS.

a. Materials and Reagents:

  • Purified SerRS enzyme (from the desired organism)

  • L-Serine

  • ATP (Adenosine triphosphate)

  • tRNASer (cognate transfer RNA for serine)

  • [3H]-L-Serine (radiolabeled)

  • Inhibitor compound of interest

  • Reaction buffer (e.g., 30 mM HEPES pH 7.5, 30 mM KCl, 10 mM MgCl2, 2 mM DTT)

  • Trichloroacetic acid (TCA) solution (5% w/v)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

b. Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing reaction buffer, ATP, and tRNASer.

  • Inhibitor Incubation: Add varying concentrations of the inhibitor compound to the reaction mixture. A control reaction without any inhibitor should also be prepared.

  • Enzyme Addition: Add the purified SerRS enzyme to the mixture and pre-incubate for a specified time (e.g., 10 minutes) at the optimal temperature for the enzyme (e.g., 37°C for human SerRS).

  • Initiation of Reaction: Start the aminoacylation reaction by adding a mixture of L-serine and [3H]-L-Serine.

  • Incubation: Incubate the reaction for a specific time during which the reaction rate is linear.

  • Quenching the Reaction: Stop the reaction by adding cold 5% TCA solution. This will precipitate the tRNA and any attached radiolabeled serine.

  • Filtration: Filter the reaction mixture through glass fiber filters. The filters will trap the precipitated tRNA.

  • Washing: Wash the filters with cold 5% TCA solution to remove any unincorporated [3H]-L-Serine.

  • Scintillation Counting: Place the dried filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the amount of seryl-tRNASer formed. Calculate the percentage of inhibition for each inhibitor concentration relative to the control without inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The Ki value can be determined by performing the assay at different substrate (L-serine or tRNASer) concentrations and analyzing the data using Michaelis-Menten kinetics and appropriate inhibition models (e.g., Cheng-Prusoff equation).

X-ray Crystallography of SerRS-Inhibitor Complexes

This technique provides a high-resolution, three-dimensional structure of the enzyme-inhibitor complex, revealing the atomic-level interactions.

a. Materials and Reagents:

  • Highly purified and concentrated SerRS enzyme

  • Inhibitor compound of interest

  • Crystallization buffer (containing a precipitant like PEG, salts, and a buffer at a specific pH)

  • Cryoprotectant (e.g., glycerol, ethylene glycol)

  • Liquid nitrogen

  • X-ray source (synchrotron or in-house)

  • X-ray detector

b. Procedure:

  • Complex Formation: Incubate the purified SerRS enzyme with a molar excess of the inhibitor to ensure the formation of the SerRS-inhibitor complex.

  • Crystallization Screening: Screen for crystallization conditions using various commercially available or custom-made screens. This is typically done using vapor diffusion methods (hanging drop or sitting drop). A small drop of the protein-inhibitor complex is mixed with the crystallization buffer and allowed to equilibrate against a larger reservoir of the buffer.

  • Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions (e.g., precipitant concentration, pH, temperature, protein concentration) to obtain large, well-diffracting crystals.

  • Crystal Harvesting and Cryo-cooling: Carefully harvest the crystals and briefly soak them in a cryoprotectant solution to prevent ice formation during freezing. The crystals are then flash-cooled in liquid nitrogen.

  • X-ray Diffraction Data Collection: Mount the frozen crystal on a goniometer in the X-ray beam. Rotate the crystal and collect diffraction patterns at various orientations using an X-ray detector.

  • Data Processing: Process the diffraction data to determine the unit cell parameters, space group, and the intensities of the diffraction spots.

  • Structure Determination: Determine the three-dimensional structure of the SerRS-inhibitor complex using molecular replacement, if a homologous structure is available, or other phasing methods.

  • Model Building and Refinement: Build an atomic model of the protein-inhibitor complex into the electron density map and refine the model to improve its agreement with the experimental diffraction data.

  • Structural Analysis: Analyze the final refined structure to identify the binding mode of the inhibitor, the key amino acid residues involved in the interaction, and any conformational changes in the enzyme upon inhibitor binding. Compare the structures of different SerRS-inhibitor complexes to understand the basis for their different potencies and selectivities.

References

Safety Operating Guide

Navigating the Safe Disposal of Aminoacyl-tRNA Synthetase-IN-2: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Aminoacyl-tRNA Synthetase-IN-2, a small molecule inhibitor used in research, requires careful handling and disposal due to its potential biological activity and largely uncharacterized toxicological profile. This guide provides a clear, step-by-step framework for its safe disposal, ensuring compliance with standard laboratory safety protocols.

Immediate Safety and Handling Precautions:

Before initiating any disposal procedure, it is imperative to handle Aminoacyl-tRNA Synthetase-IN-2 with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

In the absence of a specific Safety Data Sheet (SDS) for Aminoacyl-tRNA Synthetase-IN-2, a conservative approach adhering to general guidelines for the disposal of biologically active small molecules is recommended.

  • Decontamination of Contaminated Labware:

    • Glassware and reusable equipment: Immerse in a suitable decontamination solution (e.g., a 10% bleach solution followed by a thorough rinse with water and an appropriate solvent like ethanol or isopropanol) to denature any residual active compound.

    • Single-use plastics: Collect all contaminated disposable items, such as pipette tips and tubes, in a designated, clearly labeled hazardous waste container.

  • Management of Unused or Waste Material:

    • Solid Waste: Unused Aminoacyl-tRNA Synthetase-IN-2 and any solid materials contaminated with it should be collected in a sealed, labeled container. The label should clearly indicate "Hazardous Chemical Waste" and include the name of the compound.

    • Liquid Waste: Solutions containing Aminoacyl-tRNA Synthetase-IN-2 should be collected in a designated, sealed, and clearly labeled hazardous waste container. Avoid mixing with other chemical waste streams unless compatibility is confirmed.

  • Final Disposal:

    • All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.

Quantitative Data Summary

As specific quantitative data for Aminoacyl-tRNA Synthetase-IN-2 is not publicly available, the following table provides general guidance for similar research compounds. Adherence to your institution's specific limits is mandatory.

ParameterGuideline
Permissible Exposure Limit (PEL) Not established. Treat as a potent compound and minimize exposure.
Concentration for Disposal All concentrations should be treated as hazardous waste. Do not dilute to meet non-hazardous criteria without EHS approval.
Spill Reporting Threshold Report any spill, regardless of quantity, to the laboratory supervisor and EHS office to ensure proper cleanup and documentation.

Disposal Decision Pathway

The following diagram illustrates the logical workflow for the proper disposal of Aminoacyl-tRNA Synthetase-IN-2.

Safeguarding Your Research: A Guide to Handling Aminoacyl tRNA Synthetase-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Aminoacyl tRNA synthetase-IN-2, a small molecule inhibitor used in biochemical research. Adherence to these protocols is critical for personal safety and maintaining the integrity of your experiments.

When working with chemical compounds like this compound, a comprehensive understanding of the necessary personal protective equipment (PPE), handling procedures, and disposal methods is non-negotiable. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from the structurally similar compound Aminoacyl tRNA synthetase-IN-1 suggests that it may be harmful if swallowed, in contact with skin, or if inhaled.[1] Therefore, adopting a cautious approach is recommended.

Personal Protective Equipment (PPE): Your First Line of Defense

The minimum required PPE for handling this compound includes standard laboratory attire designed to protect against chemical splashes and unforeseen reactions.[2][3]

PPE CategoryItemSpecificationRationale
Body Protection Lab CoatFire-resistant recommendedProtects skin and clothing from spills and splashes.[4]
Eye Protection Safety Glasses or GogglesANSI Z-87 compliant, with side shieldsShields eyes from chemical splashes, dust, or flying debris.[2][3]
Hand Protection Disposable Nitrile GlovesStandard laboratory gradePrevents skin contact with the chemical.[3][4][5] Double-gloving may be necessary for enhanced protection.[3][4]
Footwear Closed-Toe ShoesSubstantial, non-perforated materialProtects feet from spills and dropped objects.[4][5]
Respiratory Protection Respirator or MaskNIOSH-certified particulate respiratorRecommended when handling the compound as a powder to prevent inhalation.[5][6]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound will minimize risks and ensure the compound's stability. The following workflow outlines the key steps from receiving the compound to its final disposal.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Receiving Receiving and Inspection Storage Secure Storage Receiving->Storage Store at recommended temperature Weighing Weighing Storage->Weighing Use ventilated balance enclosure Dissolving Dissolving Weighing->Dissolving Prepare stock solution Experiment Experimental Use Dissolving->Experiment Waste_Collection Waste Collection Experiment->Waste_Collection Collect all contaminated materials Decontamination Decontamination Waste_Collection->Decontamination Clean work surfaces and equipment Final_Disposal Final Disposal Decontamination->Final_Disposal Follow institutional guidelines

Handling Workflow for this compound

Experimental Protocols: Step-by-Step Guidance

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage for this compound is at room temperature in the continental US, though this may vary elsewhere.[7]

Preparation of Stock Solutions:

  • Engineering Controls: When handling the solid form, use a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

  • Weighing: Carefully weigh the desired amount of the compound.

  • Dissolution: Add the appropriate solvent as per your experimental protocol. Ensure the container is securely capped and mix thoroughly until the compound is fully dissolved.

Handling During Experiments:

  • Always wear the prescribed PPE.

  • Conduct all work with the compound in a designated area, such as a chemical fume hood.

  • Avoid generating aerosols or dust.

  • After handling, wash hands thoroughly with soap and water.[1]

Disposal Plan: Ensuring a Safe and Clean Workspace

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.

Waste Segregation and Collection:

  • Solid Waste: Collect any unused solid compound and contaminated materials (e.g., weigh boats, pipette tips, gloves) in a designated, labeled hazardous waste container.

  • Liquid Waste: Dispose of unused solutions and contaminated solvents in a separate, labeled hazardous liquid waste container.

Decontamination:

  • Wipe down all work surfaces and equipment with an appropriate decontaminating solution after use.

  • Dispose of all cleaning materials in the designated solid hazardous waste container.

Final Disposal:

  • All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste disposal procedures.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.